molecular formula C10H12N4O B1433866 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS No. 1609394-10-6

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1433866
CAS No.: 1609394-10-6
M. Wt: 204.23 g/mol
InChI Key: FIAZRZSVFOMYSD-UHFFFAOYSA-N
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Description

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAZRZSVFOMYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=C(C(=CC=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609394-10-6
Record name 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
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Foundational & Exploratory

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS 1609394-10-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6)

Introduction

This compound, registered under CAS Number 1609394-10-6, is a highly functionalized aromatic amine of significant interest in modern medicinal chemistry. Its molecular architecture, featuring a strategically substituted aniline ring coupled with a 1-methyl-1,2,4-triazole moiety, positions it as a valuable building block in the synthesis of complex therapeutic agents.

This compound has gained prominence primarily as a key intermediate in the manufacture of Deucravacitinib, an innovative, selective tyrosine kinase 2 (TYK2) inhibitor used in the treatment of autoimmune diseases such as psoriasis.[1][2] The unique combination of a methoxy group, a reactive aniline functional group, and a biologically active triazole ring makes this molecule a versatile scaffold for drug discovery and development.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Chapter 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective use in research and development.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1609394-10-6[5]
IUPAC Name This compound[6]
Molecular Formula C₁₀H₁₂N₄O[3][5][7]
Molecular Weight 204.23 g/mol [2][6]
Synonyms Benzenamine, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)-; Deucravacitinib Impurity 10; BMS-986165 Related Compound 3[3][8]
InChI Key FIAZRZSVFOMYSD-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

Note: Many physical properties for this compound are not widely published in peer-reviewed literature and are often based on computational predictions from chemical suppliers. Experimental verification is recommended.

PropertyValueSource
Appearance Light orange to brown solid/powder[2][9]
Boiling Point (Predicted) 437.6 ± 55.0 °C at 760 mmHg[2]
Density (Predicted) 1.3 ± 0.1 g/cm³[2]
pKa (Predicted) 3.45 ± 0.10[2]
LogP (Predicted) 0.58[2]
Solubility Slightly soluble in DMSO[2]

Chapter 2: Synthesis and Mechanistic Insights

The efficient synthesis of this compound is critical for its application as a pharmaceutical intermediate. While various routes exist, a common and scalable method involves the catalytic hydrogenation of its corresponding nitro precursor.[7][10] The development of cost-effective and high-yield synthetic pathways remains an active area of research, underscoring the compound's industrial importance.[1]

Recommended Laboratory Synthesis Protocol: Catalytic Hydrogenation

This protocol details the reduction of a nitro-aniline precursor to the target amine using a palladium on carbon (Pd/C) catalyst. The methodology is adapted from established procedures.[7][10]

Expertise & Causality:

  • Catalyst Choice: 10% Palladium on carbon is a standard, highly efficient, and robust catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity under moderate conditions, minimizing side reactions.

  • Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with the catalytic hydrogenation process.

  • Hydrogen Pressure: A pressure of 41-46 psi is sufficient to drive the reaction to completion efficiently without requiring specialized high-pressure equipment.

  • Temperature Control: The initial aging at 20°C followed by heating to 45°C allows for controlled initiation of the exothermic reaction, ensuring safety and preventing byproduct formation.

  • Workup & Purification: The brine wash is a critical step. It enhances the precipitation of the organic product by increasing the polarity of the aqueous phase (salting out effect) and helps remove residual water-soluble impurities.

Step-by-Step Protocol:

  • Reactor Preparation: Charge a high-pressure reactor with the nitro precursor (e.g., 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole, referred to as "Compound 6" in the source) (1.0 kg) and methanol (8.0 L).

  • Inerting: Flush the reactor thoroughly with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add sodium bicarbonate (0.6 kg) followed by 10% Pd/C (50% wet, 0.02 kg).

  • Hydrogenation: Pressurize the reactor with hydrogen to 41-46 psi.

  • Reaction Execution: Age the reaction mixture at 20°C for 6 hours, then heat to 45°C and maintain until reaction completion is confirmed (e.g., by HPLC or TLC analysis).

  • Catalyst Removal: Depressurize the reactor and flush with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the filter cake with additional methanol (5.0 L) to ensure complete recovery of the product.

  • Solvent Exchange & Precipitation: Combine the filtrates and distill under vacuum to a total volume of approximately 2.5 L. Add water (10.0 L) and continue distillation until the volume is again ~2.5 L.

  • Crystallization: Heat the crude mixture to 70°C. Add a 25 wt% brine solution (9.0 kg) and agitate the resulting slurry at 70°C for 6 hours.

  • Isolation: Cool the mixture to 0°C and age for an additional 6 hours to maximize crystallization. Isolate the product by filtration.

  • Washing and Drying: Wash the filter cake with pre-cooled (0°C) 25 wt% brine (2.0 kg). Dry the product under vacuum at 45°C to yield this compound.

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Charge Reactor: - Nitro Precursor - Methanol B Flush with Nitrogen A->B C Add: - NaHCO3 - 10% Pd/C (wet) B->C D Pressurize with H2 (41-46 psi) C->D E Age at 20°C (6h), then heat to 45°C D->E F Monitor to Completion E->F G Filter to Remove Pd/C F->G H Vacuum Distillation G->H I Add Water & Brine (Crystallization) H->I J Cool to 0°C & Filter I->J K Wash Cake with Brine J->K L Dry Under Vacuum at 45°C K->L M M L->M Final Product

Fig. 1: Synthetic Workflow for Catalytic Hydrogenation.

Chapter 3: Applications in Drug Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Deucravacitinib.[2][11] Its structure is incorporated into the core of the final drug molecule. Additionally, its structural motifs are relevant to other areas of medicinal chemistry.

  • Deucravacitinib Synthesis: It serves as the aniline-bearing fragment that is coupled with other heterocyclic components to construct the final, complex structure of the TYK2 inhibitor.

  • Cytokine Modulators: The compound is used in the preparation of pyridazine derivatives, which have been investigated as modulators of heterodimeric cytokines, indicating its utility in developing treatments for inflammatory and autoimmune diseases.[10][12]

  • Scaffold for Medicinal Chemistry: The combination of a hydrogen-bond-donating amine, a hydrogen-bond-accepting methoxy group, and a metabolically stable, polar triazole ring makes it an attractive scaffold for generating libraries of new chemical entities for drug discovery.[3]

G A Key Precursors B This compound (CAS 1609394-10-6) A->B Synthesis C Advanced Intermediate B->C Coupling Reaction D Active Pharmaceutical Ingredient (e.g., Deucravacitinib) C->D Final Steps

Fig. 2: Role as a Key Intermediate in API Synthesis.

Chapter 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from aggregated Safety Data Sheet (SDS) sources.[5][13]

Table 3: GHS Hazard Classification

Hazard ClassCategoryStatement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
STOT, Single Exposure 3H335: May cause respiratory irritation

Safe Handling Procedures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area with appropriate exhaust ventilation. Ensure safety showers and eyewash stations are accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side-shields.[13]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[13]

    • Skin and Body Protection: Wear impervious clothing.[13]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a suitable respirator.[13]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[13]

Storage Recommendations:

  • Conditions: Keep the container tightly sealed in a dry, dark place.

  • Temperature: Store at 2-8°C for long-term stability.[2]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its well-defined synthesis, coupled with its strategic importance in the construction of drugs like Deucravacitinib, solidifies its value to the pharmaceutical and medicinal chemistry communities. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is paramount for any researcher or scientist intending to utilize this versatile molecule.

References

A Comprehensive Physicochemical Profile of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A Key Intermediate in Deucravacitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No: 1609394-10-6), a critical intermediate in the synthesis of Deucravacitinib, a novel, oral, selective tyrosine kinase 2 (TYK2) inhibitor.[1] Understanding the fundamental characteristics of this molecule is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document consolidates available experimental and predicted data, outlines detailed protocols for its characterization, and provides insights into its chemical behavior, thereby serving as a vital resource for researchers and developers in the pharmaceutical industry.

Introduction and Molecular Overview

This compound is a complex organic molecule featuring a substituted aniline core, which is crucial for its subsequent coupling reactions in the synthesis of Deucravacitinib.[2][3] Its structure incorporates a methoxy group, an aniline moiety, and a methyl-substituted triazole ring, each contributing to its overall physicochemical profile, including solubility, basicity, and lipophilicity.[4] The presence of these functional groups dictates its reactivity and potential for hydrogen bonding, which in turn influences its behavior in various solvent systems and its interaction with biological targets.[4]

The strategic importance of this compound lies in its role as a cornerstone building block for Deucravacitinib, a therapeutic agent approved for the treatment of moderate-to-severe plaque psoriasis.[1] A thorough understanding of its properties is therefore not just an academic exercise but a practical necessity for efficient and scalable pharmaceutical manufacturing.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and properties of this compound is presented below. This table combines experimentally observed data with predicted values where experimental data is not publicly available.

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms Benzenamine, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)-; 2-Methoxy-3-(1-methyl-1H-[2][6]triazol-3-yl)-phenylamine[7]
CAS Number 1609394-10-6[2]
Molecular Formula C₁₀H₁₂N₄O[2]
Molecular Weight 204.23 g/mol [2]
Appearance Off-white to light orange or brown solid[2][8]
Melting Point 229-232 °C[2]
pKa (Predicted) 3.45 ± 0.10[9][10]
logP (Predicted) 0.58[10]
Solubility Slightly soluble in DMSO[9]
Storage 2-8°C, protect from light, keep sealed in a dry place[9]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that is critical for the overall manufacturing of Deucravacitinib.[6][11] A common synthetic route involves the catalytic reduction of a nitro-group precursor.

A representative synthesis involves the hydrogenation of 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole. This reaction is typically carried out in a high-pressure reactor using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.[11] Sodium bicarbonate is often added as a base.[11] The reaction is monitored until completion, after which the catalyst is filtered off. The product is then isolated through a series of distillation, precipitation, and filtration steps, often involving the use of water and brine to facilitate crystallization and purification.[11] A reported yield for this process is approximately 88% with high purity (99 AP).[11]

The choice of a Pd/C catalyst is standard for nitro group reductions due to its high efficiency and selectivity. The process described is a robust method suitable for large-scale production, a critical consideration for a key intermediate of a commercial drug.[11]

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Precursor: 3-(5-chloro-2-methoxy-3-nitrophenyl) -1-methyl-1H-1,2,4-triazole Reaction Catalytic Hydrogenation (H₂, Pd/C, Methanol, NaHCO₃) Start->Reaction Reaction Conditions Filtration Catalyst Removal (Filtration) Reaction->Filtration Crude Mixture Purification Purification (Distillation, Crystallization, Washing) Filtration->Purification Filtrate FinalProduct Final Product: This compound Purification->FinalProduct Isolated Product

Figure 1: Generalized workflow for the synthesis of the target compound.

Spectroscopic and Chromatographic Characterization

While specific, authenticated spectra for this compound are not widely published in peer-reviewed literature, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[12] Based on the molecular structure, the following spectroscopic features can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons on the triazole ring, the triazole proton, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the aniline ring.

  • ¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the N-methyl carbon, and the carbons of the triazole ring.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching within the aromatic and triazole rings, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 204.23 g/mol .[2]

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound, rigorous physicochemical characterization is essential. The following section outlines standard, field-proven protocols for determining key parameters.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the solubility and absorption of a molecule. The predicted pKa of 3.45 suggests the aniline moiety is weakly basic.[9][10]

Principle: This method involves the gradual titration of a solution of the compound with a standardized acid or base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 0.01 M in a suitable co-solvent like DMSO/water if aqueous solubility is low).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place a known volume of the analyte solution in a thermostated vessel (e.g., at 25 °C).

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of the titrant (strong acid for a basic analyte).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

    • The pH at the half-equivalence point corresponds to the pKa of the compound.

pKa_Determination cluster_pka pKa Determination Workflow Prep Prepare Analyte and Titrant Solutions Calibrate Calibrate pH Meter Prep->Calibrate Titrate Perform Potentiometric Titration Calibrate->Titrate Analyze Plot Titration Curve and Determine pKa Titrate->Analyze

Figure 2: Workflow for pKa determination by potentiometric titration.
Determination of logP via Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The predicted logP is 0.58.[10]

Principle: The shake-flask method involves partitioning the compound between two immiscible phases, typically n-octanol and water. The logP is calculated from the ratio of the compound's concentration in each phase at equilibrium.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning:

    • Prepare a stock solution of the analyte in one of the phases (e.g., n-octanol).

    • Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel.

    • Shake the funnel for a sufficient time to allow for partitioning (e.g., 1-2 hours).

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Aqueous Solubility Profile Determination

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The compound is reported to be slightly soluble in DMSO.[9] A full aqueous solubility profile across a physiologically relevant pH range is crucial.

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a buffered aqueous solution at a specific pH, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration:

    • Add an excess amount of the solid compound to each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

    • Dilute the filtrate as necessary for analysis.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Profile Generation: Plot the determined solubility against the pH of the respective buffers to generate the aqueous solubility profile.

Implications for Drug Development

The physicochemical properties of this compound have direct and significant implications for the development of Deucravacitinib:

  • Process Chemistry: The solubility and stability of this intermediate in various solvents will dictate the choice of reaction media, purification methods, and crystallization conditions. Its melting point provides a key specification for identity and purity.[2]

  • Formulation: While this is an intermediate, understanding its properties can inform potential challenges that may carry over to the final API. For instance, a low aqueous solubility of an intermediate might necessitate specific purification strategies to avoid precipitation issues.

  • Analytical Method Development: Knowledge of its pKa and chromophores is essential for developing robust analytical methods, such as HPLC, for purity testing and quantification.[9]

Conclusion

This compound is a molecule of significant pharmaceutical interest due to its role as a key intermediate in the synthesis of Deucravacitinib. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. The outlined experimental protocols offer a robust framework for its characterization, ensuring that researchers and drug development professionals have the necessary information to optimize its synthesis, control its quality, and ultimately contribute to the efficient and reliable production of a vital therapeutic agent. Further experimental validation of the predicted properties and detailed spectroscopic analysis will continue to enhance our understanding of this important compound.

References

A Comprehensive Guide to the Spectral Analysis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with the CAS Number 1609394-10-6, is a pivotal intermediate in the synthesis of Deucravacitinib, an innovative oral, selective tyrosine kinase 2 (TYK2) inhibitor.[1][2] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the spectral data for this compound, offering insights into the rationale behind the spectral characteristics and the experimental methodologies for their acquisition.

Chemical Structure and Physicochemical Properties

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₀H₁₂N₄O[3]

  • Molecular Weight: 204.23 g/mol [3]

  • Appearance: Light orange to brown solid[4]

PropertyValueSource
CAS Number 1609394-10-6[3]
Molecular Formula C₁₀H₁₂N₄O[3]
Molecular Weight 204.23 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule. The authentic spectral data for this compound has been made available in the supporting information of a publication by researchers at Bristol-Myers Squibb in the journal Organic Process Research & Development.

¹H NMR (Proton NMR) Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9 - 8.1s1HH on triazole ringThe proton on the triazole ring is in an electron-deficient environment, leading to a downfield shift.
~6.8 - 7.2m3HAr-HThe protons on the aniline ring will appear in the aromatic region, with their shifts influenced by the electron-donating methoxy and amino groups, and the electron-withdrawing triazole group.
~4.5 - 5.5br s2H-NH₂The protons of the primary amine are typically broad and their chemical shift is concentration and solvent dependent.
~3.9s3H-OCH₃The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a singlet in this region.
~3.8s3HN-CH₃The protons of the methyl group on the triazole ring will appear as a singlet.
¹³C NMR (Carbon-13 NMR) Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~160C on triazole ring (adjacent to N)Carbons in heterocyclic rings appear at characteristic downfield shifts.
~150C-O (aromatic)The carbon attached to the electron-donating methoxy group is deshielded.
~145C-NH₂ (aromatic)The carbon bearing the amino group is also significantly influenced by its electron-donating nature.
~110 - 130Ar-C & Ar-CHThe remaining aromatic carbons will resonate in this range.
~55 - 60-OCH₃The carbon of the methoxy group is deshielded by the oxygen atom.
~35 - 40N-CH₃The carbon of the N-methyl group on the triazole.
Experimental Protocol for NMR Data Acquisition

Rationale for Experimental Choices: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of this type of compound, chosen for their ability to dissolve the analyte and their distinct solvent peaks that do not interfere with the signals of interest. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the internal standard (TMS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 204.23, corresponding to the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, allowing for the determination of the elemental composition (C₁₀H₁₂N₄O).

  • Key Fragmentation Patterns: The fragmentation of 1,2,4-triazole derivatives can be complex. Common fragmentation pathways may involve the loss of small stable molecules such as N₂, HCN, or CH₃CN from the triazole ring. The aniline and methoxy groups will also influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Experimental Protocol for MS Data Acquisition

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically produces a strong molecular ion peak with minimal fragmentation. Atmospheric pressure chemical ionization (APCI) is an alternative if ESI proves inefficient.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system. Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve optimal ionization.

  • Mass Analysis: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3250N-H (amine)Stretching (asymmetric and symmetric for -NH₂)
3050 - 3000C-H (aromatic)Stretching
2950 - 2850C-H (aliphatic)Stretching (-CH₃)
1620 - 1580N-H (amine)Bending (scissoring)
1600 - 1450C=C (aromatic)Ring stretching
1250 - 1020C-O (ether)Stretching
1335 - 1250C-N (aromatic amine)Stretching
Experimental Protocol for IR Data Acquisition

Rationale for Experimental Choices: For a solid sample, the attenuated total reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

Step-by-Step Methodology (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

  • Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Key Relationships

Structural Connectivity

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

The comprehensive spectral analysis of this compound using NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation and quality control. A thorough understanding of its spectral characteristics is indispensable for researchers and professionals involved in the synthesis and development of Deucravacitinib and related pharmaceutical compounds. This guide serves as a technical resource to facilitate these critical analytical processes.

References

The Ascendant Therapeutic Potential of Substituted Aniline Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Heterocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic indices remains a paramount objective. Heterocyclic compounds, particularly those containing nitrogen, have historically formed the bedrock of many successful pharmaceuticals. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" owing to its unique physicochemical properties, metabolic stability, and its capacity for diverse biological interactions.[1] This guide delves into a specific, yet remarkably versatile, class of these compounds: substituted aniline triazole derivatives. The fusion of the aniline moiety with the triazole ring creates a unique pharmacophore with a broad spectrum of biological activities, ranging from antimicrobial to anticancer and beyond. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising derivatives.

I. The Architectural Blueprint: Synthesis of Substituted Aniline Triazole Derivatives

The synthetic route to substituted aniline triazole derivatives is a multi-step process that allows for considerable variation in the substitution patterns on both the aniline and triazole rings. This flexibility is crucial for fine-tuning the biological activity of the final compounds. A common and effective synthetic strategy is outlined below.

Core Synthetic Workflow

A prevalent method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives involves a series of well-established organic reactions.[2] The general workflow can be visualized as follows:

Synthesis_Workflow sub_aniline Substituted Aniline amide N-Arylbenzamide Intermediate sub_aniline->amide EDCI, DMAP sub_benzoic Substituted Benzoic Acid sub_benzoic->amide thioamide N-Arylbenzothioamide amide->thioamide Lawesson's Reagent hydrazide N-Arylbenzohydrazide thioamide->hydrazide Hydrazine Hydrate triazole Substituted Aniline Triazole Derivative hydrazide->triazole Cyanogen Bromide

Caption: General synthetic workflow for substituted aniline triazole derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol details the synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine, a compound that has demonstrated significant anticancer activity.[2]

Step 1: Synthesis of N-(4-chlorophenyl)-4-chlorobenzamide (Amide Intermediate)

  • To a solution of 4-chloroaniline (10 mmol) and 4-chlorobenzoic acid (10 mmol) in dry dimethylformamide (DMF, 50 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12 mmol) and 4-dimethylaminopyridine (DMAP, 1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the amide intermediate.

Step 2: Synthesis of N-(4-chlorophenyl)-4-chlorobenzothioamide (Thioamide Intermediate)

  • To a solution of the amide intermediate (8 mmol) in dry toluene (60 mL), add Lawesson's reagent (4 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 3: Synthesis of N'-(amino(4-chlorophenyl)methylidene)-4-chlorobenzohydrazide (Hydrazide Intermediate)

  • To a solution of the thioamide intermediate (6 mmol) in ethanol (50 mL), add hydrazine hydrate (30 mmol).

  • Heat the reaction mixture at 80°C for 6 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water (150 mL).

  • Collect the precipitate by filtration, wash with water, and dry to obtain the hydrazide intermediate.

Step 4: Synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (Final Product)

  • To a solution of the hydrazide intermediate (5 mmol) in water (50 mL), add sodium bicarbonate (15 mmol).

  • Cool the mixture to -5°C in an ice-salt bath.

  • Slowly add a solution of cyanogen bromide (6 mmol) in water (10 mL) while maintaining the temperature below 0°C.

  • Stir the reaction mixture at this temperature for 2 hours and then at room temperature for an additional 4 hours.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure substituted aniline triazole derivative.

II. A Spectrum of Biological Hostilities: Diverse Activities of Aniline Triazole Derivatives

Substituted aniline triazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

A. Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Substituted aniline triazoles have shown significant promise in this area.

Mechanism of Action: The primary antifungal mechanism of azole compounds, including triazoles, is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] By binding to the heme iron in the active site of CYP51, these compounds disrupt the fungal cell membrane integrity, leading to growth inhibition and cell death. The antibacterial mechanism is believed to involve the inhibition of essential bacterial enzymes, though this is an area of ongoing investigation.[3]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation AnilineTriazole Aniline Triazole Derivative AnilineTriazole->CYP51 Inhibition

Caption: Antifungal mechanism of aniline triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR): The antimicrobial and antifungal activity of aniline triazole derivatives is significantly influenced by the nature and position of substituents on the aniline and other aromatic rings.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO2), on the phenyl rings often enhances antimicrobial activity.[4][5]

  • Electron-donating groups: Conversely, electron-donating groups like methoxy (-OCH3) or methyl (-CH3) can either increase or decrease activity depending on their position.[5][6] For instance, a methoxy-substituted aniline triazole derivative showed high activity against Staphylococcus aureus and Escherichia coli.[6]

  • Positional Isomerism: The position of the substituent on the aniline ring plays a crucial role. For example, para-substituted compounds have often been found to be more active than their ortho- or meta-isomers.[4]

Quantitative Data Summary: Antimicrobial and Antifungal Activity

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
4c 4-OH on benzylideneS. aureus16[4]
4c 4-OH on benzylideneB. subtilis20[4]
4e 4-Br on benzylideneE. coli25[4]
4e 4-Br on benzylideneS. typhi31[4]
4e 4-Br on benzylideneC. albicans24[4]
4e 4-Br on benzylideneA. niger32[4]
11b 4-MeO on anilineS. aureusNot specified, but highest activity[6]
11b 4-MeO on anilineE. coliNot specified, but highest activity[6]
B. Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Substituted aniline triazoles have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[2][7][8]

Mechanism of Action: The anticancer mechanisms of aniline triazole derivatives are multifaceted and can include:

  • Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels.[9]

  • Cell Cycle Arrest: Aniline triazole derivatives can arrest the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[9]

  • Enzyme Inhibition: Some derivatives may act as inhibitors of key enzymes involved in cancer progression, such as aromatase or tyrosine kinases.[10][11]

Anticancer_Mechanisms AnilineTriazole Aniline Triazole Derivative Apoptosis Induction of Apoptosis AnilineTriazole->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) AnilineTriazole->CellCycleArrest EnzymeInhibition Enzyme Inhibition (e.g., Aromatase, Kinases) AnilineTriazole->EnzymeInhibition CancerCell Cancer Cell Apoptosis->CancerCell Death CellCycleArrest->CancerCell Inhibition of Proliferation EnzymeInhibition->CancerCell Disruption of Signaling

Caption: Diverse anticancer mechanisms of aniline triazole compounds.

Structure-Activity Relationship (SAR):

  • Halogen Substitution: Similar to antimicrobial activity, the presence of halogens, particularly chlorine, on the phenyl rings is often associated with potent anticancer activity.[2]

  • Bis-substituted Derivatives: Compounds with substitutions on both the 4- and 5-positions of the triazole ring, especially with substituted phenyl groups, have shown significant cytotoxicity.[2]

  • Lipophilicity: A balanced lipophilicity is crucial for cell membrane permeability. The introduction of aromatic groups can modulate this property to enhance cellular uptake.[2]

Quantitative Data Summary: Anticancer Activity

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
4c 4,5-bis(4-chlorophenyl)A549 (Lung)1.09[2]
4c 4,5-bis(4-chlorophenyl)NCI-H460 (Lung)2.01[2]
4c 4,5-bis(4-chlorophenyl)NCI-H23 (Lung)3.28[2]
7d 1,3-bis(2,4-dichlorophenyl)Hela (Cervical)<12[8][10]
10a 1,4-diphenylMCF-7 (Breast)6.43[8][10]
10a 1,4-diphenylHela (Cervical)5.6[8][10]
C. Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains underscores the need for new antitubercular agents. Aniline triazole derivatives have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.[12][13][14][15]

Mechanism of Action: While the exact mechanism is still under investigation, it is hypothesized that these compounds may inhibit essential mycobacterial enzymes, such as those involved in cell wall biosynthesis.[14] Some triazole derivatives have been shown to target DprE1, an enzyme crucial for the synthesis of a key cell wall component.[13]

Structure-Activity Relationship (SAR):

  • Hybrid Molecules: The combination of the 1,2,4-triazole scaffold with other pharmacophores, such as pyridine, has been shown to potentiate antitubercular activity.[12]

  • Substituent Effects: The nature of the substituents on the triazole ring and any attached aromatic systems significantly impacts activity. For instance, the replacement of a morpholine group with a substituted aniline can influence the minimum inhibitory concentration (MIC).[12]

III. Methodologies for Biological Evaluation: A Practical Guide

The assessment of the biological activity of newly synthesized substituted aniline triazole derivatives requires robust and reproducible in vitro assays.

A. Antimicrobial Susceptibility Testing

1. Disc Diffusion Method This method provides a qualitative assessment of antimicrobial activity.[16]

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism.

    • Evenly spread the inoculum on the surface of an agar plate.

    • Place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc.

2. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC) This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

  • Protocol:

    • Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under suitable conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[17][18][19]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the substituted aniline triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

IV. Future Perspectives and Conclusion

Substituted aniline triazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The ability to readily modify their structure allows for the systematic exploration of structure-activity relationships and the optimization of their therapeutic properties. Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for their antimicrobial, antifungal, and anticancer effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Approaches: Investigating the potential of these derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

  • Molecular Docking and Computational Studies: Utilizing in silico methods to guide the rational design of new derivatives with improved potency and selectivity.[20][21]

V. References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389.

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy.

  • Patil, B. S., et al. (2025). Synthesis and Antimicrobial Activity of Some[6][17][20]-Triazole Derivatives. Journal of Chemistry.

  • BenchChem. (2025). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. BenchChem.

  • Bektaş, H., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.

  • Singh, P., et al. (n.d.). Design, Synthesis, Characterization and Antitubercular Screening of some New 1,2,4-Triazoles Derived from Isonicotinic Acid Hydrazides. ResearchGate.

  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][17][20]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55, 1450.

  • Kumar, K., et al. (2015). 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

  • Oh, T., et al. (2015). Antitubercular Activities of the Novel Synthesized 1,2,4-Triazole Derivatives. ResearchGate.

  • S.J., S., et al. (n.d.). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology.

  • Rahman, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84.

  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. (2024). Heliyon, 10(7), e28701.

  • Sharma, D., & Narasimhan, B. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841–849.

  • Al-Masoudi, W. A. M., et al. (2024). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. ResearchGate.

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). Scientific Reports, 12(1), 19358.

  • Palase, A. C., et al. (2022). Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. International Journal of Creative Research Thoughts.

  • Al-Abdullah, E. S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296.

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.

  • Advances in synthetic approach to and antifungal activity of triazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 668–677.

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules, 25(22), 5336.

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2010). Molecules, 15(4), 2427–2438.

  • Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). Scientific Reports, 9(1), 9923.

  • Gholami, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate.

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Current Pharmaceutical Biotechnology, 21(14), 1547–1557.

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 791273.

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2017). Current Organic Chemistry, 21(24), 2483–2504.

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2025). Mini-Reviews in Medicinal Chemistry.

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(3), 108–114.

  • Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(10), 1475.

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(19), 6934.

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2023). Molecules, 28(10), 4068.

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Anti-Cancer Agents in Medicinal Chemistry.

  • BenchChem. (2025). Mechanism of action of 1,2,4-triazole-based compounds. BenchChem.

  • Hossain, G. M. G., et al. (2025). Synthesis and Antimicrobial Screening of Three Triazole Derivatives. ResearchGate.

  • Venkatarao, V., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc.

  • Sharma, D., & Narasimhan, B. (2015). Antimicrobial Screening of Some Newly Synthesized Triazoles.

  • Structure–activity relationships for the antibacterial, antifungal, and antioxidant screenings of the synthesized triazoles (9a‐9l). (n.d.). ResearchGate.

References

A Technical Guide to the Strategic Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in the Commercial Synthesis of Deucravacitinib

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Deucravacitinib (BMS-986165) represents a paradigm shift in the treatment of immune-mediated diseases, being the first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Its unique mechanism, which involves binding to the regulatory pseudokinase (JH2) domain, confers high selectivity and a favorable safety profile compared to traditional pan-Janus kinase (JAK) inhibitors.[3][4][5] Central to the molecular architecture and therapeutic activity of Deucravacitinib is the 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline fragment. This guide provides an in-depth analysis of the synthesis of this key intermediate and its strategic incorporation into the final active pharmaceutical ingredient (API), focusing on the process chemistry innovations that enabled its large-scale commercial production.

Introduction: Deucravacitinib and its Novel Mechanism of Action

Deucravacitinib is a targeted therapeutic approved for adults with moderate-to-severe plaque psoriasis, with ongoing investigations into its efficacy for a range of other autoimmune conditions, including psoriatic arthritis, lupus, and inflammatory bowel disease.[6][7][8][9][10] The molecule's ingenuity lies in its allosteric inhibition of TYK2. By binding to the regulatory JH2 domain, Deucravacitinib locks the kinase in an inactive conformation, thereby blocking the signaling of key proinflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs).[4][11] This targeted approach avoids the broader immunosuppressive effects associated with inhibiting the highly conserved ATP-binding active site of the JAK family.[5]

A critical design feature of Deucravacitinib is the strategic incorporation of a deuterated N-methyl amide group. This modification effectively blocks a key metabolic N-demethylation pathway, which would otherwise produce a primary amide metabolite with reduced selectivity.[6][8][9] The successful and cost-effective synthesis of such a complex molecule hinges on the efficient construction of its core building blocks.

cluster_0 Deucravacitinib's Mechanism of Action Cytokines IL-12, IL-23, Type I IFNs Receptor Cytokine Receptor Cytokines->Receptor bind TYK2 TYK2 Protein (JH1-JH2 Domains) Receptor->TYK2 activate STAT STAT Phosphorylation TYK2->STAT activate Gene_Exp Pro-inflammatory Gene Expression STAT->Gene_Exp promote Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 binds to JH2 domain (allosteric inhibition)

Caption: Allosteric inhibition of TYK2 by Deucravacitinib.

The Benzene-Triazole Core: this compound

The chemical entity this compound (CAS: 1609394-10-6) constitutes the foundational benzene-triazole scaffold of Deucravacitinib.[12][13] This fragment is not merely a structural linker; its specific arrangement of the methoxy, aniline, and N-methyl-triazole groups is hypothesized to be critical for the precise docking within the TYK2 JH2 regulatory domain, contributing significantly to the molecule's potency and selectivity. The development of a robust, scalable, and high-purity synthesis for this intermediate was a cornerstone of the commercial process for Deucravacitinib.[14][15]

Caption: Structural deconstruction of Deucravacitinib.

Commercial Synthesis of the Aniline Intermediate

The second-generation commercial synthesis route was engineered to overcome challenges of regioselectivity, safety, and cost. A key achievement was the development of a novel cyclocondensation method that provides the desired N-1 methylated 1,2,4-triazole with excellent regiocontrol, avoiding the formation of difficult-to-separate isomers.[6][8][14] The general pathway involves the construction of a nitrated precursor followed by a final reduction.

Synthetic Pathway Overview

The synthesis begins with commercially available starting materials and proceeds through a nitrated triazole intermediate. The final, critical step is the reduction of the nitro group to form the target aniline.

A 2-Methoxybenzonitrile Precursor B Nitration A->B C 2-Methoxy-3-nitro- benzonitrile derivative B->C D Novel Cyclocondensation (Regioselective) C->D E 3-(2-Methoxy-3-nitrophenyl)- 1-methyl-1H-1,2,4-triazole D->E F Catalytic Hydrogenation E->F G 2-methoxy-3-(1-methyl-1H- 1,2,4-triazol-3-yl)aniline F->G

Caption: Commercial synthetic route to the key aniline intermediate.

Experimental Protocol: Catalytic Hydrogenation of the Nitro-Triazole Intermediate

This protocol describes the final step in the synthesis of the aniline intermediate, based on the process developed by Bristol-Myers Squibb.[6][12][16] The reduction of the aromatic nitro group is achieved through catalytic hydrogenation.

Materials & Reagents:

  • 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Nitro Intermediate)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

Procedure:

  • Reactor Preparation: A high-pressure reactor is thoroughly flushed with nitrogen to ensure an inert atmosphere.

  • Charging Reagents: Methanol (approx. 8.0 L/kg of substrate) and the nitro-triazole intermediate (1.0 kg) are charged into the reactor.

  • Catalyst and Base Addition: With rigorous exclusion of oxygen, sodium bicarbonate (approx. 0.6 kg/kg , 2.0 equiv.) and the wet 10% Pd/C catalyst (approx. 0.02 kg/kg ) are added. The base is crucial for neutralizing any acidic byproducts and maintaining optimal catalyst activity.

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 41-46 psi. The reaction mixture is agitated at 20 °C for approximately 6 hours.

  • Reaction Completion: The temperature is then raised to 45 °C and the reaction is aged until completion is confirmed by in-process controls (e.g., HPLC).

  • Work-up and Isolation:

    • The reactor is depressurized and flushed with nitrogen.

    • The reaction mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with additional methanol (approx. 5 kg/kg ) to ensure complete product recovery.

    • The combined filtrates are concentrated by vacuum distillation.

    • Water is added, and the mixture is heated to 70 °C. A brine solution (25 wt%) is added, and the slurry is agitated for 6 hours to induce crystallization.

    • The mixture is cooled to 0 °C and aged for an additional 6 hours to maximize crystal growth.

    • The product is isolated by filtration, washed with pre-cooled brine, and dried under vacuum at 45 °C.

This robust procedure consistently delivers the target this compound in high purity and yield.

The Linchpin Reaction: Buchwald-Hartwig C-N Coupling

With the key aniline intermediate in hand, the next strategic step is its coupling to the core pyridazine heterocycle. The commercial process employs a highly optimized, palladium-catalyzed Buchwald-Hartwig amination.[6][8][9] This reaction is a testament to modern process chemistry, enabling the formation of a sterically hindered C(aryl)-N bond in high yield on a multi-hundred mole scale.

The "Dual-Base" Buchwald-Hartwig System

A significant innovation in the Deucravacitinib synthesis was the development of a "dual-base" system (K₂CO₃ and DBU) for the Buchwald-Hartwig coupling.[6][14] This approach proved superior to single-base systems, offering enhanced robustness and scalability. The combination of a weaker inorganic base (K₂CO₃) and a stronger, non-nucleophilic organic base (DBU) likely serves multiple functions: maintaining an optimal pH range to prevent substrate/product degradation, ensuring the palladium catalyst remains in its active state, and facilitating the deprotonation of the aniline nucleophile without promoting side reactions.

cluster_conditions Optimized Conditions Aniline 2-methoxy-3-(1-methyl-1H- 1,2,4-triazol-3-yl)aniline Plus + Aniline->Plus Pyridazine Chlorinated Pyridazine Core (Scaffold B/C) Plus->Pyridazine Reaction Buchwald-Hartwig Amination Pyridazine->Reaction Deucravacitinib_Core Coupled Deucravacitinib Core Reaction->Deucravacitinib_Core Catalyst Pd(OAc)₂ catalyst Catalyst->Reaction catalyst system Ligand SL-J009 ligand Ligand->Reaction Base Dual Base: K₂CO₃ + DBU Base->Reaction dual base Solvent MeCN–PhMe Solvent->Reaction solvent

Caption: The pivotal Buchwald-Hartwig C-N coupling reaction.

Summary of Key Process Parameters

The following table summarizes the optimized conditions for the key transformations in the commercial synthesis of Deucravacitinib involving the title intermediate.

StepKey Reagents & CatalystsSolvent(s)TemperatureDurationYield
Nitro Group Reduction 10% Pd/C, H₂, NaHCO₃Methanol20 °C → 45 °C~12 h81%
Buchwald-Hartwig Coupling Pd(OAc)₂, SL-J009 Ligand, K₂CO₃, DBUMeCN–PhMe70 °C~18 h94%

Data synthesized from published commercial process development reports.[6]

Conclusion

The synthesis of Deucravacitinib is a showcase of modern pharmaceutical process development. The intermediate, this compound, is not just a building block but a cornerstone of the molecule's design and function. The development of a highly regioselective triazole formation and a robust, scalable "dual-base" Buchwald-Hartwig amination were critical innovations. These advancements in synthetic chemistry enabled the efficient and cost-effective manufacturing of a novel, life-changing therapy for patients with severe autoimmune diseases, underscoring the profound impact of process chemistry on drug accessibility and success.

References

Mechanism of action of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Significance and Mechanistic Context of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Foreword: From Intermediate to Innovator Drug

In modern drug discovery, the journey from a simple chemical building block to a life-saving therapeutic is one of precision, ingenuity, and a deep understanding of molecular interactions. The compound this compound is not a therapeutic agent in itself, but rather a critical precursor—an advanced intermediate—in the synthesis of Savolitinib (also known as Volitinib, AZD6094, or HMPL-504). Therefore, to understand the "mechanism of action" associated with this intermediate, we must look to the molecule it is destined to become: Savolitinib, a potent and highly selective inhibitor of the MET tyrosine kinase, a key oncogenic driver in several human cancers.

This guide will elucidate the mechanism of action of Savolitinib, contextualizing the importance of its synthetic pathway, which hinges on the unique structure of the this compound intermediate. We will explore the MET signaling pathway, the molecular basis of Savolitinib's inhibitory action, and the experimental protocols used to validate its mechanism from the laboratory bench to clinical application.

Part 1: The MET Signaling Axis: A Critical Oncogenic Pathway

The MET receptor tyrosine kinase, also known as c-MET or hepatocyte growth factor (HGF) receptor, is a transmembrane protein essential for embryonic development, wound healing, and tissue regeneration. However, its aberrant activation is a well-documented driver of tumor growth, invasion, and metastasis.

1.1. Canonical Activation:

Under normal physiological conditions, the binding of HGF to the extracellular domain of MET induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling adaptors, leading to the activation of critical cellular pathways:

  • PI3K/AKT Pathway: Promotes cell survival, proliferation, and growth.

  • RAS/MAPK Pathway: Drives cell proliferation and differentiation.

  • STAT3 Pathway: Involved in cell survival and inflammation.

  • SRC/FAK Pathway: Regulates cell motility and invasion.

1.2. Dysregulation in Cancer:

In oncology, the MET pathway can become constitutively active through several mechanisms:

  • MET Gene Amplification: An increased number of copies of the MET gene leads to massive overexpression of the receptor, resulting in ligand-independent activation. This is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and gastric cancer.

  • Activating Mutations: Point mutations, particularly in the kinase domain or juxtamembrane domain, can lock the receptor in a permanently "on" state.

  • HGF Overexpression: The tumor microenvironment can produce excessive amounts of HGF, leading to sustained and potent MET activation.

This uncontrolled signaling cascade endows cancer cells with aggressive capabilities, including uncontrolled proliferation, resistance to apoptosis, and the ability to metastasize to distant organs.

MET_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Domain cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K pY RAS RAS MET->RAS pY STAT3 STAT3 MET->STAT3 pY HGF HGF HGF->MET Binds & Dimerizes AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Savolitinib Savolitinib Savolitinib->MET Inhibits ATP Binding

Caption: The MET signaling pathway and the inhibitory action of Savolitinib.

Part 2: Molecular Mechanism of Action of Savolitinib

Savolitinib is a Type Ib ATP-competitive inhibitor, meaning it specifically targets the active conformation of the MET kinase domain and competes with adenosine triphosphate (ATP) for its binding pocket. The structural features derived from the this compound intermediate are crucial for achieving this high degree of selectivity and potency.

2.1. ATP-Competitive Inhibition:

The kinase domain of MET contains a highly conserved pocket where ATP binds. The energy released from ATP hydrolysis is used to transfer a phosphate group to tyrosine residues, initiating the downstream signaling cascade. Savolitinib is designed to fit snugly into this pocket, preventing ATP from binding. By occupying this site, Savolitinib effectively blocks the autophosphorylation of MET, thereby silencing all downstream signal transduction.

2.2. Cellular Consequences:

By inhibiting MET phosphorylation, Savolitinib leads to:

  • Inhibition of Proliferation: Halts the uncontrolled cell division driven by the RAS/MAPK pathway.

  • Induction of Apoptosis: Blocks the pro-survival signals from the PI3K/AKT pathway, making cancer cells susceptible to programmed cell death.

  • Reduction of Motility and Invasion: Suppresses the signaling pathways responsible for the metastatic phenotype.

These effects are most pronounced in tumors that are "addicted" to the MET signal, such as those with MET gene amplification or specific exon 14 skipping mutations.

Part 3: Experimental Validation Protocols

The mechanism of action of a targeted therapy like Savolitinib is confirmed through a tiered system of experiments, moving from the molecular level to a whole-organism context.

3.1. Protocol 1: In Vitro Kinase Assay (Biochemical Validation)

  • Objective: To determine the direct inhibitory activity and potency (IC50) of Savolitinib against the isolated MET kinase domain.

  • Principle: A recombinant MET kinase enzyme is incubated with a model substrate and ATP. The rate of substrate phosphorylation is measured. The experiment is repeated with varying concentrations of Savolitinib to determine the concentration at which the enzyme's activity is reduced by 50%.

  • Methodology:

    • Plate Preparation: Add recombinant human MET kinase to the wells of a microtiter plate.

    • Compound Addition: Add Savolitinib across a range of concentrations (e.g., 10 µM to 0.1 nM) in a serial dilution format. Include a DMSO-only control (vehicle).

    • Initiation: Add a mixture of a specific peptide substrate and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal (often luminescence or fluorescence) is proportional to kinase activity.

    • Data Analysis: Plot the signal against the logarithm of Savolitinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

  • Trustworthiness: This cell-free assay isolates the drug-target interaction, confirming that Savolitinib directly inhibits the MET enzyme without the complexity of cellular uptake or off-target effects.

3.2. Protocol 2: Western Blot for Phospho-MET (Cellular Target Engagement)

  • Objective: To confirm that Savolitinib inhibits MET phosphorylation and downstream signaling in living cancer cells.

  • Principle: Western blotting uses antibodies to detect specific proteins. By using antibodies that recognize only the phosphorylated form of MET (p-MET) and total MET, one can visualize the drug's effect on the receptor's activation state.

  • Methodology:

    • Cell Culture: Plate MET-dependent cancer cells (e.g., EBC-1 or Hs746T) and allow them to adhere overnight.

    • Treatment: Treat the cells with increasing concentrations of Savolitinib for a set time (e.g., 2 hours).

    • Lysis: Harvest the cells and lyse them to release cellular proteins.

    • Quantification: Determine the protein concentration in each lysate to ensure equal loading.

    • Electrophoresis: Separate the proteins by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against p-MET, total MET, p-AKT, total AKT, and a loading control (e.g., GAPDH).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Causality: A dose-dependent decrease in the p-MET signal, without a change in total MET, provides direct evidence that Savolitinib engages and inhibits its target in a cellular environment. The corresponding decrease in p-AKT confirms the downstream pathway blockade.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Preparation cluster_immunoblot 3. Immunoblotting cluster_analysis 4. Data Analysis A Plate MET-dependent Cancer Cells B Treat with Savolitinib (Dose Response) A->B C Cell Lysis B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE (Separation by Size) D->E F Transfer to PVDF Membrane E->F G Antibody Incubation (p-MET, Total MET) F->G H Chemiluminescent Detection G->H I Visualize Bands & Quantify Signal H->I

Caption: Experimental workflow for Western blot analysis of p-MET inhibition.

3.3. Data Summary

The expected quantitative results from these validation assays can be summarized as follows:

Assay TypeCell Line / EnzymeMetricExpected Result with Savolitinib
Biochemical Kinase Assay Recombinant METIC50< 5 nM
Phospho-MET Assay EBC-1 (MET amplified)IC505-15 nM
Cell Proliferation Assay EBC-1 (MET amplified)GI505-20 nM
Cell Proliferation Assay A549 (MET low)GI50> 1000 nM (Inactive)

Conclusion

The journey from the chemical intermediate this compound to the clinical drug Savolitinib is a testament to rational drug design. While the intermediate itself is biologically inert, it provides a crucial structural scaffold for a molecule that potently and selectively inhibits the MET oncogenic pathway. Savolitinib functions as an ATP-competitive inhibitor, blocking MET autophosphorylation and shutting down the downstream signaling cascades that drive tumor proliferation and survival. This mechanism has been rigorously validated through a suite of biochemical and cellular assays, establishing Savolitinib as a cornerstone of precision therapy for MET-driven cancers.

Foreword: The Triazole as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Triazole-Containing Therapeutic Agents

The five-membered heterocyclic ring system known as triazole is a cornerstone of modern medicinal chemistry.[1] Comprising three nitrogen and two carbon atoms, triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[1] Their remarkable chemical stability, capacity for hydrogen bonding, dipole interactions, and metabolic resistance have established them as "privileged" scaffolds.[2][3] This means they are consistently found in a multitude of clinically successful drugs across a wide therapeutic spectrum, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the principles and practical methodologies behind the discovery of novel triazole-based therapeutic agents, from conceptual design and synthesis to biological evaluation and mechanistic elucidation. Our focus is not merely on the "what" but the "why"—the scientific rationale that underpins each step of the discovery process.

Chapter 1: Strategic Foundations for Triazole Drug Discovery

The journey from a simple heterocyclic core to a life-saving therapeutic is a multi-stage process rooted in a deep understanding of chemistry and biology. The triazole ring is not inherently bioactive; its power lies in its ability to act as a rigid, reliable linker or a key pharmacophoric element that correctly orients various functional groups to interact with a specific biological target.[2]

Target Identification and Lead Generation

The initial phase involves identifying a biological target—typically an enzyme or receptor—implicated in a disease state. Triazole scaffolds are particularly adept at targeting enzymes, especially metalloenzymes.[4] The core mechanism often involves the coordination of a triazole nitrogen atom with a metal ion (e.g., the iron in a heme group) within the enzyme's active site, leading to potent inhibition.[4]

Logical Workflow: Triazole-Based Drug Discovery

The discovery process follows a logical, iterative cycle. A hit compound is first identified through screening or design, then synthetically modified to improve its properties. These new derivatives are evaluated biologically, and the resulting structure-activity relationship (SAR) data informs the next round of design and synthesis.

G cluster_0 Discovery & Design cluster_1 Chemistry & Synthesis cluster_2 Biological Evaluation T Target Identification (e.g., CYP51, Tubulin, PARP) H Hit Generation (Screening / Rational Design) T->H L Lead Optimization (SAR) - Potency - Selectivity - ADME Properties H->L S Synthesis of Triazole Derivatives (e.g., Click Chemistry) L->S Design New Analogs B In Vitro Assays - Enzyme Inhibition - Cytotoxicity (MTT) - Mechanistic Studies S->B Test Compounds B->L Feedback SAR Data V In Vivo Models (Preclinical Studies) B->V CuAAC R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-[Cu(I)] R1_alkyne->Cu_acetylide + [Cu(I)] - H⁺ Cu_I [Cu(I)] Metallocycle Six-membered Cu-containing intermediate Cu_acetylide->Metallocycle + R²-N₃ R2_azide R²-N₃ Product 1,4-disubstituted 1,2,3-Triazole Metallocycle->Product Rearrangement & Protonation Cu_I_regen [Cu(I)] Product->Cu_I_regen (catalyst regenerated) Ergosterol cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FFS 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->FFS Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol FFS->Ergosterol Multiple Steps Depletion Ergosterol Depletion Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->Lanosterol Inhibits Disruption Membrane Disruption & Fungal Cell Death Depletion->Disruption Accumulation Toxic Sterol Accumulation Accumulation->Disruption Tubulin cluster_arrest Result Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Assembly Division Cell Division (Anaphase) Spindle->Division Arrest G2/M Cell Cycle Arrest Triazole Triazole Inhibitor (binds Colchicine site) Triazole->Tubulin Inhibits Polymerization Catastrophe Mitotic Catastrophe Arrest->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis

References

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Analogs as Allosteric TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for analogs of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a core scaffold for a novel class of highly selective, allosteric inhibitors of Tyrosine Kinase 2 (TYK2). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of therapies for autoimmune and inflammatory diseases.

Introduction: The Rationale for Targeting TYK2 and the Rise of Allosteric Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular, non-receptor tyrosine kinases are critical transducers of cytokine signaling, playing a pivotal role in the immune system. TYK2 is specifically associated with the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathophysiology of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2]

Historically, the development of selective TYK2 inhibitors has been challenging due to the high degree of homology in the ATP-binding site of the catalytically active kinase domain (JH1) across the JAK family.[3] This has led to off-target effects and associated safety concerns with less selective JAK inhibitors. A groundbreaking therapeutic strategy has emerged by targeting the catalytically inactive pseudokinase domain (JH2) of TYK2. The JH2 domain acts as an allosteric regulatory site, and its stabilization by small molecules can lock the enzyme in an inactive conformation, preventing the activation of the JH1 domain.[4][5] This allosteric approach offers a path to exquisite selectivity, as the JH2 domain exhibits greater sequence divergence among JAK family members.

The this compound scaffold has proven to be a highly effective core for the development of potent and selective allosteric TYK2 inhibitors. The most prominent example is Deucravacitinib (BMS-986165), the first-in-class, FDA-approved allosteric TYK2 inhibitor for the treatment of moderate-to-severe plaque psoriasis.[6][7] This guide will dissect the SAR of this chemical series, providing insights into the molecular features that govern potency, selectivity, and pharmacokinetic properties.

The TYK2 Signaling Pathway and Mechanism of Allosteric Inhibition

The canonical TYK2 signaling pathway is initiated by cytokine binding to their cognate receptors on the cell surface. This leads to receptor dimerization and the apposition of receptor-associated TYK2 molecules. The JH2 domain of one TYK2 molecule is believed to regulate the JH1 domain of the other in trans, leading to their activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the expression of target genes involved in inflammation and immunity.

Allosteric inhibitors targeting the TYK2 JH2 domain, such as Deucravacitinib and its analogs, function by binding to a distinct pocket within this regulatory domain. This binding event stabilizes the autoinhibited conformation of TYK2, preventing the conformational changes necessary for JH1 domain activation.[4][8] This mechanism effectively blocks downstream STAT phosphorylation and subsequent gene expression, thereby mitigating the pro-inflammatory effects of cytokines like IL-12, IL-23, and Type I IFNs.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tyk2 TYK2 cytokine Cytokine (IL-12, IL-23, IFN) receptor Cytokine Receptor cytokine->receptor Binding JH2 JH2 (Pseudokinase Domain) receptor->JH2 Activation Signal JH1 JH1 (Kinase Domain) STAT STAT JH1->STAT Phosphorylation (Blocked) JH2->JH1 Allosteric Inhibition inhibitor Allosteric Inhibitor (e.g., Deucravacitinib) inhibitor->JH2 Binds and Stabilizes Autoinhibited State pSTAT pSTAT STAT->pSTAT Phosphorylation dimer STAT Dimer pSTAT->dimer Dimerization nucleus Nucleus dimer->nucleus Nuclear Translocation gene Gene Expression (Inflammation) nucleus->gene Modulation

Caption: TYK2 signaling pathway and allosteric inhibition.

Core Scaffold and Key Structural Features for SAR Exploration

The general structure of the this compound analogs that have been extensively studied can be divided into three main regions for SAR analysis:

  • The "Eastern" Heterocycle: This is typically a nitrogen-containing heterocycle, such as a pyridazine, that is attached to the aniline nitrogen.

  • The "Central" Phenyl Ring: This is the 2-methoxy-aniline core, which is substituted with the triazole moiety.

  • The "Western" Triazole and its Substituents: This is the 1-methyl-1H-1,2,4-triazol-3-yl group.

Caption: Core scaffold for SAR exploration.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for each region of the scaffold, with a focus on how modifications impact TYK2 inhibitory potency and selectivity against other JAK family members.

The "Eastern" Heterocycle: The Pyridazine Carboxamide Moiety

The 6-chloro-N-(methyl-d3)pyridazine-3-carboxamide moiety of Deucravacitinib is a critical component for high-affinity binding to the TYK2 JH2 domain.

  • Amide Linker: The amide bond is crucial for interaction with the hinge region of the JH2 domain. Replacement of the amide with other linkers generally leads to a significant loss of activity.

  • N-Methyl Group and Deuteration: The N-methyl group on the amide fits into a unique "alanine pocket" in the TYK2 JH2 domain.[1] This interaction is a key determinant of selectivity. The use of a deuterated methyl group (CD3) in Deucravacitinib enhances metabolic stability, preventing N-demethylation to a less selective metabolite.[9]

  • Pyridazine Ring: The pyridazine ring itself makes important contacts within the binding pocket. Modifications to this ring system are generally not well-tolerated.

  • Chlorine Substitution: The chlorine atom at the 6-position of the pyridazine ring occupies a hydrophobic pocket, and its presence is important for potency.

The "Central" Phenyl Ring: The Methoxy-Aniline Core

The substitution pattern on the central phenyl ring is critical for maintaining the correct orientation of the Eastern and Western fragments.

  • Methoxy Group: The 2-methoxy group is important for potency, likely by positioning the molecule optimally within the binding site.

  • Aniline Nitrogen: The aniline nitrogen serves as the attachment point for the Eastern heterocycle. Its basicity and the geometry of the linkage are important for activity.

  • Triazole Position: The placement of the triazole at the 3-position of the aniline ring is essential for activity.

The "Western" Triazole and its Substituents

The 1-methyl-1H-1,2,4-triazol-3-yl group extends into a solvent-exposed region of the binding pocket.

  • Triazole Ring: The 1,2,4-triazole is a key pharmacophore.

  • N-Methyl Group: The methyl group at the 1-position of the triazole is generally preferred for optimal activity.

Quantitative SAR Data

The following table summarizes the in vitro activity of Deucravacitinib and select analogs, highlighting the impact of structural modifications on TYK2 inhibition and selectivity.

CompoundR1 (Eastern)R2 (Central)R3 (Western)TYK2 IC50 (nM)[10][11]JAK1 IC50 (nM)[11]JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (fold vs. JAK1/2/3)
Deucravacitinib 6-Cl-pyridazine-3-carboxamide-N-CD32-methoxy-aniline1-methyl-1H-1,2,4-triazol-3-yl0.2>10,000>10,000>10,000>50,000
Analog 1 6-Cl-pyridazine-3-carboxamide-N-CH32-methoxy-aniline1-methyl-1H-1,2,4-triazol-3-yl~0.3>10,000>10,000>10,000>33,000
Analog 2 6-F-pyridazine-3-carboxamide-N-CD32-methoxy-aniline1-methyl-1H-1,2,4-triazol-3-yl1.5----
Analog 3 6-Cl-pyridazine-3-carboxamide-N-CD32-fluoro-aniline1-methyl-1H-1,2,4-triazol-3-yl5.2----
Analog 4 6-Cl-pyridazine-3-carboxamide-N-CD32-methoxy-aniline1-ethyl-1H-1,2,4-triazol-3-yl0.8----

Data is compiled from various sources and is intended for comparative purposes. Exact values may vary depending on assay conditions.

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of this compound analogs.

TYK2 JH2 Domain Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the TYK2 JH2 domain.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).

    • Dilute recombinant human TYK2 JH2 protein to the desired concentration in the assay buffer.

    • Dilute a fluorescently labeled tracer compound to the desired concentration in the assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, followed by dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound solution.

    • Add the TYK2 JH2 protein solution to each well.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Add the fluorescent tracer solution to each well.

    • Incubate for another defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: HTRF Binding Assay Workflow.

Cellular Assay: Inhibition of IL-12-induced STAT4 Phosphorylation in Human Whole Blood

This assay assesses the functional activity of the test compound in a more physiologically relevant matrix.

Step-by-Step Methodology:

  • Blood Collection and Compound Treatment:

    • Collect fresh human whole blood in heparinized tubes.

    • Aliquot the blood into 96-well plates.

    • Add a serial dilution of the test compound (pre-diluted in DMSO and then media) to the wells.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation:

    • Add recombinant human IL-12 to the wells to stimulate TYK2-dependent signaling.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Staining:

    • Lyse the red blood cells using a lysis buffer.

    • Fix and permeabilize the remaining white blood cells.

    • Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the desired cell population (e.g., lymphocytes).

    • Measure the mean fluorescence intensity (MFI) of the pSTAT4 signal.

  • Data Analysis:

    • Plot the MFI of pSTAT4 against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Computational Chemistry in Analog Design

The design of selective TYK2 inhibitors has been significantly aided by computational methods. Techniques such as Free Energy Perturbation (FEP) have been instrumental in predicting the binding affinities of novel analogs to the TYK2 JH2 domain and, crucially, in predicting their anti-targets (e.g., other JAK JH2 domains).[12][13] This has enabled the in silico prioritization of compounds for synthesis, accelerating the discovery of potent and highly selective candidates.

FEP_Workflow A Initial Lead Compound B Propose Analogs in Silico A->B D Run FEP Calculations B->D C Build Computational Model (TYK2 JH2 Structure) C->D E Predict Binding Affinity and Selectivity D->E F Prioritize Compounds for Synthesis E->F G Synthesize and Test High-Priority Analogs F->G

References

An In-Depth Technical Guide to Homology Modeling of Targets for Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Structural Insight in Triazole Drug Discovery

The 1,2,4-triazole and 1,2,3-triazole scaffolds are foundational motifs in medicinal chemistry, integral to a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The efficacy of these compounds is rooted in their ability to precisely interact with and modulate the function of specific biological targets, predominantly enzymes.[2][] A deep understanding of the three-dimensional (3D) structure of these target proteins is therefore paramount for rational drug design and the development of novel, more potent, and selective triazole-based therapeutics.

However, the experimental determination of protein structures through techniques like X-ray crystallography or NMR spectroscopy is often a complex, time-consuming, and not always successful endeavor. This is where homology modeling, also known as comparative modeling, emerges as a powerful computational tool.[5][6] By leveraging the experimentally determined structures of homologous proteins (templates), homology modeling allows for the construction of reliable 3D models of a target protein from its amino acid sequence.[6][7] This guide provides a comprehensive, in-depth exploration of the principles, methodologies, and practical applications of homology modeling in the context of designing and discovering triazole-based compounds.

The Rationale: Why Homology Modeling is a Cornerstone of Modern Drug Discovery

The fundamental principle underpinning homology modeling is the observation that protein structure is more conserved throughout evolution than protein sequence.[6][8] Consequently, if two proteins share a significant degree of sequence similarity, it is highly probable that they adopt a similar 3D fold.[5][9] This evolutionary relationship allows us to use the known structure of one protein as a blueprint to model the structure of another.

For drug discovery programs focused on triazole-based compounds, homology models serve several critical functions:

  • Target Validation and Characterization: A 3D model can provide invaluable insights into the overall fold, the location of conserved residues, and the architecture of the active site or ligand-binding pocket of a novel drug target.[10][11]

  • Structure-Based Drug Design (SBDD): Homology models are instrumental in SBDD, enabling the rational design of novel triazole derivatives with improved binding affinity and selectivity.[12][13]

  • Virtual Screening: High-quality homology models can be employed in virtual screening campaigns to identify potential hit compounds from large chemical libraries.[14]

  • Understanding Drug Resistance: By modeling mutations that confer drug resistance, researchers can gain insights into the molecular mechanisms of resistance and design new compounds that can overcome them.

The Homology Modeling Workflow: A Step-by-Step Guide

The process of generating a high-quality homology model is a multi-step procedure that requires careful consideration at each stage.[6][7] The following sections provide a detailed, field-proven protocol for each step.

Step 1: Template Identification and Selection

This is arguably the most critical step in the homology modeling process, as the quality of the final model is heavily dependent on the choice of template(s).[6]

Protocol for Template Identification and Selection:

  • Sequence-Based Search:

    • Utilize sequence alignment tools such as BLAST (Basic Local Alignment Search Tool) or PSI-BLAST (Position-Specific Iterated BLAST) to search the Protein Data Bank (PDB) for proteins with high sequence homology to the target sequence.[5][6]

    • More sensitive methods, such as profile-profile alignments or Hidden Markov Models (HMMs), can be employed for targets with low sequence identity to known structures.[5]

  • Criteria for Template Selection:

    • Sequence Identity: A higher sequence identity between the target and template generally leads to a more accurate model. Models built on templates with over 50% sequence identity are often accurate enough for drug discovery applications.[7]

    • Resolution of the Crystal Structure: Prioritize templates with high-resolution crystal structures (e.g., < 2.5 Å) as they provide a more accurate representation of atomic positions.

    • Ligand and Cofactor Presence: If the goal is to model a protein-ligand interaction, selecting a template that is co-crystallized with a similar ligand or cofactor is highly advantageous.[15]

    • Functional Similarity: The biological function of the template should be as close as possible to that of the target protein.[15]

    • Multiple Templates: It is often beneficial to use multiple templates, especially if different templates have high similarity to different domains of the target protein.[15] Software like MODELLER can effectively combine information from multiple templates.[15]

Visualization of the Homology Modeling Workflow:

HomologyModelingWorkflow Target_Sequence Target Protein Sequence Template_Search Template Search (BLAST, PSI-BLAST) Target_Sequence->Template_Search Template_Selection Template Selection Criteria (Sequence Identity, Resolution, Ligand Presence) Template_Search->Template_Selection Sequence_Alignment Target-Template Alignment Template_Selection->Sequence_Alignment Model_Building 3D Model Construction Sequence_Alignment->Model_Building Loop_Modeling Loop Modeling Model_Building->Loop_Modeling Side_Chain_Modeling Side-Chain Refinement Loop_Modeling->Side_Chain_Modeling Model_Refinement Energy Minimization & MD Simulation Side_Chain_Modeling->Model_Refinement Model_Validation Model Quality Assessment (Ramachandran Plot, PROCHECK) Model_Refinement->Model_Validation Final_Model Final Homology Model Model_Validation->Final_Model

Caption: A schematic overview of the key steps in the homology modeling workflow.

Step 2: Target-Template Sequence Alignment

The accuracy of the final model is critically dependent on the correctness of the sequence alignment.[6][7] Errors in the alignment will directly translate into errors in the 3D model.[9]

Protocol for Sequence Alignment:

  • Initial Alignment:

    • Use multiple sequence alignment programs like ClustalW or T-Coffee to generate an initial alignment of the target sequence with the selected template(s).[16] Multiple sequence alignments are generally preferred as they incorporate evolutionary information.[5]

  • Manual Refinement:

    • Visually inspect the alignment, paying close attention to conserved residues and regions that are likely to form secondary structures (alpha-helices and beta-sheets).

    • Manually adjust the alignment to ensure that structurally conserved regions are correctly aligned. This step is crucial, as even the best automated methods can introduce errors.[5]

Step 3: Model Building

Once a satisfactory alignment has been achieved, the next step is to construct the 3D model of the target protein.

Protocol for Model Building:

  • Backbone Generation:

    • The coordinates of the aligned residues in the template are transferred to the corresponding residues in the target sequence to build the initial backbone of the model.

  • Modeling of Insertions and Deletions (Indels):

    • Regions where the target sequence has insertions or deletions relative to the template (often corresponding to loop regions) require special attention.[17][18] These regions are typically modeled using loop modeling techniques.

Step 4: Loop Modeling

Loops are often the most variable regions of a protein and can be challenging to model accurately.[17][18][19] They frequently play crucial roles in protein function and ligand binding.[5][19]

Approaches to Loop Modeling:

  • Knowledge-Based (Database Search) Methods: These methods search a database of known protein structures for loops of similar length and anchor geometry that can be fitted into the model.[5]

  • Energy-Based (ab initio) Methods: These methods generate a large number of possible loop conformations and then select the one with the lowest energy.[5]

Several specialized programs and web servers, such as MODELLER and DaReUS-Loop, are available for loop modeling.[17][19]

Step 5: Side-Chain Modeling

With the backbone in place, the next step is to model the conformations of the amino acid side chains.

Protocol for Side-Chain Modeling:

  • Rotamer Libraries:

    • Side-chain conformations are typically predicted using rotamer libraries, which are collections of statistically preferred side-chain dihedral angles observed in high-resolution crystal structures.

  • Energy-Based Optimization:

    • The final side-chain conformations are often optimized to minimize steric clashes and improve packing within the protein core.

Step 6: Model Refinement

The initial homology model often contains inaccuracies, such as steric clashes or unfavorable bond angles.[5] Therefore, it is essential to refine the model to improve its overall quality.

Techniques for Model Refinement:

  • Energy Minimization: This process involves making small adjustments to the atomic coordinates to relieve steric clashes and move the model to a lower energy state.[5] It is important to perform only limited energy minimization, as excessive minimization can sometimes move the model away from the correct structure.[5]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the model and identify a more stable and realistic structure.[20][21] However, the effectiveness of MD in refining homology models can be limited by the accuracy of the force field and the length of the simulation.[22]

Step 7: Model Validation

The final and crucial step is to assess the quality of the generated homology model.[5]

Methods for Model Validation:

  • Stereochemical Quality Assessment:

    • Programs like PROCHECK and MolProbity are used to evaluate the stereochemical quality of the model, including bond lengths, bond angles, and dihedral angles.[5]

    • A Ramachandran plot is a key output of these programs, which shows the distribution of the backbone phi (φ) and psi (ψ) dihedral angles. A good quality model will have the vast majority of its residues in the most favored regions of the Ramachandran plot.

  • Energy-Based Assessment:

    • Programs like ProSA-web calculate an energy-based score for the model, which reflects the compatibility of the sequence with the predicted 3D structure.

Table 1: Comparison of Popular Homology Modeling Software and Web Servers

Software/Web ServerKey FeaturesAccessibility
SWISS-MODEL Fully automated server, user-friendly interface, provides model quality estimation.[23][24][25][26]Web server
MODELLER A powerful and flexible program for homology modeling, allows for advanced features like multi-template modeling and loop refinement.[27]Command-line program
I-TASSER A server for protein structure and function prediction, often performs well in blind assessments.[27]Web server

Application to Triazole Drug Targets: A Focus on Enzymes and GPCRs

Triazole-based compounds are known to target a variety of proteins, with enzymes and G-protein coupled receptors (GPCRs) being particularly prominent classes.

Homology Modeling of Enzymes

Many triazole-based drugs, especially antifungals, target enzymes involved in critical metabolic pathways.[1][2][28] For example, the antifungal activity of drugs like fluconazole and itraconazole is due to the inhibition of lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis.[1][2][28]

In the absence of an experimental structure, homology modeling can provide a detailed view of the enzyme's active site, facilitating the design of novel triazole inhibitors with improved potency and selectivity.[10][11][12]

Homology Modeling of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a major class of drug targets, and a significant percentage of marketed drugs act on these receptors.[29][30] However, obtaining experimental structures of GPCRs has been notoriously difficult, making homology modeling an indispensable tool in GPCR drug discovery.[8][29][30]

The vast majority of GPCR homology models are based on the crystal structure of bovine rhodopsin.[14][29] While the low sequence identity between rhodopsin and other GPCRs presents a challenge, these models have proven to be valuable for understanding ligand-receptor interactions and for identifying novel ligands through virtual screening.[14][29][31][32]

Conclusion: The Future of Homology Modeling in Triazole Drug Discovery

Homology modeling has firmly established itself as an essential tool in the arsenal of the modern drug discovery scientist.[7][33][34][35] As the number of experimentally determined protein structures continues to grow, and as modeling algorithms become more sophisticated, the accuracy and utility of homology models will only increase. For researchers working on the development of novel triazole-based therapeutics, a well-constructed and validated homology model can provide the crucial structural insights needed to accelerate the discovery process, reduce costs, and ultimately, bring more effective medicines to patients.

References

Methodological & Application

Synthesis Protocol for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A Key Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a crucial intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib.[1] The described synthetic pathway is a robust, multi-step process commencing from commercially available starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and process optimization considerations.

Introduction

The substituted aniline, this compound, has emerged as a molecule of significant interest within the pharmaceutical industry. Its structural motif, featuring a methoxy-substituted aniline core linked to a methylated 1,2,4-triazole ring, serves as a vital building block for complex therapeutic agents. Notably, it is a key intermediate in the synthesis of Deucravacitinib, a novel, allosteric inhibitor of TYK2 approved for the treatment of plaque psoriasis.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for ensuring a consistent supply chain for these life-changing medications.

This application note outlines a validated synthetic route, providing not only a sequential protocol but also the underlying chemical principles and critical process parameters that ensure high yield and purity of the final product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a multi-step sequence starting from methyl 2-hydroxy-3-nitrobenzoate. The overall transformation can be visualized as follows:

Synthetic_Scheme A Methyl 2-hydroxy-3-nitrobenzoate B 2-Methoxy-3-nitrobenzamide A->B Methylation & Amidation C 3-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole B->C Formylation & Cyclization D 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole C->D Methylation E This compound D->E Nitro Group Reduction

References

Purification techniques for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Abstract

This comprehensive guide details robust methodologies for the purification of this compound, a key pharmaceutical intermediate in the synthesis of advanced therapeutics such as Deucravacitinib[1]. Achieving high purity of this compound is critical for ensuring the efficacy, safety, and quality of the final active pharmaceutical ingredient (API). This document provides an in-depth analysis of the compound's physicochemical properties, outlines common impurities, and presents a multi-modal purification strategy encompassing non-chromatographic and chromatographic techniques. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals to enable efficient and scalable purification.

Compound Profile and Strategic Considerations

Understanding the inherent chemical nature of this compound is the cornerstone of developing an effective purification strategy. The molecule's structure, featuring a basic aniline moiety, a polar triazole ring, and a methoxy group, dictates its behavior in various separation systems.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄O[2]
Molecular Weight 204.23 g/mol [2]
Appearance Light orange to brown solid[3]
Predicted pKa 3.45 ± 0.10 (for the aniline amine)[4]
Solubility Slightly soluble in DMSO[4]
Storage Conditions 2-8°C, protect from light[4]

The weakly basic nature of the aniline group (pKa ≈ 3.45) is a critical handle for purification, enabling techniques like acid-base extraction. Its overall polarity suggests that normal-phase chromatography will be effective, while its solid form makes recrystallization a viable and scalable option.

Common Synthetic Routes and Impurity Profile

A prevalent synthetic pathway to this aniline involves the reduction of its corresponding nitro-precursor, 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole. This reaction is commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst[5][6].

Potential Impurities Include:

  • Unreacted Starting Material: The nitro-precursor is a primary process-related impurity.

  • Catalyst Residues: Residual palladium from the hydrogenation step.

  • Reaction By-products: Products from incomplete reduction or side reactions.

  • Inorganic Salts: Reagents like sodium bicarbonate used during the reaction work-up[5][6].

The goal of the purification strategy is to effectively remove these structurally similar and dissimilar impurities.

A Multi-Modal Purification Workflow

A sequential purification strategy, starting with a bulk, coarse technique and proceeding to a high-resolution method, is most effective. The choice between recrystallization and chromatography for the main purification step depends on the impurity profile and the required scale.

PurificationWorkflow crude Crude Product (from reaction work-up) extraction Acid-Base Liquid-Liquid Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Bulk Purification (Scalable) chromatography Flash Column Chromatography extraction->chromatography High-Resolution Purification analysis Purity & Identity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure Product (>99% Purity) analysis->pure_product

Caption: Overall purification workflow for the target compound.

Purification Techniques and Protocols

Initial Cleanup: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the aniline functional group to separate it from neutral or acidic impurities. The amine is protonated with acid, rendering it water-soluble, while neutral impurities remain in the organic phase.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x volumes of the organic phase). The target compound will move into the aqueous (acidic) layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) with stirring until the pH is > 9. The target compound will precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate or DCM) (3 x volumes of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Bulk Purification: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities and is highly scalable. The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A procedure adapted from a patented synthesis provides a robust starting point[5][6].

Protocol 2: Recrystallization from Aqueous Brine

  • Dissolution: In a flask equipped with a reflux condenser, suspend the partially purified solid in a minimal volume of a suitable solvent (e.g., methanol or isopropanol). Heat the mixture until a clear solution is obtained.

  • Aqueous Addition: While hot, add water dropwise until the solution becomes faintly turbid. Add a few drops of the organic solvent to redissolve the solid.

  • Salting Out: Add hot brine (25 wt% NaCl solution) to the mixture[5][6]. The volume of brine can be optimized but is typically significant (e.g., 5-10 times the initial organic solvent volume).

  • Controlled Cooling: Agitate the mixture at an elevated temperature (e.g., 70°C) for several hours to allow for the slow formation of well-ordered crystals[5][6].

  • Cooling: Slowly cool the mixture to room temperature, and then further cool in an ice bath (0-5°C) for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold brine, followed by a cold, non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 45°C)[5].

High-Resolution Purification: Flash Column Chromatography

For removing closely related impurities or when recrystallization is ineffective, flash column chromatography on silica gel is the method of choice[7]. The polar nature of the target compound requires a relatively polar mobile phase.

ChromatographyLogic start Develop TLC check_streaking Does the spot streak? start->check_streaking add_base Add 1-2% Triethylamine (Et₃N) to the mobile phase check_streaking->add_base Yes check_rf Is Rf between 0.2-0.4? check_streaking->check_rf No add_base->check_rf increase_polarity Increase polarity (e.g., more MeOH or EtOAc) check_rf->increase_polarity No (Rf too low) decrease_polarity Decrease polarity (e.g., less MeOH or EtOAc) check_rf->decrease_polarity No (Rf too high) run_column Run Flash Column check_rf->run_column Yes increase_polarity->start decrease_polarity->start

Caption: Logic for mobile phase optimization in flash chromatography.

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Use standard-grade silica gel (40-63 µm).

  • Mobile Phase Selection:

    • Starting Point: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is effective for polar compounds[8]. Begin with a system like 98:2 DCM:MeOH.

    • Amine Deactivation: Due to the basic aniline, add 1-2% triethylamine (Et₃N) to the mobile phase to prevent peak tailing on the acidic silica gel[9].

    • Optimization: Use Thin-Layer Chromatography (TLC) to adjust the solvent polarity until the target compound has an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using isocratic elution (a constant solvent mixture) or a gradient of increasing polarity (e.g., from 2% to 10% MeOH in DCM). The use of a solvent gradient can improve separation and reduce elution time[10].

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under high vacuum.

Purity Verification and Quality Control

Post-purification analysis is essential to confirm the identity and purity of the final product.

Protocol 4: Analytical HPLC for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis: The purity is determined by the area percentage of the main peak. A purity of ≥99% is often required for pharmaceutical intermediates[6].

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any remaining impurities.

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Oily Product After Recrystallization Presence of impurities depressing the melting point; Incomplete solvent removal.Re-purify using an alternative solvent system or by column chromatography. Ensure product is thoroughly dried under high vacuum.
Significant Product Loss in Extraction Incorrect pH during acid/base washes; Emulsion formation.Ensure pH is < 2 for acidic wash and > 9 for basic wash. To break emulsions, add brine or filter through Celite.
Tailing/Streaking on TLC/Column Interaction of the basic aniline with acidic silica gel.Add 1-2% triethylamine or ammonia in methanol to the eluent to neutralize the silica surface[9].
Poor Separation in Chromatography Incorrect mobile phase polarity; Column overloading.Re-optimize the mobile phase using TLC. Reduce the amount of sample loaded relative to the silica gel mass (typically 1:50 to 1:100 ratio).

References

Application Note: Comprehensive Analytical Characterization of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS: 1609394-10-6). This compound is a critical intermediate in the synthesis of advanced pharmaceuticals, including the TYK2 inhibitor Deucravacitinib.[1][2] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present detailed protocols for spectroscopic and chromatographic techniques, emphasizing the scientific rationale behind methodological choices to ensure robust and reliable results.

Introduction and Significance

This compound is a substituted aniline derivative containing a methoxy group and a methyl-triazole moiety.[3] Its molecular structure makes it a key building block in the synthesis of complex therapeutic agents.[1][4] The presence of multiple functional groups—an aromatic amine, a methoxy ether, and a triazole ring—necessitates a multi-faceted analytical approach to confirm its chemical identity and quantify any potential impurities.

An effective characterization strategy integrates data from various techniques to build a complete profile of the compound. This note details the core analytical workflows:

  • Spectroscopic Methods for unambiguous structural elucidation and functional group identification (NMR, MS, IR).

  • Chromatographic Methods for quantitative purity assessment and impurity profiling (HPLC).

The protocols provided herein are designed as robust starting points that can be adapted and validated according to specific laboratory and regulatory requirements.

Physicochemical Properties Summary

A summary of the key physicochemical properties of the target compound is presented below.[5][6][7]

PropertyValueSource
CAS Number 1609394-10-6[5][6][7][8]
Molecular Formula C₁₀H₁₂N₄O[5][6][7]
Molecular Weight 204.23 g/mol [5][6][7]
IUPAC Name This compound[6][8]
Physical Form Light orange to brown solid[4]
Purity (Typical) ≥97-99%[4][8]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[8][9]

Spectroscopic Characterization Protocols

Spectroscopic analysis forms the bedrock of chemical identification. The following protocols are designed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Justification: NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they provide an unambiguous fingerprint of the compound's covalent framework. The choice of a deuterated solvent like DMSO-d₆ is based on its excellent solubilizing power for moderately polar, aromatic compounds containing hydrogen-bonding groups (e.g., the aniline -NH₂).

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25°C (298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm (or residual DMSO solvent peak at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 (due to lower natural abundance and sensitivity).

    • Spectral Width: 0 to 200 ppm.

    • Reference: Residual DMSO solvent peak at ~39.52 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate ¹H NMR signals and pick peaks for both spectra.

Expected Spectral Data: Based on the known structure, the following signals are anticipated. This serves as a reference for data interpretation.

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.5 - 7.5m3H-C₆H₃-
Amine Protons~5.0br s2H-NH₂
Triazole Proton~8.0s1HTriazole C-H
Methoxy Protons~3.9s3H-OCH₃
N-Methyl Protons~3.8s3H-NCH₃
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Aromatic Carbons110 - 150-C₆H₃-
Triazole Carbons145 - 165C=N
Methoxy Carbon~56-OCH₃
N-Methyl Carbon~35-NCH₃
High-Resolution Mass Spectrometry (HRMS)

Principle and Justification: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This technique is essential for confirming the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the abundance of the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an HPLC-grade solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation.

  • Instrument: Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer Settings:

    • Mass Range: 50 - 500 m/z.

    • Resolution: >10,000 FWHM.

    • Capillary Voltage: 3.5 - 4.0 kV.

  • Data Acquisition: Acquire data for 1-2 minutes. Use an internal calibrant or post-acquisition calibration to ensure high mass accuracy.

Expected Results:

ParameterExpected Value
Molecular Formula C₁₀H₁₂N₄O
Exact Mass (Monoisotopic) 204.1011 Da
Observed Ion [M+H]⁺ ~205.1089 m/z

The measured mass should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Justification: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and simple method to confirm the presence of key groups like the aniline N-H, aromatic C-H, and ether C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
2950 - 2850C-H StretchMethyl/Methoxy
1620 - 1580C=C StretchAromatic Ring
~1600N-H BendPrimary Amine (-NH₂)
~1500C=N StretchTriazole Ring
1250 - 1200C-O Stretch (asymmetric)Aryl-Alkyl Ether
1100 - 1000C-O Stretch (symmetric)Aryl-Alkyl Ether

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Justification: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The target compound is moderately polar and will be well-retained and eluted using a standard water/acetonitrile gradient. UV detection is chosen due to the strong chromophores (aromatic and triazole rings) in the molecule. This method can effectively separate the main compound from potential nonpolar or more polar impurities.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) a1 System Equilibration (Initial Mobile Phase %) p1->a1 p2 Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) p2->a1 p3 Accurately prepare sample solution (~0.5 mg/mL in Diluent) a2 Inject Sample (e.g., 5 µL) p3->a2 a1->a2 a3 Run Gradient Elution Program a2->a3 a4 UV Detection (e.g., 254 nm) a3->a4 d1 Integrate Chromatogram Peaks a4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Assess System Suitability (Tailing, Resolution, etc.) d2->d3

Caption: High-level workflow for RP-HPLC purity analysis.

Experimental Protocol: Purity by RP-HPLC-UV

  • Instrumentation:

    • System: HPLC or UPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).

  • Reagents & Materials:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Solution: Prepare a stock solution of the compound at ~0.5 mg/mL in the diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times.
Injection Volume 2.0 µLSmall volume to prevent peak overload.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds.
Gradient Program Time (min)%B
0.010
10.095
12.095
12.110
15.010
  • System Suitability: Before sample analysis, inject a standard solution five times. The Relative Standard Deviation (RSD) for the main peak area and retention time should be <2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main component using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Integrated Characterization Strategy

A single analytical technique is insufficient for full characterization. The strength of this application note lies in the integration of orthogonal (different and complementary) methods to build a complete quality profile. The following diagram illustrates this integrated approach.

Integrated_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr hrms HRMS (ESI-TOF) start->hrms ftir FTIR Spectroscopy start->ftir nmr_res Correct Covalent Framework? nmr->nmr_res hrms_res Correct Molecular Formula? hrms->hrms_res ftir_res Correct Functional Groups? ftir->ftir_res nmr_res->hrms_res Yes fail FAIL Re-evaluate or Re-synthesize nmr_res->fail No hrms_res->ftir_res Yes hrms_res->fail No hplc RP-HPLC-UV ftir_res->hplc Yes ftir_res->fail No hplc_res Purity ≥ 99%? hplc->hplc_res hplc_res->fail No pass PASS Material Released for Use hplc_res->pass Yes

Caption: Integrated workflow for identity and purity verification.

Conclusion

The analytical protocols outlined in this application note provide a comprehensive framework for the characterization of this compound. By combining NMR, HRMS, and FTIR, the structural identity of the compound can be unequivocally confirmed. Subsequently, a validated RP-HPLC method ensures that the material meets the high purity standards required for its use in pharmaceutical manufacturing. Adherence to these multi-faceted analytical strategies is essential for ensuring the quality, consistency, and safety of critical pharmaceutical intermediates.

References

Application Notes and Protocols for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, hereafter referred to as the "Aniline Intermediate," has emerged as a critical building block in the synthesis of next-generation targeted therapies. Its unique structural arrangement, featuring a nucleophilic aniline, a methoxy group that influences conformation and metabolic stability, and a nitrogen-rich triazole ring capable of engaging in key hydrogen bonding interactions, makes it a highly valuable precursor for complex drug molecules.

This comprehensive guide provides detailed application notes and protocols for the utilization of this Aniline Intermediate in medicinal chemistry, with a primary focus on its role in the synthesis of Deucravacitinib, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor. Furthermore, we will explore its potential application in the construction of novel pyridazine-based cytokine modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the Aniline Intermediate is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1609394-10-6[1][2][3][4][5]
Molecular Formula C₁₀H₁₂N₄O[2][5]
Molecular Weight 204.23 g/mol [2][5]
Appearance White to off-white crystalline powder[2]
Purity ≥98%

Application I: Synthesis of the Selective TYK2 Inhibitor, Deucravacitinib

The most prominent and well-documented application of the Aniline Intermediate is its role as a cornerstone in the synthesis of Deucravacitinib (BMS-986165), an oral, selective allosteric inhibitor of TYK2 approved for the treatment of moderate-to-severe plaque psoriasis.[1][6][7]

The Causality Behind the Molecular Design: Targeting TYK2 in Autoimmune Disease

TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases that are crucial for signaling downstream of cytokine receptors.[7] Specifically, TYK2 mediates signaling for key pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are central to the pathogenesis of psoriasis and other autoimmune diseases.[7] The Aniline Intermediate provides a critical fragment of the Deucravacitinib molecule that ultimately binds in a highly specific manner to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition is a key differentiator from pan-JAK inhibitors and is responsible for the drug's high selectivity and favorable safety profile.[7]

Signaling Pathway of TYK2 Inhibition by Deucravacitinib

The following diagram illustrates the central role of TYK2 in pro-inflammatory cytokine signaling and its inhibition by Deucravacitinib.

TYK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine IL-23 / IL-12 / Type I IFN receptor Cytokine Receptor cytokine->receptor Binding TYK2 TYK2 receptor->TYK2 Activation JAK JAK1/JAK2 receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT DNA DNA pSTAT->DNA Translocation & Binding Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition Transcription Gene Transcription of Pro-inflammatory Mediators DNA->Transcription

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation and subsequent gene transcription of pro-inflammatory mediators.

Synthetic Protocol: Coupling of the Aniline Intermediate to form a key Deucravacitinib Precursor

The following protocol outlines a crucial step in the synthesis of Deucravacitinib, where the Aniline Intermediate is coupled with a pyridazine core. This reaction forms the basis for the final drug molecule.

Workflow Diagram:

Deucravacitinib_Synthesis Aniline This compound (Aniline Intermediate) Coupling Nucleophilic Aromatic Substitution (SNAr) Aniline->Coupling Pyridazine Substituted Dichloropyridazine Pyridazine->Coupling Intermediate Key Deucravacitinib Intermediate Coupling->Intermediate Further_Steps Further Synthetic Steps (Amidation, etc.) Intermediate->Further_Steps Deucravacitinib Deucravacitinib Further_Steps->Deucravacitinib

Caption: Synthetic workflow for the incorporation of the Aniline Intermediate into the Deucravacitinib scaffold.

Step-by-Step Protocol:

This protocol is a representative example based on published synthetic routes.[1][8][9] Researchers should adapt and optimize conditions based on their specific laboratory setup and scale.

  • Reaction Setup: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.[8][9]

  • Reagent Addition: Add the substituted dichloropyridazine intermediate (e.g., 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamide) (1.0-1.2 eq).[8]

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), to facilitate the reaction.[9]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired key intermediate.

Biological Activity of Deucravacitinib

The potent and selective inhibition of TYK2 by Deucravacitinib translates to impressive biological activity.

ParameterValueAssaySource
TYK2 IC₅₀ 0.2 nMProbe Displacement Assay
TYK2 Ki 0.02 nMMorrison Titration
IL-12, IL-23, IFN-α signaling IC₅₀ 2-19 nMCellular Assays
Selectivity over JAK1/3 >100-foldCellular Signaling Assays
Selectivity over JAK2 >2000-foldCellular Signaling Assays

Application II: Prospective Synthesis of Pyridazine-Based Cytokine Modulators

The chemical reactivity of the Aniline Intermediate, particularly the nucleophilicity of the aniline group, makes it a promising starting material for the synthesis of other classes of bioactive molecules. Pyridazine and pyridazinone scaffolds are known to be present in compounds with anti-inflammatory properties, often acting through the modulation of cytokines like TNF-α and IL-6.[10][11][12]

Rationale for Application

The Aniline Intermediate can be envisioned to react with appropriately substituted pyridazine cores to generate novel compounds. The triazole and methoxy-phenyl moieties can explore different binding pockets of target proteins, while the pyridazine core serves as a rigid scaffold. This approach could lead to the discovery of new cytokine modulators with unique structure-activity relationships.

Proposed Synthetic Strategy

A plausible synthetic route to novel pyridazine-based compounds from the Aniline Intermediate would involve a nucleophilic aromatic substitution (SNAr) reaction with a dichloropyridazine derivative.

Proposed Reaction Scheme:

Pyridazine_Synthesis Aniline This compound SNAr_Reaction SNAr Reaction (e.g., Pd-catalyzed or base-mediated) Aniline->SNAr_Reaction Dichloropyridazine 3,6-Dichloropyridazine or derivative Dichloropyridazine->SNAr_Reaction Product Novel Pyridazine Derivative (Potential Cytokine Modulator) SNAr_Reaction->Product

References

Application Notes & Protocols: The Strategic Use of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Overview & Strategic Importance

In the landscape of modern therapeutics, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology and immunology. The success of these agents hinges on the rational design of small molecules that can selectively engage the ATP-binding pocket of a target kinase. This requires access to a sophisticated chemical toolbox of molecular fragments and intermediates that confer desirable properties such as potency, selectivity, and favorable pharmacokinetics.

This guide focuses on one such critical building block: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline . While not a therapeutic agent itself, this aniline derivative is a high-value intermediate, most notably in the synthesis of Deucravacitinib, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor. Its carefully arranged functional groups—the reactive aniline, the hydrogen-bond-accepting methoxy group, and the nitrogen-rich triazole ring—provide a versatile platform for constructing complex, biologically active molecules.[1][2][3] This document provides an in-depth exploration of its properties, synthetic utility, and a detailed protocol for its application in the synthesis of a TYK2 inhibitor scaffold.

Section 2: Physicochemical Profile of the Core Intermediate

Understanding the fundamental properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 1609394-10-6[4]
Molecular Formula C₁₀H₁₂N₄O[5]
Molecular Weight 204.23 g/mol [5][6]
Appearance Light orange to brown solid[6]
Purity Typically ≥95-99%[6]
IUPAC Name This compound
Storage 2-8°C, sealed in dry, dark conditions

Section 3: The Role of the Aniline Moiety in Kinase Inhibition

The chemical architecture of this compound is not arbitrary; each component plays a strategic role in the final drug's interaction with the target kinase.

Causality Behind the Structure:

  • Aniline Nitrogen (NH₂): This primary amine is the key reactive handle. It serves as a nucleophile for coupling reactions, typically forming an amide or an amino-heterocycle bond, which anchors the fragment to the core of the inhibitor.

  • Methoxy Group (-OCH₃): The ortho-methoxy group serves a dual purpose. Electronically, it modulates the reactivity of the aniline. Sterically, it helps to enforce a specific conformation (a twist) in the final molecule, which can be crucial for fitting into the complex topography of a kinase active site and achieving selectivity.

  • Methyl-Triazole Ring: This heterocyclic system is rich in nitrogen atoms, making it an excellent hydrogen bond acceptor. It is often designed to interact with specific amino acid residues in the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors. The N-methyl group prevents unwanted tautomerization and provides a fixed point for interaction.

This combination of features makes the aniline a privileged scaffold for inhibitors targeting the JAK family, such as TYK2, where it contributes to the unique allosteric inhibition mechanism of Deucravacitinib by binding to the regulatory pseudokinase (JH2) domain.

Illustrative Signaling Pathway: TYK2 Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway. TYK2 is a critical component that mediates signaling from various cytokine receptors. Deucravacitinib, synthesized using the subject aniline, inhibits TYK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription involved in inflammatory and autoimmune responses.

TYK2_Pathway Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 2. Activation JAK_other JAK STAT_cyto STAT TYK2->STAT_cyto Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Deucravacitinib (from Aniline Intermediate) Inhibitor->TYK2 Inhibition STAT_p p-STAT STAT_cyto->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Modulation

Caption: TYK2 signaling pathway and the point of inhibition.

Section 4: Experimental Protocols

The following protocols provide a representative workflow for the synthesis of the aniline intermediate and its subsequent use in constructing a kinase inhibitor scaffold.

Protocol 1: Synthesis of this compound

This procedure details the reduction of the corresponding nitro-aromatic precursor to the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Principle: The nitro group of 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (a plausible precursor) is reduced to a primary amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Sodium bicarbonate is used as a base to neutralize any acidic byproducts.

Workflow Diagram:

Synthesis_Workflow_1 Start Precursor: 3-(2-methoxy-3-nitrophenyl) -1-methyl-1,2,4-triazole Reaction Catalytic Hydrogenation (High-Pressure Reactor) 20°C -> 45°C, ~6h Start->Reaction Reagents Reagents: Methanol (Solvent) Pd/C (Catalyst) NaHCO₃ (Base) H₂ Gas (Reductant) Reagents->Reaction Filtration Workup: Filter to remove Pd/C Reaction->Filtration Distill Solvent Exchange: Distill Methanol Add Water/Brine Filtration->Distill Crystallize Isolation: Crystallization at 0-5°C Distill->Crystallize Product Final Product: This compound Crystallize->Product

Caption: Workflow for the synthesis of the target aniline.

Materials & Reagents:

ReagentCASQuantityPurpose
Nitro-precursorN/A1.0 kg (1 equiv)Starting Material
Methanol67-56-1~13 LSolvent
Palladium on Carbon (10%, 50% wet)7440-05-30.02 kgCatalyst
Sodium Bicarbonate (NaHCO₃)144-55-80.6 kg (2.0 equiv)Base
Hydrogen (H₂)1333-74-041-46 psiReducing Agent
Brine (25% w/w)N/A~11 LWorkup/Crystallization

Step-by-Step Procedure:

  • Reactor Setup: Charge a high-pressure reactor with methanol (8.0 L) and the nitro-precursor (1.0 kg).[7]

  • Inerting: Flush the reactor thoroughly with nitrogen gas to create an inert atmosphere. This is critical for safety and to prevent catalyst poisoning.

  • Catalyst & Base Addition: Under a nitrogen blanket, carefully add sodium bicarbonate (0.6 kg) followed by the wet 10% Pd/C catalyst (0.02 kg).[7] Expert Tip: Adding the catalyst as a slurry in a small amount of solvent can prevent it from becoming airborne.

  • Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 41-46 psi. Stir the mixture at 20°C for 6 hours.[7]

  • Reaction Completion: Increase the temperature to 45°C and continue stirring until reaction monitoring (e.g., HPLC or TLC) shows complete consumption of the starting material.

  • Catalyst Removal: Cool the reactor to room temperature. Carefully vent the hydrogen and flush thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reactor and filter cake with additional methanol (5.0 L) to ensure complete recovery.[7]

  • Solvent Exchange & Precipitation: Combine the filtrates and distill under reduced pressure to a volume of approximately 2.5 L. Add water (10 L) and continue distillation to the same volume. Heat the resulting slurry to 70°C.[8]

  • Crystallization: Add 25% brine (9.0 L) to the heated slurry and agitate for 6 hours at 70°C to promote crystal growth. Cool the mixture to 0°C and age for an additional 6 hours.[7][8]

  • Isolation & Drying: Isolate the product by filtration. Wash the filter cake with pre-cooled (0°C) 25% brine (2.0 L). Dry the product under vacuum at 45°C to yield the title aniline.[7]

Self-Validation: The expected yield is approximately 88% with >99% purity by HPLC analysis.[7] The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acyl Condensation to Form a Kinase Inhibitor Core

This protocol describes a key step in building a Deucravacitinib-like molecule: the coupling of the synthesized aniline with an activated carboxylic acid.

Principle: The nucleophilic aniline attacks an acyl chloride (generated in situ from a carboxylic acid and oxalyl chloride), forming a stable amide bond. This is a fundamental transformation in the synthesis of many kinase inhibitors.[9]

Materials & Reagents:

ReagentCASRole
Carboxylic Acid FragmentVariesCoupling Partner
Oxalyl Chloride79-37-8Activating Agent
Dichloromethane (DCM)75-09-2Solvent
Pyridine110-86-1Base
Aniline Intermediate (from Protocol 1)1609394-10-6Nucleophile

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a dry, inert atmosphere, dissolve the carboxylic acid fragment (1.0 equiv) in anhydrous DCM. Cool the solution to 0°C. Add oxalyl chloride (1.1 equiv) dropwise. Causality: Oxalyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for reaction.

  • Aniline Solution: In a separate flask, dissolve the this compound (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM. Cool this solution to -30 to -40°C.[9] Expert Tip: Low temperature is crucial to control the reactivity and prevent side reactions.

  • Condensation Reaction: Slowly add the freshly prepared acyl chloride solution from step 1 to the cooled aniline solution.

  • Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or LC-MS until the starting aniline is consumed.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by trituration with a suitable solvent system (e.g., diethyl ether, ethyl acetate/hexane) or by column chromatography on silica gel to yield the desired amide product.[9][10]

Section 5: Biological Evaluation Protocol

After synthesis, the novel compound must be evaluated for its ability to inhibit the target kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it close to a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotinylated peptide. This proximity allows for FRET, and the resulting signal is inversely proportional to the inhibitory activity of the test compound.[11]

General TR-FRET Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., TYK2), biotinylated substrate peptide, and ATP solution.

  • Compound Plating: Serially dilute the synthesized inhibitor in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate peptide, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Detection: Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC. Incubate for at least 1 hour to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths.

  • Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]

Section 6: Conclusion

This compound is a highly valuable and strategically designed intermediate. Its successful application in the synthesis of selective kinase inhibitors like Deucravacitinib underscores the importance of rational fragment design in modern drug discovery. The protocols and insights provided in this guide offer a framework for researchers to leverage this powerful building block in the development of next-generation targeted therapies.

References

Experimental setup for scaling up 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scaled Production of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Introduction: The Strategic Importance of a Key Intermediate

This compound is a critical starting material in the synthesis of Deucravacitinib, a novel, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of autoimmune diseases.[1][2] The efficient, robust, and scalable production of this aniline intermediate is paramount to ensuring a stable supply chain for this therapeutic agent. Moving a synthetic process from the laboratory bench to kilogram-scale production introduces significant challenges, including thermal management, mass transfer limitations, reagent handling, process safety, and ensuring batch-to-batch consistency.

This document, intended for researchers, process chemists, and drug development professionals, provides a detailed experimental framework for the scale-up synthesis of this key intermediate. It outlines a field-proven synthetic strategy, a step-by-step production protocol, and integrates modern process analytical technology (PAT) principles for real-time monitoring and control, ensuring the final product meets the stringent quality attributes required for pharmaceutical manufacturing.

Proposed Synthetic Pathway

The selected strategy focuses on the final, critical step: the catalytic hydrogenation of the corresponding nitro-aromatic precursor. This method is widely used in industrial settings for the reduction of nitroarenes to anilines due to its high efficiency, clean conversion, and the generation of water as the only stoichiometric byproduct.[3][4] The overall pathway is presented below.

Caption: Proposed two-step synthetic pathway to the target aniline.

The focus of this guide is the scale-up of Step 2, the catalytic reduction, which represents a common and critical unit operation in pharmaceutical manufacturing.

Experimental Setup for Kilogram-Scale Production

Materials and Equipment
Category Item Specifications & Rationale
Starting Material 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazolePurity >98%. The purity of the starting material directly impacts the final product quality and catalyst performance.
Catalyst 10% Palladium on Carbon (Pd/C)50% wet paste. Using a wet catalyst significantly reduces the risk of dust explosion associated with dry, finely divided precious metal catalysts.
Solvent Methanol (MeOH)Anhydrous grade. Provides good solubility for the starting material and is easily removed during work-up.
Base Sodium Bicarbonate (NaHCO₃)Fine powder. Acts as a mild base to neutralize any acidic impurities and can help prevent side reactions.
Gas Hydrogen (H₂)High purity (≥99.99%). Purity is critical to avoid poisoning the palladium catalyst.
Inert Gas Nitrogen (N₂)High purity. Used for inerting the reactor to ensure an oxygen-free environment, which is crucial for safety.
Reactor High-Pressure Hydrogenation Reactor50 L capacity, glass-lined or stainless steel (e.g., Hastelloy), equipped with a mechanical stirrer (pitched-blade or gas-entrainment impeller), temperature and pressure controls, and a rupture disc.
Filtration Filter Press or Contained Nutsche Filter DryerTo safely remove the heterogeneous Pd/C catalyst post-reaction. A contained system minimizes operator exposure.
Distillation Vacuum Distillation ApparatusFor solvent swapping and concentrating the product solution.
Crystallizer Jacketed Glass-Lined ReactorEquipped with controlled cooling/heating and agitation for the final crystallization step.
Detailed Scale-Up Protocol

This protocol describes the reduction of 1.0 kg of the nitro-aromatic precursor.[5][6]

A. Reactor Preparation and Charging

  • Inerting: Ensure the 50 L high-pressure reactor is clean and dry. Purge the vessel with nitrogen gas three times to displace all oxygen. Maintain a positive nitrogen pressure.

  • Solvent Charge: Charge the reactor with methanol (8.0 L, 8.0 kg/kg ).

  • Reactant Charge: Add 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (1.0 kg).

  • Base Charge: Add sodium bicarbonate (0.6 kg).

  • Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of the 10% Pd/C catalyst (50% wet, 0.02 kg/kg ) in methanol (0.5 L).

  • Catalyst Charge: Under a continuous nitrogen purge, carefully transfer the catalyst slurry into the reactor. Causality: Charging the catalyst as a slurry prevents airborne distribution of the fine powder and minimizes ignition risks.

B. Hydrogenation Reaction

  • Purging: Seal the reactor. Pressurize with nitrogen to 50 psi, then vent. Repeat this cycle five times. Following the nitrogen purges, perform three similar purges with hydrogen gas to ensure the atmosphere is free of inert gas, which would impede the reaction rate.

  • Pressurization: Pressurize the reactor with hydrogen to 40-45 psi.

  • Reaction - Initial Phase: Begin agitation and maintain the internal temperature at 20-25 °C for 6 hours. Monitor the hydrogen uptake.

  • Reaction - Heating Phase: Heat the reaction mixture to 45 °C and continue agitation until hydrogen uptake ceases. The reaction progress should be monitored to confirm completion (see PAT section below).

  • Cooling & Depressurization: Once the reaction is complete, cool the mixture to 20-25 °C. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen five times.

C. Catalyst Removal and Work-up

  • Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pre-wetted pad of celite in a contained filter press to remove the Pd/C catalyst. Safety: The filtered catalyst cake must be kept wet at all times as it can be pyrophoric upon drying.

  • Reactor Wash: Wash the reactor with additional methanol (5.0 L) and pass this wash through the filter to ensure complete product transfer.

  • Filtrate Combination: Combine the initial filtrate and the washings.

D. Product Isolation and Purification

  • Solvent Distillation: Transfer the combined filtrates to a distillation apparatus. Distill under vacuum to reduce the total volume to approximately 2.5 L.

  • Solvent Swap: Add purified water (10.0 L) and continue the vacuum distillation until the volume is again reduced to ~2.5 L. This step effectively removes the methanol.

  • Crystallization: Heat the crude aqueous slurry to 70 °C. Add a pre-heated brine solution (25 wt%, 9.0 L). Agitate at 70 °C for 6 hours to promote controlled crystal growth. Rationale: This is an anti-solvent crystallization, where the high salt concentration reduces the solubility of the organic product, forcing it to crystallize.[7] Holding at an elevated temperature allows for crystal ripening, which can improve purity and filterability.

  • Cooling & Aging: Cool the slurry to 0-5 °C over 4 hours and age at this temperature for an additional 6 hours to maximize product yield.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with pre-cooled (0-5 °C) 25 wt% brine (2.0 L).

  • Drying: Dry the product under vacuum at 45-50 °C until a constant weight is achieved.

Process Analytical Technology (PAT) and Quality Control

Implementing a PAT framework is essential for process understanding, control, and ensuring consistent product quality.[8][9][10]

G cluster_workflow cluster_pat Start Reactor Charging Reaction Hydrogenation Start->Reaction Filtration Catalyst Filtration Reaction->Filtration PAT_Reaction In-situ Monitoring (HPLC)Monitor Disappearance of Nitro-PrecursorMonitor Appearance of Aniline Product Reaction->PAT_Reaction Real-time Analysis Distillation Solvent Swap Filtration->Distillation Crystallization Crystallization & Isolation Distillation->Crystallization End Final Product Crystallization->End QC_Final Final Product Release TestingHPLC (Purity)¹H NMR (Identity)Mass Spec (Identity)Karl Fischer (Water Content) End->QC_Final Quality Assurance

References

Application Notes and Protocols for Cell-Based Screening of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Derivatives as Potential TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Autoimmunity through Selective TYK2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that are crucial for immune cell development, activation, and function.[1][2][3] Dysregulation of these pathways, particularly the JAK-STAT signaling cascade, is a hallmark of numerous autoimmune and inflammatory diseases.[1][2] TYK2 is a key mediator for the signaling of several pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons.[4][5][6] Consequently, the selective inhibition of TYK2 presents a promising therapeutic strategy for a range of autoimmune disorders, such as psoriasis, psoriatic arthritis, and lupus.[5][6][7]

The chemical scaffold 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline has emerged as a valuable starting point for the development of novel kinase inhibitors.[8][9] Notably, this moiety is a key intermediate in the synthesis of Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor.[4][6][7][10][11] Deucravacitinib's unique mechanism of binding to the regulatory pseudokinase (JH2) domain of TYK2 confers high selectivity over other JAK family members, thereby potentially offering an improved safety profile compared to less selective JAK inhibitors.[5][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust cell-based assay cascade for the screening and characterization of novel this compound derivatives as potential TYK2 inhibitors. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

The TYK2 Signaling Pathway: A Target for Therapeutic Intervention

Upon cytokine binding (e.g., IL-23) to its receptor, TYK2 and another JAK family member (e.g., JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation.[1][4] Activated TYK2 then phosphorylates the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and the transcription of target inflammatory genes.[3][12] Selective inhibition of TYK2 aims to disrupt this cascade at a critical juncture.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor IL-23 Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 2. Activation JAK2 JAK2 Cytokine_Receptor->JAK2 2. Activation STAT STAT TYK2->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription Cytokine IL-23 Cytokine->Cytokine_Receptor 1. Binding Test_Compound Aniline Derivative (TYK2 Inhibitor) Test_Compound->TYK2 Inhibition

Caption: The IL-23/TYK2/STAT signaling pathway and point of inhibition.

A Tiered Approach to Screening: An Experimental Workflow

A hierarchical screening strategy is recommended to efficiently identify and characterize promising lead compounds. This approach begins with a highly specific primary assay to assess direct target engagement, followed by secondary assays to evaluate downstream functional consequences and potential cytotoxicity.

Screening_Workflow start Compound Library (Aniline Derivatives) primary_assay Primary Screen: P-STAT Western Blot Assay (Target Engagement & Potency) start->primary_assay secondary_assays Secondary Screens: (Functional Effects & Specificity) primary_assay->secondary_assays Active Compounds viability Cell Viability Assay (Cytotoxicity) secondary_assays->viability proliferation Cell Proliferation Assay (Immunomodulation) secondary_assays->proliferation cytokine Cytokine Release Assay (Functional Efficacy) secondary_assays->cytokine hit_validation Hit Validation & Lead Optimization viability->hit_validation proliferation->hit_validation cytokine->hit_validation

Caption: A tiered workflow for screening TYK2 inhibitor candidates.

Primary Screening: Phospho-STAT Western Blot Assay

Rationale: This assay directly measures the inhibition of TYK2's catalytic activity by quantifying the phosphorylation of its downstream substrate, STAT3, in response to cytokine stimulation. Western blotting is a robust and widely accessible technique for this purpose.[2] A reduction in the phosphorylated STAT3 (p-STAT3) signal in the presence of a test compound indicates on-target activity.

Protocol:

  • Cell Culture and Plating:

    • Culture a human cell line expressing the target pathway components (e.g., NK-92 cells or human peripheral blood mononuclear cells (PBMCs)) in appropriate media.

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 1 x 10^6 cells/well).[12]

    • Allow cells to adhere or stabilize for 24 hours.

  • Serum Starvation:

    • To reduce basal phosphorylation levels, gently replace the culture medium with serum-free medium and incubate for 12-24 hours.

  • Compound Treatment:

    • Prepare a dilution series of the this compound derivatives in serum-free medium. Include a vehicle control (e.g., DMSO) and a known TYK2 inhibitor as a positive control.

    • Pre-incubate the cells with the compounds or controls for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an appropriate cytokine to activate the TYK2 pathway (e.g., 50 ng/mL of IL-23) for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Immediately aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[2]

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5][13]

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Normalization:

    • Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading. Alternatively, use a housekeeping protein like GAPDH or β-actin for normalization.[14]

Secondary Screening Assays

Cell Viability Assay (XTT-based)

Rationale: This assay is crucial to distinguish between selective TYK2 inhibition and general cytotoxicity. A compound that reduces p-STAT3 levels simply by killing the cells is not a viable candidate. The XTT assay measures the metabolic activity of viable cells.[10][15][16]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an optimized density.[17]

  • Compound Treatment: Add a serial dilution of the test compounds and incubate for a period relevant to the primary assay (e.g., 24-48 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.[1][10]

  • Data Acquisition: Measure the absorbance at 450-500 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15]

Apoptosis Assay (Caspase-Glo® 3/7)

Rationale: To further investigate any observed decrease in cell viability, a specific apoptosis assay can be employed. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[4][6][18]

Protocol:

  • Cell Plating and Treatment: Follow the same procedure as the cell viability assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells, which results in cell lysis and contains a substrate for caspases 3 and 7.[18][19]

  • Incubation: Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase 3/7 activity.[4][6]

Cell Cycle Analysis by Flow Cytometry

Rationale: Some kinase inhibitors can induce cell cycle arrest. This assay helps to determine if the test compounds affect cell cycle progression, providing further mechanistic insight. Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][20]

Protocol:

  • Cell Culture and Treatment: Treat cells in 6-well plates with the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[21][22] Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[7][21]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[20][23]

Data Analysis and Interpretation

Assay TypeKey ParameterInterpretation
P-STAT Western Blot IC50 Value The concentration of the compound that inhibits p-STAT3 levels by 50%. A lower IC50 indicates higher potency.
Cell Viability (XTT) CC50 Value The concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI) CC50 / IC50 A high SI value is desirable, indicating that the compound inhibits the target at concentrations much lower than those causing cytotoxicity.
Apoptosis Assay Fold-change in Luminescence An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Cell Cycle Analysis % of Cells in G0/G1, S, G2/M A significant increase in the percentage of cells in a particular phase suggests compound-induced cell cycle arrest.

Conclusion and Future Directions

The suite of assays described in this application note provides a robust framework for the initial screening and characterization of this compound derivatives as potential TYK2 inhibitors. Compounds that demonstrate potent and selective inhibition of TYK2-mediated signaling with minimal off-target cytotoxicity in these assays can be prioritized for further lead optimization. Subsequent studies should include kinase profiling panels to confirm selectivity against other JAK family members and a broader range of kinases. Ultimately, promising candidates can be advanced to more complex cellular models, such as co-culture systems and in vivo models of autoimmune disease, to further validate their therapeutic potential.

References

Application Notes and Protocols for In Vitro ADME Profiling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound series early in the discovery process is paramount for success.[3][4] It enables chemists to build robust structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the optimization of molecules with a higher probability of clinical success.[3][5] This document provides a detailed guide for the in vitro ADME profiling of compounds derived from the 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline scaffold, a class of molecules with potential therapeutic applications.[6][7] These protocols are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data to inform critical decision-making in drug discovery projects.[1][8]

The core of this guide is built on the principles of scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document will serve as a practical resource, grounded in authoritative guidelines from regulatory bodies such as the FDA and EMA, to ensure the generated data is of high quality and relevant for regulatory submissions.[2][9][10]

I. Foundational Assays for Early Profiling

A tiered approach to in vitro ADME testing is often the most efficient.[3] In the early stages, a panel of high-throughput assays can be employed to quickly rank and prioritize compounds. The following assays are fundamental for the initial characterization of the this compound series.

Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[11] The microsomal stability assay provides a measure of a compound's susceptibility to Phase I metabolism, offering an early indication of its intrinsic clearance.[5][12] Compounds that are rapidly metabolized in this assay may have poor oral bioavailability and a short half-life in vivo.

Experimental Workflow:

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to an intermediate concentration in acetonitrile or DMSO.[5]

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat, mouse) at a final concentration of 0.5 mg/mL with phosphate buffer (100 mM, pH 7.4).[13]

  • Initiation of Reaction: Add the test compound to the reaction mixture to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Metabolism Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5] A control incubation without the NADPH system should be included to assess non-CYP mediated degradation.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[5]

Data Presentation:

Compound IDSpeciest½ (min)CLint (µL/min/mg protein)
Compound X-1Human> 60< 10
Compound X-2Human2527.7
Compound X-3Rat1546.2
Verapamil (Control)Human1838.5
Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[14][15] Assessing the inhibitory potential of NCEs against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in safety profiling and is required by regulatory agencies.[9][10] Fluorogenic probe-based assays are a rapid and cost-effective method for determining the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[14][16]

Experimental Workflow:

References

Protocol for coupling 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with pyridazine core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-(Pyridazinyl)-2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)anilines

Introduction: The Strategic Importance of C-N Cross-Coupling in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl amines are ubiquitous structural motifs found in a vast array of bioactive molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold known for its diverse pharmacological activities.[1][2] The targeted coupling of specific anilines to this core can unlock novel chemical space for drug development.

This application note provides a detailed, field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination, a state-of-the-art method for C-N bond formation.[3][4] We will focus on the coupling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key intermediate in the synthesis of advanced therapeutics, with a generic halogenated pyridazine core.[5][6] This guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each component and operation, ensuring both reproducibility and adaptability.

Guiding Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has largely superseded older methods like the Ullmann condensation due to its broader substrate scope, greater functional group tolerance, and significantly milder reaction conditions.[3][7] The reaction facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle, which is essential to understand for troubleshooting and optimization.[8][9]

  • Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by a phosphine ligand, reacts with the halo-pyridazine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[10][11]

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

The efficiency of this cycle is critically dependent on the careful selection of the catalyst precursor, ligand, base, and solvent.

cluster_legend Reaction Scheme Aniline This compound Plus + Aniline->Plus Pyridazine Halo-pyridazine (X = Cl, Br) Plus->Pyridazine Product N-(Pyridazinyl)-aniline Product Pyridazine->Product Pd₂(dba)₃ / Xantphos NaOt-Bu, Toluene 100-110 °C

Caption: General reaction scheme for the Buchwald-Hartwig coupling.

Rationale for Component Selection

The choices of reagents and conditions are not arbitrary; they are designed to maximize yield and purity while minimizing side reactions.

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant source of the active Pd(0) catalyst. It readily dissociates in solution to provide the necessary catalytic species.

  • Ligand (Xantphos): 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene is a bulky, electron-rich bidentate phosphine ligand. Its wide "bite angle" is ideal for promoting both the oxidative addition and the crucial final reductive elimination step.[9][12] For particularly unreactive coupling partners, such as some aryl chlorides, more specialized ligands like NIXANTPHOS may offer improved performance.[13][14]

  • Base (Sodium tert-butoxide, NaOt-Bu): A strong, non-nucleophilic base is essential. NaOt-Bu is sufficiently basic (the pKa of its conjugate acid is ~19) to deprotonate the aniline nitrogen once coordinated to the palladium center.[15][16] Its steric bulk prevents it from acting as a competing nucleophile, which could otherwise lead to unwanted side products.[17]

  • Solvent (Anhydrous Toluene or Dioxane): The reaction must be conducted under anhydrous conditions, as water can deactivate the catalyst and hydrolyze the base. Toluene and 1,4-dioxane are high-boiling, aprotic solvents that effectively solubilize the reactants and are stable at the required reaction temperatures.

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is highly corrosive and moisture-sensitive.[16] Palladium compounds can be toxic. Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.

Materials and Equipment
  • Reactants:

    • This compound (1.0 eq)

    • Substituted Halo-pyridazine (e.g., 3-chloro-6-phenylpyridazine) (1.1 eq)

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

  • Base:

    • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Solvent:

    • Anhydrous Toluene (or 1,4-dioxane)

  • Equipment:

    • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

    • Septum and needle adapter for inert gas

    • Schlenk line or glovebox with an inert atmosphere (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Standard glassware for aqueous workup and extraction

    • Rotary evaporator

    • Flash column chromatography system

Quantitative Reagent Table (Example Scale)
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-methoxy-3-(...)-aniline204.232041.01.0
3-Chloro-6-phenylpyridazine190.632101.11.1
Pd₂(dba)₃915.7218.30.020.02
Xantphos578.6823.10.040.04
NaOt-Bu96.101441.51.5
Anhydrous Toluene-10 mL--
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Place the aniline (204 mg, 1.0 mmol), halo-pyridazine (210 mg, 1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOt-Bu (144 mg, 1.5 mmol) into an oven-dried reaction flask containing a magnetic stir bar.

    • Expert Tip: The order of addition is important. It is often best to add the solid reagents first, followed by the solvent. If using a glovebox, all manipulations should be performed inside. If using a Schlenk line, seal the flask with a septum, and cycle between vacuum and inert gas (e.g., Argon) three times to ensure the atmosphere is inert.

  • Solvent Addition and Reaction Execution:

    • Add anhydrous toluene (10 mL) via syringe.

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. The color will typically change to a dark brown or black, which is normal for palladium-catalyzed reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • To take a sample for TLC, briefly remove the flask from heat, allow it to cool slightly, and quickly unseal and reseal after taking a small aliquot with a capillary tube.

    • The reaction is typically complete within 4-16 hours, depending on the reactivity of the specific halo-pyridazine.

  • Workup and Extraction:

    • Once the reaction is complete (disappearance of the limiting starting material), remove the flask from the heat and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate. Shake well and separate the layers.

    • Extract the aqueous layer two more times with 15 mL of ethyl acetate.

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Characterization:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

G start Start setup 1. Assemble Reactants (Aniline, Pyridazine, Pd₂(dba)₃, Xantphos, NaOt-Bu) in oven-dried flask. start->setup inert 2. Establish Inert Atmosphere (3x Vacuum/Argon cycles) setup->inert solvent 3. Add Anhydrous Toluene inert->solvent heat 4. Heat to 100-110 °C with vigorous stirring. solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Cool to RT & Quench (Add H₂O) monitor->workup Reaction Complete extract 7. Extraction (Ethyl Acetate & Brine) workup->extract purify 8. Dry, Concentrate & Purify (Flash Chromatography) extract->purify end Final Product purify->end

Caption: A streamlined workflow for the Buchwald-Hartwig coupling protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (O₂ present).3. "Wet" solvent or reagents.1. Use fresh Pd₂(dba)₃ and Xantphos.2. Ensure proper Schlenk technique or use a glovebox.3. Use freshly distilled/dried solvent from a solvent purification system. Dry solid reagents in a vacuum oven.
Formation of Side Products 1. Hydrodehalogenation of pyridazine.2. Homocoupling of the aniline.1. This can occur if trace water is present. Ensure rigorously anhydrous conditions.2. This is rare but may indicate an issue with the catalytic cycle. Re-evaluate the ligand-to-metal ratio.
Reaction Stalls 1. Catalyst deactivation over time.2. Low reactivity of the halo-pyridazine (especially chlorides).1. A second charge of the catalyst system (premixed Pd/ligand) may restart the reaction.2. Increase temperature slightly (e.g., to 120 °C if using Toluene). Consider a more active ligand (e.g., NIXANTPHOS).[18]

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl pyridazines. By understanding the underlying mechanism and adhering to a carefully designed protocol that emphasizes anhydrous and anaerobic conditions, researchers can consistently achieve high yields of the desired coupled products. This application note provides a robust foundation for scientists engaged in the synthesis of complex heterocyclic molecules, enabling the efficient exploration of new chemical entities for drug discovery and development.

References

Application Note: High-Throughput Screening of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline derivatives for the identification of novel protein kinase inhibitors. We detail a robust and efficient workflow, from primary biochemical screening to cell-based secondary assays and hit confirmation. The protocols herein are designed to be adaptable and provide a foundational framework for drug discovery campaigns targeting the kinome.

Introduction: The Imperative for Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] High-throughput screening (HTS) has revolutionized the discovery of kinase inhibitors, enabling the rapid and automated testing of large compound libraries to identify molecules that modulate the activity of a specific kinase target.[2][3] This process allows researchers to efficiently sift through thousands of compounds to find promising "hits" that can be further developed into lead compounds and eventually new medicines.[4]

The this compound scaffold represents a novel chemical space with potential for interaction with the ATP-binding pocket of various kinases. This application note outlines a strategic approach to screening a library of compounds based on this scaffold to identify potent and selective kinase inhibitors.

The High-Throughput Screening Workflow: A Multi-Step Strategy

The identification of viable drug candidates from a large compound library is a multi-stage process designed to efficiently filter out inactive compounds and progressively characterize promising hits.[5] Our workflow is structured to maximize efficiency and data quality, beginning with a broad primary screen, followed by more focused secondary and confirmatory assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening cluster_3 Lead Generation Primary_Screen Primary Biochemical Screen (e.g., TR-FRET Assay) Single High Concentration Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Screen->Dose_Response Identified 'Hits' Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Confirmed 'Hits' Cell_Based_Assay Cell-Based Assay (Target Engagement & Viability) Orthogonal_Assay->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Validated 'Leads'

Figure 1: A generalized workflow for the high-throughput screening and identification of kinase inhibitors.

Primary Screening: Casting a Wide Net

The initial step in our HTS campaign is a primary screen designed for high throughput and sensitivity to identify any compound in the library with activity against our target kinase.[5] For this purpose, a biochemical assay is ideal as it directly measures the interaction between the compounds and the purified kinase enzyme.[6]

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its robustness, low background, and homogeneous format (no-wash steps), which is highly amenable to automation.[7][8]

Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium (Eu)-chelate labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate peptide acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor with a specific wavelength of light results in energy transfer to the acceptor, which then emits light at a different wavelength. Inhibition of the kinase by a compound from our library prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol: Primary TR-FRET Kinase Assay

Materials:

  • Target Kinase (purified)

  • Fluorescently Labeled Substrate Peptide

  • Eu-labeled Anti-phospho-substrate Antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound Compound Library (10 mM in DMSO)

  • 384-well low-volume microplates

  • Automated liquid handling systems

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Enzyme Addition: Add 5 µL of the target kinase diluted in assay buffer to each well.

  • Substrate/ATP Addition: Add 5 µL of a solution containing the fluorescently labeled substrate peptide and ATP (at the Km concentration for the kinase) in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the Eu-labeled anti-phospho-substrate antibody in detection buffer to each well.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis and Quality Control

To ensure the reliability of our screening data, rigorous quality control is essential.[9] The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[10]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Positive Control: No inhibitor (DMSO only), representing 100% kinase activity.

  • Negative Control: A known potent inhibitor of the target kinase, representing 0% kinase activity.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]

Hit Identification: Compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls are considered primary "hits".[9]

Hit Confirmation and Dose-Response Analysis

Primary hits must be confirmed to eliminate false positives and to quantify their potency. This is achieved by re-testing the hits in a dose-response format to determine their half-maximal inhibitory concentration (IC50).[11]

Protocol: IC50 Determination

This protocol is similar to the primary screen, but instead of a single concentration, a dilution series of the hit compounds is tested.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of each primary hit compound in DMSO.

  • Assay Performance: Perform the TR-FRET assay as described in section 3.2 with the diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Parameter Description
Top The maximal response (uninhibited)
Bottom The minimal response (fully inhibited)
IC50 The concentration of inhibitor that produces 50% of the maximal response
Hill Slope The steepness of the curve

Table 1: Parameters of a typical dose-response curve.

Secondary Screening: Ensuring On-Target Activity and Cellular Efficacy

Confirmed hits are subjected to secondary assays to further validate their mechanism of action and to assess their activity in a more physiologically relevant context.[13][14]

Orthogonal Biochemical Assay: AlphaLISA

To ensure that the observed activity is not an artifact of the primary assay format, an orthogonal biochemical assay with a different detection technology is employed.[5] The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice.[15]

Principle: The AlphaLISA assay for kinase activity involves a biotinylated substrate peptide, a specific antibody against the phosphorylated substrate, and streptavidin-coated Donor beads and antibody-conjugated Acceptor beads.[16][17] When the substrate is phosphorylated, it is captured by the antibody on the Acceptor bead, and the biotin tag binds to the Donor bead, bringing them into proximity. Laser excitation of the Donor bead produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[18] Inhibition of the kinase disrupts this process, leading to a loss of signal.

AlphaLISA_Principle cluster_0 Kinase Activity cluster_1 Inhibition Donor Donor Bead Substrate Phosphorylated Substrate Donor->Substrate Biotin-Streptavidin Acceptor Acceptor Bead Light_Out Signal (615 nm) Acceptor->Light_Out Energy Transfer Antibody Antibody Substrate->Antibody Antibody->Acceptor Donor_i Donor Bead Acceptor_i Acceptor Bead No_Signal No Signal Acceptor_i->No_Signal Substrate_i Substrate Antibody_i Antibody Light_In Excitation (680 nm) Light_In->Donor Light_In->Donor_i

Figure 2: Principle of the AlphaLISA kinase assay.

The protocol for the AlphaLISA assay is similar to the TR-FRET assay, involving the incubation of the kinase, substrate, ATP, and inhibitor, followed by the addition of the detection reagents.

Cell-Based Assays

While biochemical assays are crucial for understanding direct enzyme inhibition, it is essential to determine if a compound is active in a cellular environment.[19] Cell-based assays provide insights into cell permeability, target engagement, and potential cytotoxicity.

5.2.1. Target Engagement Assay

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be used to confirm that the compound binds to the target kinase within intact cells. These assays measure the stabilization of the target protein by the compound upon thermal or chemical denaturation, respectively.

5.2.2. Cell Viability/Proliferation Assay

To assess the functional consequence of kinase inhibition, a cell viability assay is performed on a cancer cell line known to be dependent on the target kinase's signaling pathway.[20][21]

Protocol: ATP-Based Luminescence Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.

  • Lysis and ATP Measurement: Add a reagent that lyses the cells and provides the necessary components for a luciferase reaction (e.g., CellTiter-Glo®). The amount of ATP present, which is proportional to the number of viable cells, is measured as a luminescent signal.[21]

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Assay Type Purpose Example Technology
Primary Biochemical Initial identification of active compoundsTR-FRET
Orthogonal Biochemical Confirm on-target activity, rule out assay artifactsAlphaLISA
Cell-Based Target Engagement Confirm compound binds to target in cellsCETSA, NanoBRET™
Cell-Based Viability Assess functional effect of target inhibitionATP-based luminescence

Table 2: Summary of the multi-tiered screening approach.

Conclusion and Future Directions

The workflow described in this application note provides a robust framework for the high-throughput screening of this compound libraries to identify novel kinase inhibitors. By employing a multi-tiered approach that progresses from a high-throughput biochemical screen to more complex cell-based assays, researchers can efficiently identify and validate promising hit compounds. These validated hits will form the basis for lead optimization studies, including structure-activity relationship (SAR) analysis, to develop potent and selective clinical candidates.[22]

References

Troubleshooting & Optimization

Improving yield in 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable key intermediate in the synthesis of advanced pharmaceutical agents, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is crucial for the development of novel therapeutics, including Deucravacitinib.[1][2] Its efficient synthesis is paramount for researchers in drug development. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your experimental outcomes.

The most common and scalable final step in the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 1-methyl-3-(2-methoxy-6-nitrophenyl)-1H-1,2,4-triazole. This reduction is a critical transformation that requires careful control of reaction parameters to achieve high yield and purity.

Synthesis_Pathway Nitro_Precursor 1-methyl-3-(2-methoxy-6-nitrophenyl)-1H-1,2,4-triazole Target_Aniline This compound Nitro_Precursor->Target_Aniline  H₂, Pd/C  NaHCO₃, Methanol  20°C -> 45°C Troubleshooting_Workflow start Low Final Yield check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_conversion low_conversion High % of Starting Material (Low Conversion) check_conversion->low_conversion Yes high_impurities Low % of Starting Material (High Conversion) check_conversion->high_impurities No cat_issue Check Catalyst: - Age/Activity? - Poisoning? low_conversion->cat_issue h2_issue Check H₂ Source: - Pressure steady? - Leaks? low_conversion->h2_issue reagent_issue Check Reagents: - Solvent dry? - Starting material pure? low_conversion->reagent_issue workup_issue Review Isolation Protocol: - Incomplete precipitation? - Product loss during washing? - pH correct for extraction? high_impurities->workup_issue side_reaction_issue Review Reaction Conditions: - Temperature too high? - Time too long? high_impurities->side_reaction_issue

References

Technical Support Center: A Guide to Solubilizing 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. This compound, a key intermediate in the synthesis of novel kinase modulators, often presents solubility challenges that can impede experimental progress.[1][2] This document provides a series of troubleshooting guides and best practices in a question-and-answer format to address these issues directly, ensuring the integrity and reproducibility of your results.

Part 1: Compound Physicochemical Overview

A foundational understanding of the compound's properties is critical for troubleshooting solubility. The structure contains a basic aromatic amine (aniline) group and a polar triazole moiety, both of which dictate its behavior in various solvents.[3][4]

PropertyValue / ObservationSignificance for Solubility
CAS Number 1609394-10-6Unique identifier for ensuring compound identity.[5]
Molecular Weight 204.23 g/mol Essential for accurate concentration calculations.[5][6]
Appearance Light orange to brown solidA visual check for compound integrity.[2]
Known Solubility Slightly soluble in DMSOIndicates that polar aprotic organic solvents are the best starting point.[7] Aqueous solubility is expected to be low.
Predicted pKa 3.45 ± 0.10This refers to the pKa of the conjugate acid (ArNH3+). It signifies the aniline group is a weak base. At a pH below this value, the compound will become protonated and more water-soluble.[7][8]
Storage 2-8°C, sealed, dry, protected from lightCritical for maintaining compound stability and preventing degradation.[7][9]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility challenges encountered during experimental work.

Q1: I'm handling the solid compound for the first time. What is the best solvent to prepare an initial stock solution?

Answer: Based on available data and the compound's structure, a polar aprotic solvent is the recommended starting point.

Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Causality: Data sheets indicate the compound is slightly soluble in DMSO.[7] DMSO is a powerful, versatile solvent capable of dissolving a wide range of hydrophobic organic molecules. Its high polarity effectively disrupts the crystal lattice of the solid compound.

Alternative Solvents:

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

These solvents have similar properties to DMSO and can be effective alternatives if DMSO is incompatible with your experimental system.[10] For a detailed protocol on preparing a stock solution, refer to Protocol 1 below.

Q2: My experiment requires an aqueous buffer. How can I solubilize this compound in my physiological buffer (e.g., PBS at pH 7.4)?

Answer: Directly dissolving this compound in neutral aqueous buffers is highly challenging due to its hydrophobic nature. The most reliable method involves preparing a concentrated stock in an organic solvent (like DMSO) and then diluting it into your aqueous medium. However, simple dilution often leads to precipitation.

The key is to leverage the compound's basic aniline group. By lowering the pH of your aqueous buffer, you can protonate the amine, forming a more water-soluble salt.[3]

Here is a logical workflow to follow:

G A Start: Prepare 10 mM Stock in 100% DMSO B Dilute stock into final aqueous buffer (pH 7.4) A->B C Observe for Precipitation (Cloudiness/Solid) B->C D Success: Compound is Soluble C->D No E Precipitation Occurs: Troubleshoot C->E Yes F Option 1: Lower the final concentration E->F Simplest First G Option 2 (Primary Strategy): Use pH Modification E->G Most Effective K Option 3: Increase Co-solvent % E->K H Prepare aqueous buffer at pH < 3.0 (e.g., using HCl) G->H I Dilute DMSO stock into acidified buffer H->I J Check Solubility I->J J->D Soluble L Warning: Check solvent tolerance of your experimental system (e.g., <0.5% DMSO for cells) K->L

Caption: Troubleshooting workflow for aqueous solubilization.

See Protocol 2 for a detailed, step-by-step guide to implementing the pH modification strategy.

Q3: I diluted my DMSO stock into PBS, and the solution immediately turned cloudy. What is happening and how do I prevent it?

Answer: This phenomenon is known as "crashing out" or precipitation. The compound is soluble in the 100% DMSO stock but becomes insoluble when transferred to a predominantly aqueous environment where DMSO is no longer the primary solvent.

Causality: The hydrophobic parts of the molecule are no longer effectively shielded by DMSO molecules and begin to aggregate in the water-based buffer, leading to the formation of a solid precipitate.

Solutions:

  • Acidify Your Buffer (Most Recommended): As explained in Q2, the most robust solution is to lower the pH of your aqueous buffer before adding the DMSO stock. The predicted pKa of the conjugate acid is ~3.45, meaning the aniline group will be protonated and positively charged in an acidic environment (e.g., pH 2.5-3.0).[7] This charge dramatically increases affinity for polar water molecules through ion-dipole interactions, preventing precipitation.[3]

  • Decrease the Final Concentration: You may be exceeding the compound's solubility limit in the final buffer. Try preparing a more dilute solution.

  • Increase Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO can help maintain solubility.[11] However, for most cell-based assays, DMSO should be kept below 0.5% to avoid toxicity.[10]

Q4: How do I properly prepare and store a stock solution to ensure long-term stability and concentration accuracy?

Answer: Proper preparation and storage are essential for reproducible research.[12] Inaccurate concentrations or degraded compound can invalidate experimental results.

Best Practices for Stock Solutions:

  • Accurate Weighing: Use a calibrated analytical balance. It is better to weigh an amount close to your target (e.g., 2.10 mg instead of exactly 2.04 mg) and then calculate the precise volume of solvent to add for your desired concentration.[13] This is more accurate than trying to weigh an exact mass.

  • Use Volumetric Glassware: For the highest accuracy, use Class A volumetric flasks.[13]

  • Ensure Complete Dissolution: After adding the solvent, vortex thoroughly. If needed, gentle warming (to 30-40°C) or brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., amber glass or polypropylene).[14]

  • Storage: Store aliquots at -20°C or -80°C for long-term stability. Protect from light by using amber vials or storing them in a dark box.[9][14] Clearly label all aliquots with the compound name, concentration, date, and your initials.[12]

Below is a diagram illustrating the impact of pH on the compound's chemical structure and, consequently, its solubility.

G cluster_0 At Neutral/Basic pH (e.g., > 5.0) cluster_1 At Acidic pH (e.g., < 3.0) A Compound is in neutral (free base) form Structure: Ar-NH₂ Properties: - Low aqueous solubility - Hydrophobic - Prone to precipitation in buffer B Compound is protonated (cationic salt form) Structure: Ar-NH₃⁺ Properties: - High aqueous solubility - Hydrophilic - Stays dissolved in buffer A->B pH dependent equilibrium pKa ≈ 3.45

Caption: Effect of pH on the ionization state and solubility.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to accurately prepare a 10 mM stock solution.

Materials:

  • This compound (MW: 204.23 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flask or microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 204.23 g/mol × 1000 mg/g = 2.04 mg

  • Weigh Compound: Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube) on the analytical balance. Carefully weigh out a mass as close as possible to 2.04 mg. Crucially, record the actual mass weighed. For this example, let's assume the actual mass is 2.15 mg .

  • Calculate Required Solvent Volume: Adjust the solvent volume based on the actual mass to achieve a precise 10 mM concentration.

    • Volume (L) = Mass (g) / (Molarity (mol/L) × MW ( g/mol ))

    • Volume (µL) = (0.00215 g / (0.010 mol/L × 204.23 g/mol )) × 1,000,000 µL/L = 1052.7 µL

  • Solubilization: Using a calibrated pipette, add exactly 1052.7 µL of DMSO to the tube containing the 2.15 mg of compound.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a room temperature water bath for 5-10 minutes. Visually confirm that the solution is clear and free of particulates.

  • Storage: Aliquot the solution into single-use, clearly labeled vials and store at -20°C or -80°C, protected from light.[14]

Protocol 2: Solubilization in Aqueous Buffer via pH Modification

This protocol details how to dilute a DMSO stock into an aqueous buffer for a final concentration of 10 µM, avoiding precipitation.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline or Tris buffer)

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Sterile tubes

Procedure:

  • Prepare Acidified Buffer: Take 10 mL of your desired final aqueous buffer. While stirring, slowly add 1 M HCl dropwise until the pH is stable at pH 2.5 - 3.0 . This ensures the buffer is sufficiently acidic to protonate the compound upon addition.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid localized high concentrations that can cause precipitation, first perform an intermediate dilution. Dilute your 10 mM DMSO stock 1:10 in DMSO to create a 1 mM stock.

  • Final Dilution: To achieve a 10 µM final concentration in 1 mL of acidified buffer:

    • Add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-acidified aqueous buffer.

    • Alternatively, add 1 µL of the 10 mM stock to 999 µL of the pre-acidified buffer.

  • Mixing: Immediately after adding the stock, cap the tube and vortex gently or invert several times to ensure homogenous mixing.

  • pH Readjustment (If Necessary): If your experiment requires a final physiological pH, you can now carefully back-titrate the solution to the desired pH (e.g., 7.4) using a dilute base like 0.1 M NaOH. The compound should remain in solution due to being fully solvated in its protonated state before the pH was raised. Always test this on a small scale first, as stability can vary.

References

Side reaction products in the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. Our focus is on anticipating and resolving challenges related to side reaction products, ensuring the integrity and purity of your target compound.

I. Overview of Synthetic Strategies and Potential Pitfalls

The synthesis of this compound, a key intermediate in the preparation of various pharmaceutically active compounds, is primarily achieved through two main routes. Each pathway, while effective, presents a unique set of challenges, particularly concerning the formation of undesired side products. This guide will dissect these potential issues and provide actionable solutions.

Two Common Synthetic Routes:

  • Route A: Catalytic Hydrogenation of a Nitro Precursor. This is a common and often efficient method, involving the reduction of the corresponding nitro-compound, 3-(1-methyl-1H-1,2,4-triazol-3-yl)-2-methoxynitrobenzene.

  • Route B: Multi-step Synthesis Involving Triazole Ring Formation. As outlined in patent literature (e.g., CN117247360A), this involves a sequence of reactions to construct the triazole ring on a substituted aniline or its precursor.

This guide will address the side products pertinent to both routes.

II. Troubleshooting Guide: Side Products in Route A (Catalytic Hydrogenation)

The reduction of an aromatic nitro group to an aniline is a well-established transformation, typically employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. However, the reaction can be deceptively complex, with the potential for several side products arising from incomplete reduction or intermolecular condensation reactions.

Frequently Asked Questions (FAQs): Catalytic Hydrogenation

Q1: My reaction is sluggish or incomplete, and I'm observing multiple spots on my TLC. What are the likely culprits?

A1: A stalled reaction with multiple byproducts often points to issues with catalyst activity or reaction conditions. The primary side products in an incomplete nitro reduction are partially reduced intermediates.

  • Nitroso Intermediate (Ar-N=O): This is an early-stage intermediate. Its presence might indicate insufficient catalyst loading, low hydrogen pressure, or poor catalyst activity.

  • Hydroxylamine Intermediate (Ar-NHOH): This is a later-stage intermediate. Accumulation of the hydroxylamine can be problematic as it is often reactive and can lead to further condensation side products.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Incomplete Conversion Inactive CatalystUse fresh, high-quality Pd/C. Ensure proper handling and storage to prevent deactivation.
Insufficient Catalyst LoadingIncrease the catalyst loading (e.g., from 5 mol% to 10 mol%).
Low Hydrogen PressureIncrease the hydrogen pressure (e.g., from 50 psi to 100 psi), ensuring your equipment is rated for the higher pressure.
Poor Substrate SolubilityChoose a solvent system in which the starting nitro compound is fully soluble. A mixture of methanol and THF is often effective.

Q2: I've isolated my product, but my NMR and Mass Spec data show impurities with higher molecular weights than my target compound. What could these be?

A2: Higher molecular weight impurities are typically the result of condensation reactions between the partially reduced intermediates.

  • Azoxy Compound (Ar-N=N(O)-Ar): Formed from the condensation of the nitroso and hydroxylamine intermediates.

  • Azo Compound (Ar-N=N-Ar): Arises from the reduction of the azoxy compound.

  • Hydrazo Compound (Ar-NH-NH-Ar): The final condensation byproduct before cleavage to the aniline.

These impurities can be challenging to separate due to their similar polarities to the desired product.

Mitigation Strategies:

Side Product Formation Mechanism Prevention & Mitigation
Azoxy, Azo, Hydrazo Condensation of intermediates- Ensure complete and rapid reduction by optimizing catalyst, solvent, and hydrogen pressure. - Maintain a consistent temperature; avoid localized heating. - Consider adding the substrate slowly to the reaction mixture to maintain a low concentration of intermediates.

Visualizing the Nitro Reduction Pathway and Side Reactions

The following diagram illustrates the reduction pathway of the nitro group and the points at which side products can form.

Nitro_Reduction cluster_condensation Condensation Side Products Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso + H2 Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + H2 Azoxy Ar-N(O)=N-Ar Nitroso->Azoxy Aniline Ar-NH2 Hydroxylamine->Aniline + H2 Hydroxylamine->Azoxy Azo Ar-N=N-Ar Azoxy->Azo +H2 Hydrazo Ar-NH-NH-Ar Azo->Hydrazo +H2 Hydrazo->Aniline Cleavage

Caption: Pathway of nitro group reduction and formation of condensation side products.

III. Troubleshooting Guide: Side Products in Route B (Multi-step Synthesis)

A plausible multi-step synthesis, as inferred from patent literature, involves the construction of the triazole ring on an aniline precursor. A key step in such a sequence often involves the reaction of a precursor with a source of the triazole ring atoms, followed by cyclization. A common method involves the formation of a thiosemicarbazide followed by cyclization.

Frequently Asked Questions (FAQs): Multi-step Synthesis

Q1: During the triazole ring formation step, I am seeing two product spots on my TLC that have the same mass. What is the likely issue?

A1: The formation of two products with the same mass during triazole synthesis often points to the formation of regioisomers . In the synthesis of 1,2,4-triazoles, the final ring closure can sometimes occur in two different ways, leading to, for example, a 1,3,5-trisubstituted triazole versus a 1,3,4-trisubstituted triazole, depending on which nitrogen atom of a hydrazine intermediate attacks an electrophilic carbon.

Troubleshooting Regioisomer Formation:

Problem Potential Cause Recommended Solution
Formation of Regioisomers Non-selective cyclization conditions- Temperature Control: The ratio of regioisomers can sometimes be influenced by temperature. Experiment with a range of temperatures to see if one isomer is favored. - pH Control: The acidity or basicity of the reaction medium can direct the cyclization. A screen of different acids or bases may be necessary.
Ambiguous reaction pathwayConsider alternative, more regioselective triazole syntheses if the issue persists. Modern methods often offer better control.

Q2: My cyclization to the triazole is incomplete, and I am isolating an acyclic intermediate. How can I drive the reaction to completion?

A2: Incomplete cyclization can result in the isolation of intermediates such as an acyl thiosemicarbazide or a guanylthiourea . These are the precursors to the triazole ring.

Strategies to Promote Cyclization:

Problem Potential Cause Recommended Solution
Incomplete Cyclization Insufficiently harsh conditions- Increase Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy for ring closure. - Stronger Acid/Base: If the cyclization is acid or base-catalyzed, a stronger acid or base may be required to facilitate the dehydration and ring closure.
Water ScavengingIf water is a byproduct of the cyclization, the use of a Dean-Stark trap or a dehydrating agent can help drive the equilibrium towards the cyclized product.

Visualizing a Potential Triazole Formation Pathway

The following diagram illustrates a hypothetical, yet chemically plausible, pathway for the formation of the triazole ring, highlighting where side reactions can occur.

Triazole_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Products Amidine Substituted Amidine Thiosemicarbazide Thiosemicarbazide Intermediate Amidine->Thiosemicarbazide + Reagent Triazole 1,2,4-Triazole Product Thiosemicarbazide->Triazole Cyclization Regioisomer Regioisomeric Triazole Thiosemicarbazide->Regioisomer Alternative Cyclization Thiadiazole 1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole Alternative Cyclization (Acidic)

Caption: A potential pathway for 1,2,4-triazole synthesis with possible side products.

IV. Purification and Characterization of this compound

Proper purification and characterization are critical to ensure the quality of your final product.

Purification Strategies
Impurity Type Recommended Purification Method
Partially Reduced Nitro Intermediates Column Chromatography: These intermediates are generally less polar than the final aniline. A gradient elution on silica gel (e.g., ethyl acetate/hexanes) can effectively separate them.
Condensation Byproducts (Azoxy, Azo) Column Chromatography: These compounds have polarities similar to the product and may require careful optimization of the solvent system. Crystallization: If a suitable solvent is found, crystallization can be an effective method for removing these impurities.
Regioisomers Column Chromatography: This is often the most effective method, though separation can be challenging. A shallow gradient and high-resolution silica may be necessary. Preparative HPLC: For difficult separations, preparative HPLC can provide baseline resolution.
Residual Starting Materials Aqueous Workup: An acid wash (e.g., 1M HCl) can remove basic starting materials, while a basic wash (e.g., saturated NaHCO3) can remove acidic starting materials. Column Chromatography: Effective for removing non-polar starting materials from the more polar product.
Characterization Techniques
  • ¹H and ¹³C NMR: Essential for confirming the structure of the desired product and identifying impurities. Look for characteristic shifts of the aromatic protons, the methoxy group, and the triazole ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the molecular weights of impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying impurities.

V. References

  • Catalytic Hydrogenation of Nitroarenes: For a comprehensive overview of catalytic hydrogenation, including catalysts and reaction conditions, see: Blaser, H.-U., et al. (2007). Handbook of Heterogeneous Catalysis. Wiley-VCH. --INVALID-LINK--

  • Synthesis of 1,2,4-Triazoles: For a review of synthetic methods for 1,2,4-triazoles, including discussions on regioselectivity, see: Schofield, K., et al. (1994). The Chemistry of Heterocyclic Compounds, Triazoles: 1,2,4. John Wiley & Sons. --INVALID-LINK--

  • Patent Literature for Synthesis: For an example of a multi-step synthesis of the target compound, refer to: CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline. --INVALID-LINK--

  • Purification Techniques: For a practical guide to purification of organic compounds, see: Still, W. C., et al. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. --INVALID-LINK--

Technical Support Center: Optimization of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. This molecule is a critical intermediate in the development of pharmaceuticals, notably as a precursor to Deucravacitinib.[1] Its efficient synthesis is paramount for advancing drug development pipelines. This guide is structured to provide direct, actionable solutions to common challenges encountered during its preparation, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Overview of the Dominant Synthetic Strategy

The most prevalent and scalable synthesis of the target aniline involves the reduction of an advanced nitro-aromatic precursor. The overall workflow typically involves two key stages: the formation of the carbon-carbon bond between the aniline and triazole precursors, often via a palladium-catalyzed cross-coupling reaction, followed by the reduction of a nitro group to the desired aniline.

Synthetic_Workflow cluster_0 Part 1: Precursor Coupling cluster_1 Part 2: Final Reduction Aryl_Halide Aryl Halide Precursor (e.g., 2-methoxy-3-bromo-nitrobenzene) Nitro_Intermediate Nitro-Aryl Triazole Intermediate Aryl_Halide->Nitro_Intermediate Suzuki-Miyaura Coupling Triazole_Boronic Triazole Boronic Acid/Ester (e.g., 1-methyl-1H-1,2,4-triazol-3-yl)boronic acid Triazole_Boronic->Nitro_Intermediate Nitro_Intermediate_2 Nitro-Aryl Triazole Intermediate Final_Product Target Aniline 2-methoxy-3-(...) aniline Nitro_Intermediate_2->Final_Product Catalytic Hydrogenation

Caption: General synthetic workflow for the target aniline.

Section 2: Troubleshooting the Final Reduction Step (Catalytic Hydrogenation)

The reduction of the nitro-intermediate is the final and critical step. While robust, it is susceptible to issues that can impact yield, purity, and process time. The most common industrial method is catalytic hydrogenation using palladium on carbon (Pd/C).[2][3]

Q1: My hydrogenation reaction has stalled or is showing incomplete conversion. What are the primary causes and how can I resolve this?

A1: Incomplete hydrogenation is a frequent issue stemming from catalyst deactivation, insufficient hydrogen availability, or substrate impurities. A systematic diagnosis is key.

Causality & Resolution Table:

Potential Cause Scientific Rationale Recommended Action
Catalyst Poisoning The palladium catalyst is highly susceptible to poisoning by sulfur, halides, or strongly coordinating species, which block active sites.Test starting materials for sulfur content. If contamination is suspected, pre-treat the substrate with a scavenger resin or perform a charcoal treatment.
Poor Catalyst Activity The Pd/C may be from an old batch or improperly handled (e.g., exposure to air leading to oxidation). The active Pd(0) sites are crucial for H₂ activation.Use a fresh, reputable source of Pd/C. For safety and activity, 50% wet Pd/C is often preferred.[2][3] Consider performing a small-scale test reaction to validate the catalyst batch.
Insufficient Hydrogen The reaction is dependent on the mass transfer of hydrogen gas to the catalyst surface. Poor agitation or a leak in the system can starve the reaction.Ensure vigorous stirring to maintain the catalyst in suspension and maximize gas-liquid interface. Check the reactor for leaks and verify the hydrogen pressure is stable and within the recommended range (e.g., 41-46 psi).[2]
Low Temperature While initially aged at a lower temperature, the reaction often requires heating to achieve completion.[2][3]Follow a temperature profile. An initial aging period at ~20°C followed by heating to ~45°C can improve selectivity and drive the reaction to completion.[2]
Q2: I'm observing significant side products, particularly dehalogenation of other parts of the molecule. How can I improve selectivity?

A2: This is a classic challenge in catalytic hydrogenation. The Pd/C catalyst, while excellent for nitro reduction, can also catalyze hydrodehalogenation, especially with aryl bromides or iodides.

The key is to control the reaction's energetics and catalyst surface environment.

  • Lower Hydrogen Pressure: Reducing the H₂ pressure can decrease the rate of hydrodehalogenation relative to nitro reduction.

  • Optimize Catalyst Loading: Using the minimum effective catalyst loading (e.g., 0.02 kg/kg ) can limit side reactions.[2] Overloading the catalyst provides excess active sites that can promote undesired pathways.

  • Additive Screening: In some systems, the addition of a mild base like sodium bicarbonate can modulate catalyst activity and improve selectivity.[2]

Section 3: Optimizing Precursor Synthesis via Cross-Coupling

The formation of the bond between the methoxy-aniline core and the methyl-triazole ring is typically achieved before the nitro group reduction. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura are ideal for this transformation.[4][5]

Q3: My Suzuki-Miyaura coupling reaction for the precursor synthesis suffers from low yield. What is the most effective troubleshooting workflow?

A3: Low yields in palladium-catalyzed cross-couplings are common but can almost always be solved by systematically evaluating the reaction components.[6][7] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination; a failure in any step will kill the reaction.

Troubleshooting_Flowchart Start Low Yield Observed Reagents 1. Verify Reagent Quality - Anhydrous Solvents? - Pure Starting Materials? - Active Base? Start->Reagents Atmosphere 2. Ensure Inert Atmosphere - Properly Degassed? - Positive N₂/Ar Pressure? Reagents->Atmosphere Reagents OK Catalyst 3. Evaluate Catalyst System - Pre-catalyst vs Pd(II) source? - Correct Ligand Choice? - Pd:Ligand Ratio? Atmosphere->Catalyst Atmosphere OK Conditions 4. Screen Reaction Conditions - Temperature? - Concentration? - Reaction Time? Catalyst->Conditions Catalyst OK Success Yield Improved Conditions->Success Conditions OK

Caption: Systematic troubleshooting for low-yield cross-coupling.

Optimization Parameters for Suzuki-Miyaura Coupling:

Parameter Common Choices & Rationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃. Modern precatalysts (e.g., Buchwald G3) are often more reliable as they ensure efficient generation of the active Pd(0) species.[7]
Ligand Phosphine-based ligands (e.g., SPhos, XPhos, P(t-Bu)₃). The ligand stabilizes the Pd center and facilitates the oxidative addition and reductive elimination steps. The choice depends on the specific electronic and steric properties of the substrates.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄. The base is crucial for activating the boronic acid in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[4]
Solvent Dioxane, Toluene, DMF, often with water. The solvent system must solubilize the reagents and facilitate the interaction of organic and inorganic components. A biphasic system (e.g., DMF/H₂O) is common.[4]
Temperature 70-100 °C. Temperature is a critical parameter. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[4][8]

Section 4: Purification & Handling FAQs

Q4: What is the standard workup and purification protocol for the final product?

A4: The published procedure provides a robust method for isolating a high-purity product.[2][3]

  • Catalyst Removal: After the reaction is complete, the crude mixture is filtered to remove the solid Pd/C catalyst. This step is critical and must be done carefully.

  • Solvent Exchange & Distillation: The filtrate (in methanol) is concentrated by vacuum distillation. Water is then added, and the distillation is continued. This process effectively removes the methanol and prepares the product for precipitation.[2][3]

  • Precipitation/Crystallization: The crude product is heated (e.g., to 70°C), and brine (25 wt% aq. NaCl) is added. The mixture is agitated for several hours at high temperature, then cooled slowly to 0°C to induce crystallization/precipitation.[2][3] The high salt concentration of the brine significantly reduces the solubility of the organic product in the aqueous phase, driving it out of solution for higher recovery.

  • Isolation: The solid product is isolated by filtration, washed with cold brine, and dried under vacuum.[2][3]

Q5: My final aniline product is stable initially but darkens upon storage. Why does this happen and how can it be prevented?

A5: Anilines, particularly electron-rich ones like the target molecule, are notoriously susceptible to air oxidation. The amino group can be oxidized to form highly colored nitroso, nitro, and polymeric impurities.

  • Prevention during workup: Minimize exposure to air, especially at elevated temperatures.

  • Storage: The purified solid should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and kept in a cool, dark place. For long-term storage, refrigeration is recommended.

Section 5: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Nitro-Precursor[2][3]
  • Materials:

    • Nitro-precursor (e.g., 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole) (1.0 kg)

    • Methanol (8.0 kg)

    • Sodium Bicarbonate (0.6 kg)

    • 10% Pd/C (50% wet, 0.02 kg)

    • Hydrogen Gas

  • Procedure:

    • Charge a high-pressure reactor with the nitro-precursor and methanol.

    • Flush the reactor thoroughly with nitrogen to exclude oxygen.

    • Carefully add sodium bicarbonate and the wet Pd/C catalyst under a nitrogen blanket.

    • Seal the reactor and pressurize with hydrogen to 41-46 psi.

    • Age the reaction mixture at 20°C for 6 hours with vigorous stirring.

    • Heat the reactor to 45°C and continue aging until reaction monitoring (e.g., HPLC) indicates complete consumption of the starting material.

    • Cool the reactor, vent the hydrogen, and flush thoroughly with nitrogen.

    • Filter the reaction crude to remove the Pd/C catalyst. Wash the catalyst cake with additional methanol (5 kg) to ensure complete product transfer.

    • Proceed with the workup and isolation as described in Q4.

References

Technical Support Center: Purification of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for the purification of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No: 1609394-10-6).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. The guidance herein is based on established chemical principles and practical field experience to help you navigate the common and uncommon challenges associated with purifying this key pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The diagnostic workflow below can help guide your decision-making process.

TroubleshootingWorkflow cluster_problems Identified Problem cluster_solutions Recommended Actions & Rationale start Crude Product Analysis (TLC, HPLC, NMR) problem1 Low Purity: Significant Impurities Present start->problem1 problem2 Low Yield After Purification start->problem2 problem3 Physical State Issue: 'Oiling Out' during Crystallization start->problem3 problem4 Analytical Issue: Broad or Missing NMR Signals start->problem4 solution1a Impurity ID & Strategy Selection (Polarity, Reactivity) problem1->solution1a solution2a Optimize Crystallization (Slower Cooling, Seeding) problem2->solution2a solution2b Re-process Mother Liquor or Combined Fractions problem2->solution2b solution3a Modify Crystallization Conditions: - Reduce Supersaturation - Slower Cooling Rate - Use Seed Crystal problem3->solution3a solution3b Change Solvent System (e.g., co-solvent) problem3->solution3b solution4a Check for Paramagnetic Impurities (e.g., Residual Pd, Cu) problem4->solution4a solution1b Flash Column Chromatography (See Protocol) solution1a->solution1b Different Polarity solution1c Recrystallization (Solvent Screening) solution1a->solution1c High Crude Purity end_node Pure Product (>99% Purity) solution1b->end_node solution1c->end_node solution2a->end_node solution3a->end_node solution4b Treat with Metal Scavenger or Filter through Celite® solution4a->solution4b solution4b->start Re-analyze

Caption: Troubleshooting workflow for purification challenges.

Question 1: My final product purity is low after recrystallization. What are the likely impurities and how can I remove them?

Answer: Low purity typically stems from co-precipitating impurities that have similar solubility profiles to the target compound. Given the common synthesis route for this aniline involves the palladium-catalyzed hydrogenation of a nitro precursor, the most probable impurities are:

  • Unreacted Starting Material (Nitro-precursor): 3-(1-methyl-1H-1,2,4-triazol-3-yl)-2-methoxynitrobenzene. This impurity is significantly less polar than the product due to the absence of the basic aniline group.

  • Catalyst Residues: Trace amounts of palladium (Pd). Palladium can sometimes be challenging to remove completely by simple filtration.[1][2]

  • Side-Reaction Products: Impurities from the triazole synthesis itself, which can vary depending on the specific route used.[3]

Troubleshooting Strategy:

  • For Unreacted Starting Material: Column chromatography is the most effective method. The polarity difference between the nitro-precursor and the aniline product allows for excellent separation.[4] Use a silica gel stationary phase and a gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol).

  • For Catalyst Residues: If you suspect palladium contamination (often indicated by a grayish tint to the solid), first attempt to remove it by dissolving the crude product in a suitable solvent and filtering it through a pad of Celite®. If this fails, treatment with a metal scavenger may be necessary.

  • For Other Organic Impurities: If the impurities are structurally very similar to the product, a carefully optimized recrystallization is your best option. Screen various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate) to find one where the product has high solubility at elevated temperatures and poor solubility at low temperatures, while the impurity remains in solution.

Question 2: I'm performing a silica gel column but my compound is streaking badly (tailing), leading to poor separation and mixed fractions. What is the cause and solution?

Answer: This is a classic problem when purifying basic compounds like anilines on standard silica gel.[5] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic aniline molecule interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and broadly, a phenomenon known as tailing.

Troubleshooting Strategy: The solution is to neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a basic modifier to your eluent (mobile phase).

  • Add Triethylamine (Et₃N) or Ammonia: Add 0.5-1% triethylamine to your solvent system.[5] For example, if your eluent is 95:5 dichloromethane/methanol, you would prepare it as 94.5:5:0.5 dichloromethane/methanol/triethylamine. This small amount of base will deprotonate the most acidic silanol groups, preventing the strong interaction with your aniline product and resulting in sharp, symmetrical peaks.

Question 3: During my attempt to recrystallize the product, it separated as an oil instead of forming crystals ("oiling out"). How can I fix this?

Answer: "Oiling out" is a common issue, especially with amines, and it occurs when the solute precipitates from a supersaturated solution at a temperature above its melting point.[6] Instead of forming an ordered crystal lattice, it separates as a liquid phase.

Causality & Troubleshooting Strategy:

  • Reduce the Degree of Supersaturation: The solution is likely too concentrated or being cooled too quickly.

    • Action 1: After dissolving your compound in hot solvent, add a small amount (5-10% more) of the same hot solvent to ensure it is not oversaturated.[6]

    • Action 2: Slow down the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oil formation.[6]

  • Induce Crystallization:

    • Action 3: Use a seed crystal. If you have a tiny amount of pure, solid material, add it to the solution once it has cooled slightly. A seed crystal provides a template for proper crystal lattice formation.[6]

    • Action 4: Scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Re-evaluate the Solvent System: The chosen solvent may not be ideal. Try a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) to better control the solubility curve.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for assessing the purity of this compound? High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis due to its high resolution and sensitivity.[8] A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a typical starting point. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[9]

Q2: My ¹H NMR spectrum shows very broad signals for some protons, or some signals seem to be missing entirely. What could be the cause? This is often indicative of the presence of trace amounts of paramagnetic species, most commonly residual metal ions from the synthesis (e.g., Pd from hydrogenation or Cu from a potential triazole synthesis step).[10] The triazole moiety in your compound can chelate (bind) to these metal ions. The paramagnetic nature of the metal complex causes rapid relaxation of nearby protons, leading to significant line broadening in the NMR spectrum, sometimes to the point where the signal disappears into the baseline.[10] The solution is to re-purify the sample with a focus on removing trace metals, as described in Troubleshooting Question 1.

Q3: What are the optimal storage conditions for the purified compound? The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light.[11][12] As an aromatic amine, it can be susceptible to slow air oxidation over time, which is often characterized by a gradual darkening of the material's color. Storing it cold and in the dark minimizes this degradation pathway.

Q4: Can I purify this compound using reversed-phase chromatography? Yes, reversed-phase chromatography is a viable option, particularly for polar compounds.[13] It can be an excellent alternative if you are struggling with tailing on normal-phase silica or if your impurities are very polar. In this technique, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile). The elution order is reversed: less polar compounds elute first.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is designed to separate the aniline product from a less polar impurity, such as the nitro-precursor.

  • Stationary Phase Preparation:

    • Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Ethyl Acetate).

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively (for poorly soluble compounds): Create a "dry load" by adsorbing your dissolved crude product onto a small amount of silica gel, removing the solvent under vacuum, and carefully adding the resulting free-flowing powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system (e.g., 98:2 Ethyl Acetate/Methanol + 0.5% Triethylamine).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your more polar product (e.g., increase to 95:5 Ethyl Acetate/Methanol + 0.5% Triethylamine).[5]

    • Combine the pure fractions as identified by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[14]
Mobile Phase Ethyl Acetate / Methanol with 0.5% Et₃NGood polarity range for this compound. Et₃N is critical to prevent tailing.[5]
Elution Mode Gradient (e.g., 2% to 10% Methanol)Provides better resolution for separating compounds with different polarities.
Typical Rf (TLC) 0.2 - 0.4An ideal Rf in TLC often translates to good separation on a column.
Protocol 2: Recrystallization

This protocol is best for purifying a crude product that is already of relatively high purity (>90%).

  • Solvent Selection:

    • In a small test tube, add ~50 mg of your crude product.

    • Add a potential solvent (e.g., isopropanol, ethanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good.

    • If it is poorly soluble at room temperature, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, you have found a potentially good solvent.

  • Dissolution:

    • Place the bulk of your crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is highly colored, you may add a small amount of activated charcoal. Boil briefly, then remove the charcoal via hot filtration through a fluted filter paper.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[6]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent. One synthesis reports drying at 45°C under vacuum.[2]

References

Technical Support Center: Stability of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important class of molecules, notably used as key intermediates in the synthesis of advanced pharmaceuticals.[1] The inherent reactivity of the aniline moiety, combined with other structural features, presents unique stability challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate, diagnose, and resolve stability issues during your research and development workflows.

Section 1: Understanding the Molecular Stability Profile

The stability of this molecule is governed by the interplay of its three core functional groups: the aniline, the methoxy ether, and the 1-methyl-1,2,4-triazole ring.

  • Aniline Moiety: The primary source of instability is the aromatic amino group. Like many anilines, it is highly susceptible to oxidation, which can occur upon exposure to air (autoxidation) and light (photodegradation).[2] This process often leads to the formation of colored impurities and polymeric materials, which are readily observed as a darkening of the compound from a pale solid to a brown or resinous mass.[2] The electron-donating nature of the amino group makes the aromatic ring highly activated and prone to electrophilic reactions.[3]

  • Methoxy Group: The aryl methyl ether linkage can be susceptible to cleavage under strongly acidic conditions (hydrolysis) to yield a corresponding phenol. While generally stable, this pathway should be considered during acidic forced degradation studies or in low-pH formulations.

  • 1,2,4-Triazole Ring: The N-methylated triazole ring is generally a very stable heterocyclic system, resistant to many common degradation pathways.[4] Its primary influence is on the overall electronic properties and conformation of the molecule.

Below is a diagram illustrating the primary potential degradation pathways for this class of compounds.

Main This compound Oxidation Oxidative Degradation (e.g., Dimerization, Polymerization) Main->Oxidation O2 (Air) Hydrolysis Acidic Hydrolysis (O-Demethylation) Main->Hydrolysis H+ / H2O Photodegradation Photolytic Degradation Main->Photodegradation Light (UV/Vis) Colored_Impurities Colored Impurities & Polymeric Products Oxidation->Colored_Impurities Phenol_Product Phenolic Derivative Hydrolysis->Phenol_Product Photodegradation->Colored_Impurities Other_Degradants Other Photodegradants Photodegradation->Other_Degradants

Caption: Potential degradation pathways for the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solid compound has turned from a pale orange/brown to a much darker brown or black color upon storage. What is happening and is it still usable?

A1: This color change is a classic indicator of oxidative degradation of the aniline moiety.[2] Exposure to atmospheric oxygen and/or light can initiate a free-radical chain reaction, leading to the formation of highly colored dimeric and polymeric impurities.

  • Causality: The lone pair of electrons on the aniline nitrogen delocalizes into the benzene ring, making it electron-rich and highly susceptible to oxidation.[3][5]

  • Troubleshooting Steps:

    • Assess Purity: The first step is to re-analyze the material by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and characterize the impurity profile.[6]

    • Determine Usability: If the purity has dropped below your experimental tolerance (e.g., >95%), the material should ideally be repurified or discarded. Using degraded material can lead to inconsistent results, poor reaction yields, and inaccurate biological data.

    • Prevent Recurrence: For future storage, rigorously exclude air and light. Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8°C is recommended).[2][7]

Q2: I observe a new, more polar peak in my HPLC analysis after treating my compound with acid. What could this be?

A2: The most likely cause is the acid-catalyzed hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH). This O-demethylation results in a more polar phenolic derivative, which would elute earlier on a standard reversed-phase HPLC column.

  • Causality: The oxygen of the ether is protonated under acidic conditions, making the adjacent methyl group susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-Mass Spectrometry (LC-MS) to confirm the identity of the new peak. The demethylated product will have a mass difference of -14 Da (loss of CH₂) compared to the parent compound.

    • pH Control: If this degradation is occurring during formulation or in a reaction, ensure the pH is buffered to a less acidic range. The stability of aniline derivatives is often best at a neutral pH.[2]

    • Method Development: If this occurs during an HPLC analysis with an acidic mobile phase, ensure the method is validated for stability. Minimize the time the sample spends in the autosampler before injection and consider using a more neutral mobile phase if possible.

Q3: My compound shows poor solubility in aqueous buffers like PBS, and it precipitates when I try to make a stock solution. How can I improve its solubility for biological assays?

A3: Poor aqueous solubility is a common challenge for complex organic molecules.[8] The planar, aromatic structure of this compound contributes to high crystal lattice energy, making it difficult for water to solvate.

  • Causality: Molecules with high lipophilicity and strong intermolecular forces in their solid state ("brick-dust" molecules) often exhibit low aqueous solubility.[9]

  • Troubleshooting Workflow: The following workflow can help you systematically address solubility issues.

Start Poor Solubility Observed pH_Screen Step 1: Conduct pH-Solubility Screen Start->pH_Screen pH_Dependent Is Solubility pH-Dependent? pH_Screen->pH_Dependent Use_Buffer Use Optimal pH Buffer or Consider Salt Formation pH_Dependent->Use_Buffer Yes Cosolvent Step 2: Screen Co-solvents (e.g., DMSO, PEG-400) pH_Dependent->Cosolvent No Sufficient Is Solubility Sufficient? Use_Buffer->Sufficient Cosolvent->Sufficient Complexation Step 3: Evaluate Complexation Agents (e.g., Cyclodextrins) Sufficient->Complexation No Success Formulation Successful Sufficient->Success Yes Complexation->Success Failure Advanced Formulation Needed (e.g., Solid Dispersion)

Caption: A systematic workflow for troubleshooting poor solubility.

  • Recommendations:

    • pH Modification: Since the aniline group is basic, solubility may increase at a lower pH where it becomes protonated. However, be mindful of the potential for acid hydrolysis of the methoxy group. A pH-solubility screen is the first recommended step.[10]

    • Co-solvents: For in vitro studies, using a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.

    • Formulation Excipients: For more advanced formulation, consider using surfactants (e.g., Polysorbate 80) or complexation agents like cyclodextrins (e.g., HP-β-CD), which can encapsulate the drug molecule and enhance its aqueous solubility.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on the compound's susceptibility to oxidation and potential photodegradation, the ideal storage conditions are designed to mitigate these risks. While some suppliers may suggest ambient storage, a more conservative approach is strongly recommended to ensure long-term stability.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions.[2][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive aniline moiety.[2]
Light Protected from Light (Amber Vial)Prevents light-induced degradation pathways.[2]
Container Tightly Sealed VialPrevents moisture uptake and exposure to atmospheric oxygen.

Q2: How do I design a forced degradation study for this compound to understand its stability limits?

A2: A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[11][12] The goal is to achieve 5-20% degradation of the parent compound.[13]

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hO-demethylation of the methoxy group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hGenerally expected to be stable, but should be tested.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the aniline group, formation of N-oxides or colored polymers.[2][13]
Thermal 80°C (dry heat) for 48hAssess intrinsic thermal stability.
Photostability ICH Q1B conditions (UV/Vis light)Photolytic oxidation or rearrangement of the aniline moiety.[13]

Q3: Can I use this compound in a formulation that will be exposed to air?

A3: It is highly discouraged. Due to the rapid oxidation of the aniline group, formulations should be developed with measures to prevent oxygen exposure. If the final dosage form will be exposed to air, consider incorporating antioxidants (e.g., butylated hydroxytoluene (BHT), sodium metabisulfite) into the formulation and using packaging that provides a barrier to oxygen and light.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

This protocol provides a starting point for stress testing. The conditions should be optimized to achieve the target degradation of 5-20%.[13]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[13]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Neutralization: Before HPLC analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Repeat step 2 using 0.2 M NaOH. Neutralize the basic aliquots with 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature and protected from light. Withdraw and analyze aliquots at 0, 2, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. Dissolve and test samples at specified time points. For solutions, incubate the stock solution at 60°C.

  • Analysis: Analyze all samples, including an unstressed control, by a validated, stability-indicating HPLC method (e.g., with a photodiode array detector) to determine the percentage of degradation and to observe the formation of new peaks.

Protocol 2: pH-Solubility Screening

This protocol helps determine the influence of pH on the compound's aqueous solubility.[10]

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 5 mg) such that undissolved solid remains.

  • Equilibration: Add a fixed volume of each buffer (e.g., 1 mL) to a separate vial containing the compound. Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to generate a pH-solubility profile.

References

Reducing impurities in large-scale 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the large-scale synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS: 1609394-10-6). This molecule is a critical intermediate in the synthesis of several modern pharmaceuticals, including Deucravacitinib and Suvorexant.[1][2][3][4] The control of impurities during its manufacture is not merely a matter of yield, but a critical parameter dictated by safety, efficacy, and stringent regulatory standards.[5][6]

This guide is structured to provide drug development professionals, researchers, and scientists with actionable, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during the synthesis. We will move beyond simple procedural lists to explain the causal mechanisms behind impurity formation and provide robust, self-validating protocols to ensure the highest possible purity of the final compound.

Section 1: Synthesis Overview and Impurity Landscape

The most common large-scale synthesis route involves the catalytic hydrogenation of the nitro-precursor, 3-(1-methyl-1H-1,2,4-triazol-3-yl)-2-methoxynitrobenzene, using a palladium on carbon (Pd/C) catalyst.[7][8] While seemingly straightforward, this step is a focal point for the generation of multiple impurities.

Synthesis_Overview Nitro_Intermediate 3-(1-methyl-1H-1,2,4-triazol-3-yl)- 2-methoxynitrobenzene Aniline_Product This compound Nitro_Intermediate->Aniline_Product Catalytic Hydrogenation Reagents H₂, Pd/C Methanol Reagents->Aniline_Product

Caption: Final reduction step in the synthesis pathway.

The impurities encountered can be broadly categorized as follows:

Impurity ClassPotential SourcesPrimary Impact on Final Product
Organic Impurities Incomplete reaction, over-reduction, side-reactions, degradation of starting materials or product, impurities from previous synthetic steps.[9]Can affect biological activity, introduce toxicity, and lead to rejection by regulatory bodies.
Inorganic Impurities Leaching of the palladium catalyst, use of inorganic bases or salts (e.g., sodium bicarbonate, brine).[7][9]Can interfere with downstream reactions, pose toxicological risks (heavy metals).
Residual Solvents Methanol from the reaction, water and other solvents from workup and purification steps.[1][7]Strict limits are enforced by regulatory bodies (e.g., ICH) due to toxicity concerns.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Q1: High levels of unreacted nitro-intermediate are detected post-hydrogenation. What are the potential causes and corrective actions?

A1: This is a common issue indicating incomplete conversion. The root cause typically lies with the catalyst activity, hydrogen pressure, or reaction kinetics.

  • Causality: The reduction of an aromatic nitro group is a surface-mediated catalytic process. If the catalyst surface is poisoned or inactive, or if there is insufficient hydrogen availability, the reaction will stall.

  • Troubleshooting Steps:

    • Catalyst Activity Check: Ensure the Pd/C catalyst is from a reliable vendor and has been stored correctly (e.g., under inert atmosphere, controlled moisture). A common issue is catalyst deactivation. Consider using a fresh batch or a higher catalyst loading (e.g., from 2% w/w to 5% w/w).

    • Hydrogen Delivery: Verify that the reactor is properly sealed and maintaining the target hydrogen pressure (typically 40-50 psi).[7][8] Check for leaks in the system. Ensure efficient agitation to maximize gas-liquid mass transfer, which is crucial for the reaction rate.

    • Reaction Time and Temperature: The reaction is often run at room temperature before warming to 45 °C to drive it to completion.[7][8] If conversion is slow, consider extending the reaction time at the higher temperature and monitor progress by HPLC.

    • Solvent Quality: Ensure the methanol is anhydrous. Water can sometimes affect catalyst activity in certain systems.

Q2: My final product has a poor color (e.g., pink, brown), suggesting degradation. How can I prevent this?

A2: Aromatic amines, especially anilines, are notoriously susceptible to aerial oxidation, which produces highly colored quinone-imine type impurities.[10]

  • Causality: Oxidation is often initiated by trace metal ions, light, or exposure to oxygen, particularly at elevated temperatures during workup and drying.

  • Preventative Measures:

    • Inert Atmosphere: During workup, filtration, and drying, maintain a nitrogen or argon blanket over the product slurry and in the filtration and drying equipment.

    • Temperature Control: Cool the reaction mixture before filtering off the catalyst. During solvent distillation and drying, use the minimum temperature necessary. The process described uses drying at 45 °C, which is a good starting point.[7][8]

    • Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, a small amount of a chelating agent like EDTA can be added during the workup phase, though this adds another component that must be removed.

    • Purification of Crude Aniline: In some cases, purification methods for aniline, such as distillation from zinc dust or conversion to a salt and back, can be adapted to remove color-forming impurities, though this adds complexity to the process.[10]

Q3: LC-MS analysis shows an unknown peak with a mass corresponding to a partially reduced species (e.g., nitroso or hydroxylamine). How can I minimize its formation?

A3: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Their accumulation suggests that the final reduction step is kinetically hindered.

  • Causality: This issue is mechanistically linked to the problems described in Q1. An inefficient catalyst or poor hydrogen availability can lead to the "escape" of these intermediates from the catalyst surface before full reduction occurs.

  • Mitigation Strategy:

    • Optimize Reaction Conditions: The solutions are similar to those for incomplete conversion. Improving catalyst activity, increasing hydrogen pressure, and ensuring vigorous agitation will help drive the reaction fully to the desired aniline product.

    • Monitor Reaction Profile: Take aliquots during the reaction and analyze by HPLC or TLC. A well-behaved reaction should show the disappearance of the starting material and the appearance of the product, with only transient, minimal levels of intermediates. If intermediates build up, it's a clear sign that the reaction conditions are suboptimal.

Q4: ICP-MS results show palladium levels exceeding the specification. What are the sources and how can I reduce them?

A4: Palladium is a Class 1 elemental impurity with very low permitted daily exposure limits. Its removal is critical.

  • Causality: Palladium can leach from the carbon support, especially under slightly acidic conditions or if the catalyst is of poor quality. Fine catalyst particles may also pass through standard filtration media.

  • Reduction Protocol:

    • Efficient Filtration: The primary removal method is filtration.[7][8] Use a filter aid (e.g., Celite®) to create a filter bed that can trap fine catalyst particles. A second, finer micron filter can be used in series for polishing.

    • Catalyst Selection: Use a high-quality, low-leaching Pd/C catalyst. Some vendors offer catalysts specifically designed for low metal leaching in pharmaceutical applications.

    • pH Control: The synthesis often includes sodium bicarbonate.[7][8] This mild base helps to neutralize any acidic impurities that could promote palladium leaching. Ensure it is adequately dispersed.

    • Metal Scavengers: If filtration is insufficient, consider passing the filtrate through a cartridge containing a palladium scavenger (e.g., silica-based materials functionalized with thiols or other ligands) before crystallization.

Palladium_Troubleshooting Start High Palladium Detected (> Specification) Check_Filtration 1. Optimize Filtration - Use filter aid (Celite®) - Add polishing filter (e.g., 0.45 µm) Start->Check_Filtration Check_Catalyst 2. Evaluate Catalyst - Confirm quality and storage - Test low-leaching grade Check_Filtration->Check_Catalyst If still high Consider_Scavenger 3. Implement Scavenging - Pass solution through  scavenger cartridge Check_Catalyst->Consider_Scavenger If still high Result Palladium within Specification Consider_Scavenger->Result

Caption: Troubleshooting workflow for high palladium levels.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the standard analytical methods for impurity profiling of this compound?

A comprehensive impurity profile requires orthogonal analytical techniques.[11] High-performance liquid chromatography (HPLC) with UV detection is the workhorse for quantifying known and unknown organic impurities.[5][11] For structural identification, liquid chromatography-mass spectrometry (LC-MS) is invaluable for determining molecular weights.[9][12] Gas chromatography (GC), often with a mass spectrometry detector (GC-MS), is the standard for analyzing residual solvents.[1][5] Finally, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used for quantifying trace elemental impurities like palladium.[12]

FAQ 2: What are the regulatory guidelines I should be aware of for impurities?

The International Council for Harmonisation (ICH) provides the primary guidelines. Specifically, ICH Q3A(R2) deals with impurities in new drug substances and sets thresholds for reporting, identification, and qualification of impurities. For most impurities, identification is required if they are present at levels of 0.10% or higher.[6] ICH Q3C provides guidance on residual solvents, and ICH Q3D covers elemental impurities.

FAQ 3: How do impurities from the triazole ring synthesis step carry over, and how can they be controlled?

The synthesis of the 1,2,4-triazole ring itself can generate by-products, including regioisomers.[][14] If these are not removed during the purification of the nitro-intermediate, they will be carried through the hydrogenation step. Paramagnetic metal ions like Cu(II), sometimes used in triazole "click" synthesis, can also carry over and complicate analysis (e.g., by broadening NMR signals) and potentially affect downstream chemistry.[15] The most effective control strategy is rigorous purification of the starting nitro-intermediate, typically by recrystallization, before it is used in the final reduction step.

Section 4: Protocols and Methodologies

Protocol: High-Purity Crystallization of this compound

This protocol is adapted from publicly available information and is designed to purge both organic and inorganic impurities.[7][8]

  • Solvent Exchange: After filtration of the Pd/C catalyst, concentrate the methanolic solution under vacuum to a minimal volume (approx. 2.5 L/kg of starting material).

  • Aqueous Dilution: Add water (10 kg/kg ) to the concentrate. This will cause the product to begin precipitating as its solubility is lower in water than in methanol.

  • Salting Out: Heat the aqueous slurry to 70 °C to dissolve fine particles and some impurities. Add a 25 wt% brine solution (9 kg/kg ).

    • Expert Insight: The high ionic strength of the brine solution dramatically reduces the solubility of the organic aniline product, forcing it out of solution and leaving more polar impurities behind. This is a critical step for improving purity.

  • Controlled Cooling & Aging: Agitate the mixture at 70 °C for 6 hours to allow for crystal maturation (Ostwald ripening), which helps to exclude impurities from the crystal lattice. Then, cool the slurry slowly to 0 °C and age for an additional 6 hours to maximize yield.

  • Isolation and Washing: Isolate the product by filtration. Wash the filter cake with pre-cooled (0 °C) 25 wt% brine (2 kg/kg ) to remove residual mother liquor.

  • Drying: Dry the product under vacuum at NMT 45 °C until a constant weight is achieved.

Workflow: General Impurity Identification

Impurity_ID_Workflow cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Confirmation & Control Detect Unknown Peak Detected by HPLC (>0.10%) Identify_Mass LC-MS Analysis (Determine MW) Detect->Identify_Mass Isolate Preparative LC (Isolate Impurity) Identify_Mass->Isolate Elucidate NMR Spectroscopy (Elucidate Structure) Isolate->Elucidate Synthesize Synthesize Reference Standard Elucidate->Synthesize Confirm Confirm Structure & Retention Time Synthesize->Confirm Control Develop Control Strategy Confirm->Control

Caption: A systematic workflow for impurity identification.

References

Technical Support Center: Navigating Cell Permeability Challenges with 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline and its analogs. This resource is designed to provide in-depth, actionable insights into one of the most common hurdles encountered with this chemical series: poor cell permeability. Our goal is to equip you with the foundational knowledge, troubleshooting strategies, and advanced protocols necessary to diagnose and overcome permeability barriers in your experiments.

Section 1: Frequently Asked Questions - Understanding the Permeability Challenge

This section addresses the fundamental questions regarding the physicochemical properties of this compound class and their impact on cell permeability.

Q1: My this compound analog shows high potency in my biochemical assay but is inactive in cell-based assays. Is this a permeability issue?

A: This is a classic indicator of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme) but fails to elicit a response in a whole-cell context, it strongly suggests the molecule cannot reach its intracellular target at a sufficient concentration. The primary barrier is the cell membrane. Before concluding, however, you should also rule out other possibilities such as compound instability in the cell culture medium or rapid metabolism by the cells.

Q2: What specific structural features of this analog series might contribute to poor cell permeability?

A: The parent compound, this compound, has several features that can hinder passive diffusion across the lipid bilayer of a cell membrane. While its molecular weight (~204 g/mol ) and predicted lipophilicity (LogP ~0.58) are generally favorable, the presence of the aniline and triazole groups creates a high density of polar atoms.[1] Specifically:

  • Hydrogen Bonding Capacity: The aniline moiety presents hydrogen bond donors (-NH2), and the triazole ring contains nitrogen atoms that act as hydrogen bond acceptors. These polar groups require a significant energy penalty to be removed from the aqueous environment and enter the hydrophobic membrane core (a process known as desolvation).[2]

  • Molecular Conformation: The ability of a molecule to adopt a conformation that shields its polar groups through intramolecular hydrogen bonding can significantly enhance permeability.[3][4] Analogs in this series may exist in conformations that expose their polar surface area, hindering membrane transit.

Physicochemical Properties of the Parent Scaffold

Property Value Implication for Permeability
Molecular Formula C₁₀H₁₂N₄O -
Molecular Weight 204.23 g/mol [5] Favorable (within "Rule of Five")
LogP (predicted) 0.58[1] Low lipophilicity; may favor aqueous solubility but hinder membrane partitioning.
pKa (predicted) 3.45 (most basic)[6] The aniline group will be partially protonated at physiological pH, increasing polarity and reducing permeability.
Hydrogen Bond Donors 1 (from -NH₂) Contributes to the desolvation penalty.

| Hydrogen Bond Acceptors | 4 (from N atoms and O atom) | Contributes to the desolvation penalty. |

Q3: How do I begin to experimentally assess the permeability of my analog?

A: A tiered approach is most efficient. Start with a simple, high-throughput assay and progress to more complex, biologically relevant models for promising compounds.

G cluster_0 Permeability Assessment Workflow A In Silico Prediction (LogP, PSA, etc.) B PAMPA (Passive Diffusion) A->B Initial Screening C Caco-2 Assay (Active Transport & Efflux) B->C For Promising Hits D Data Analysis & Decision Making B->D Low Permeability (Troubleshoot/Optimize) C->D Characterize Transport Mechanisms

Caption: A tiered workflow for assessing compound permeability.
  • In Silico Modeling: Use software to predict properties like LogP, Polar Surface Area (PSA), and the number of rotatable bonds. This is a cost-free first pass.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to passively diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[7][8] It is inexpensive, fast, and excellent for determining if passive diffusion is a major roadblock.

  • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[9][10] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express functional efflux transporters (like P-glycoprotein). This assay can distinguish between poor passive diffusion and active removal from the cell (efflux).

Section 2: Troubleshooting Guide - Interpreting Your Permeability Data

Q4: My compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this mean?

A: This is a very common and informative result. It strongly suggests your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7][10]

  • Causality: The PAMPA model only accounts for passive diffusion, so your compound can cross the artificial membrane effectively.[8] The Caco-2 cells, however, possess active transporters that recognize your compound and pump it back out of the cell, resulting in low net permeability from the apical (gut) side to the basolateral (blood) side.[9]

  • Troubleshooting Step: To confirm this, run a bidirectional Caco-2 assay. This involves measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a clear indicator of active efflux.[10] You can also run the assay in the presence of known efflux pump inhibitors to see if permeability is restored.

G cluster_0 PAMPA (Passive Diffusion) cluster_1 Caco-2 Assay (Active Transport) pampa Donor Well Artificial Membrane Acceptor Well caco2 Apical (Gut) Cell Monolayer Basolateral (Blood) efflux Efflux Pump caco2:f1->efflux compound1 Drug compound1->pampa:f1 High Permeability compound2 Drug compound2->caco2:f1 Enters Cell efflux->caco2:f0 Low Net Permeability

Caption: Discrepancy between PAMPA and Caco-2 results often indicates active efflux.

Q5: My compound shows low permeability in both PAMPA and Caco-2 assays. What is the primary issue?

A: This result indicates that the fundamental problem is poor passive diffusion. The compound's intrinsic physicochemical properties (e.g., high polarity, low lipophilicity) prevent it from efficiently crossing any lipid membrane, whether artificial or biological.[11] In this scenario, active efflux is not the main concern; the molecule simply cannot get into the cells in the first place. Your focus should be on strategies to improve these core properties.

Section 3: Strategies for Improving Cell Permeability

If poor passive diffusion is confirmed, several strategies can be employed. These generally fall into two categories: structural modification of the molecule itself or advanced formulation approaches.

Part 3.1: Medicinal Chemistry Approaches

Q6: How can I structurally modify my analog to improve its permeability?

A: The goal of structural modification is to decrease the molecule's polarity and/or increase its lipophilicity to strike a better balance for membrane transit.[12]

  • Strategy 1: Masking Hydrogen Bond Donors: The primary amine (-NH₂) on the aniline ring is a key hydrogen bond donor. Modifying this group can dramatically improve permeability.

    • Action: Convert the amine to a secondary or tertiary amine (e.g., N-methylation) or an amide. This reduces the number of hydrogen bond donors, lowering the desolvation energy penalty.[13]

    • Caution: This modification will alter the compound's basicity and could impact its binding to the intended target. The activity of each new analog must be re-tested.

  • Strategy 2: Increasing Lipophilicity: Carefully adding small, lipophilic groups can help the molecule partition into the cell membrane.

    • Action: Introduce small alkyl or halogen groups onto the aniline ring, provided these positions are not critical for target engagement.

    • Caution: Over-increasing lipophilicity (LogP > 5) can lead to new problems, including poor aqueous solubility and rapid metabolism.[12]

  • Strategy 3: The Prodrug Approach: A prodrug is an inactive derivative of your compound that is designed to have better permeability.[14] Once inside the cell, it is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[15][16]

    • Action: Acylate the aniline nitrogen with a promoiety, such as an ester. This masks the polar N-H bonds and is often readily cleaved inside the cell.[17]

    • Benefit: This is a powerful strategy for overcoming permeability barriers without permanently altering the structure of the active pharmacophore.[18]

Part 3.2: Formulation-Based Approaches

Q7: If I cannot modify the structure of my compound, can I improve its uptake using formulation strategies?

A: Yes, formulation can significantly enhance the bioavailability of poorly permeable compounds, often by improving their solubility or directly interacting with the cell membrane.[19][20]

  • Strategy 1: Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils and surfactants that, upon gentle agitation in an aqueous medium (like the gut), spontaneously form fine oil-in-water microemulsions.[21]

    • Mechanism: The drug is dissolved in the lipidic phase, which can enhance its passage into the intestinal wall. The small droplet size (<50 nm) provides a large surface area for absorption.[21] This is particularly useful for compounds that fall into BCS Class IV (low solubility and low permeability).[19]

  • Strategy 2: Use of Permeation Enhancers: These are excipients included in a formulation that reversibly increase the permeability of the intestinal epithelium.

    • Mechanism: Permeation enhancers can work through various mechanisms, such as transiently opening the tight junctions between cells to allow paracellular transport or by fluidizing the cell membrane.[22][23]

    • Caution: The use of permeation enhancers must be carefully controlled to ensure they do not cause irreversible damage or toxicity to the intestinal lining.

Section 4: Experimental Protocols

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for determining if your compound is a substrate for active efflux.

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell™ inserts.

    • Culture for 18-22 days to allow the cells to differentiate and form a polarized monolayer.[9]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Ensure values are consistent and above the established threshold for your lab, confirming the integrity of the tight junctions.

  • Experimental Setup:

    • Prepare dosing solutions of your test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A→B assessment , add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B→A assessment , add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Include control compounds: a high-permeability marker (e.g., propranolol) and a low-permeability marker (e.g., mannitol). Also include a known efflux substrate (e.g., talinolol) as a positive control.[10]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification and Analysis:

    • Analyze the concentration of your compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B) .

    • An efflux ratio > 2 indicates that active efflux is occurring.

References

Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors Derived from 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers developing kinase inhibitors based on the 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline scaffold. This chemical series represents a promising starting point for novel therapeutics. However, as with any kinase inhibitor program, particularly those targeting the highly conserved ATP-binding site, achieving selectivity is a primary challenge.[1] Off-target activity can lead to ambiguous experimental results, cellular toxicity, and undesirable side effects in a clinical setting.[1][2]

This guide is designed with full editorial autonomy to provide you, our fellow scientists and drug developers, with a logical and scientifically-grounded framework for identifying, understanding, and mitigating the off-target effects of your compounds. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the early stages of characterizing a new inhibitor series.

Q1: My lead compound is derived from the this compound scaffold. What are its likely off-target liabilities?

A1: Without prior experimental data on your specific molecule, predicting precise off-targets is challenging. The liabilities are dictated by the overall 3D shape and pharmacophoric features of your final compound, not just the starting scaffold. Since most inhibitors derived from such scaffolds are designed to be ATP-competitive, they are prone to binding to multiple kinases that share structural similarities in the ATP pocket.[1] Highly homologous kinases are, on average, inhibited comparably by small molecules.[3] The initial step should always be an unbiased, broad-scale experimental screen to map the selectivity profile.

Q2: What is the most effective first step to profile the selectivity of my lead compound?

A2: The industry-standard approach is a tiered kinase profiling strategy.[4]

  • Tier 1: Broad Panel, Single Concentration. Screen your compound at a relatively high concentration (e.g., 1 or 10 µM) against the largest commercially available kinase panel (some vendors offer over 400 kinases).[4][5] The goal here is not to determine potency, but to rapidly identify any potential interaction. A high concentration maximizes the discovery of even weak binders that could become relevant at higher doses.

  • Tier 2: Dose-Response Confirmation. For any kinase showing significant inhibition (e.g., >70% at the screening concentration), perform a full 10-point dose-response curve to determine the IC50 or Kd value.[4] This quantifies the potency of the off-target interactions and allows you to calculate a selectivity index.

Q3: How can I be sure that the cellular effects I observe (e.g., apoptosis, cell cycle arrest) are due to inhibiting my primary target and not an off-target?

A3: This is a critical validation step that requires orthogonal approaches. A pharmacological result should always be confirmed with a genetic one.

  • Genetic Knockdown/Knockout: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of your primary target kinase. If the phenotype of genetic knockdown matches the phenotype of your inhibitor treatment, it strengthens the evidence for on-target activity.[2]

  • Rescue Experiments: In a target-knockdown background, the cells should become less sensitive to your compound if the effect is on-target. Conversely, re-introducing the wild-type target protein should restore sensitivity.

  • Use of Structurally Unrelated Inhibitors: Test a known, selective inhibitor of your target that has a different chemical scaffold. If it produces the same phenotype, it provides further confidence that the effect is on-target.

Q4: My compound is a Type I inhibitor. How does binding mode influence selectivity?

A4: The binding mode is crucial.

  • Type I inhibitors bind to the active, "DFG-in" conformation of the kinase. This conformation is shared by many kinases, making it inherently more challenging to achieve high selectivity.[6]

  • Type II inhibitors bind to the inactive, "DFG-out" conformation. This conformation is generally more structurally diverse among kinases, offering more opportunities for designing selective interactions.[7]

  • Allosteric inhibitors bind outside the ATP pocket. They are often highly selective as their binding sites are not conserved across the kinome.[8]

Understanding the binding mode of your compound series, often through co-crystallography, can guide medicinal chemistry efforts to exploit non-conserved regions in or near the ATP pocket to enhance selectivity.[3][9]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides solutions to specific problems you may encounter during your research, complete with detailed protocols.

Problem 1: High Promiscuity in Initial Kinome Scan

Your initial single-point screen against a broad kinase panel shows your compound inhibits dozens, or even hundreds, of kinases. This is a common but addressable issue.

  • Likely Cause: The screening concentration was too high, revealing many low-affinity interactions. Alternatively, the core scaffold may have features that favor broad kinase binding.

  • Path Forward: The immediate goal is to quantify the potency of these interactions to determine if the promiscuity is problematic at physiologically relevant concentrations. This involves generating dose-response curves for all identified hits.

A Start: High Promiscuity Observed in Single-Point Screen (e.g., 1 µM) B Action: Perform 10-point Dose-Response (IC50) Profiling on All Hits A->B C Decision: Is there a >30-fold selectivity window between the primary target and key off-targets? B->C Analyze Data D Yes: Proceed with Cellular Assays at concentrations within this window. Prioritize lead optimization to improve selectivity. C->D Sufficient Window E No: Compound is non-selective. Requires significant medicinal chemistry redesign. C->E Insufficient Window F Consider Structure-Based Design: Exploit non-conserved residues near the ATP pocket to gain selectivity. E->F

Caption: Decision workflow for handling promiscuous kinase inhibitors.

Problem 2: Discrepancy Between Biochemical Potency and Cellular Activity

Your inhibitor is highly potent in a biochemical assay (e.g., IC50 < 10 nM) but requires a much higher concentration (e.g., > 1 µM) to show an effect in cells, or shows no effect at all.

  • Likely Causes:

    • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

    • High Plasma Protein Binding: The compound binds to proteins in the cell culture medium, reducing its free concentration.

    • High Intracellular ATP Concentration: In biochemical assays, ATP levels can be set at or below the Km. Inside a cell, ATP is present at millimolar concentrations, which can outcompete an ATP-competitive inhibitor, demanding higher compound concentrations for target engagement.[10]

    • Efflux by Cellular Transporters: The compound is actively pumped out of the cell.

  • Path Forward: You must first confirm if the compound is engaging its target inside the cell at the expected concentrations. A direct measure of target engagement is required.

The NanoBRET™ assay measures compound binding to a target kinase in intact, living cells.[11][12] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase. Test compounds that enter the cell and bind to the kinase will displace the tracer, leading to a loss of BRET signal.

Methodology:

  • Cell Line Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a white, 96-well assay plate.

  • Compound Treatment: Add your inhibitor across a range of concentrations (e.g., 12-point serial dilution). Include a vehicle control (e.g., DMSO).

  • Tracer Addition: Add the specific NanoBRET™ tracer for your kinase target at its predetermined optimal concentration.

  • Substrate Addition: Add the Nano-Glo® substrate to generate the luminescent signal.

  • Signal Detection: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50. This value reflects the concentration required to occupy 50% of the target protein.

Interpretation: If the cellular IC50 from the NanoBRET™ assay is close to the biochemical IC50, it confirms target engagement and suggests the discrepancy lies in the downstream functional assay. If the cellular IC50 is much higher, it points to issues like cell permeability or efflux.[13]

Problem 3: Observed Phenotype Does Not Correlate with On-Target Knockdown

You observe a potent cellular phenotype (e.g., cell death) with your inhibitor, but knocking down the primary target with multiple validated siRNAs does not replicate the effect.

  • Likely Cause: The observed phenotype is likely caused by the inhibition of one or more off-targets.[2] Your compound may be potent against an unexpected kinase that is critical for the observed biological process.

  • Path Forward: You must identify the unknown protein(s) that your compound is binding to in the cellular context. This requires an unbiased target deconvolution method. Chemical proteomics is the gold standard for this.[14]

This technique uses broad-spectrum kinase inhibitors immobilized on beads (Kinobeads) to capture a large portion of the cellular kinome from a lysate.[15][16][17] By pre-incubating the lysate with your soluble inhibitor, you can see which kinases are prevented from binding to the beads in a dose-dependent manner.

Methodology:

  • Cell Lysate Preparation: Prepare native cell lysates from the relevant cell line under conditions that preserve protein complexes.

  • Competition Binding: Aliquot the lysate and incubate each aliquot with a different concentration of your inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).

  • Kinobeads Pulldown: Add the Kinobeads matrix to each lysate and incubate to allow the unbound kinases to bind to the immobilized inhibitors.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. True targets of your inhibitor will show a dose-dependent decrease in abundance in the pulldown fractions, as the soluble inhibitor prevented them from binding to the beads.[18]

Interpretation: This experiment provides a proteome-wide view of your compound's targets within the native cellular environment.[19] Any protein that shows significant, dose-dependent reduction upon inhibitor treatment is a high-confidence target or off-target and warrants further investigation.

A Start: Inhibitor phenotype does not match target knockdown phenotype. B Step 1: Validate Knockdown Confirm >80% reduction of target protein via Western Blot. A->B C Step 2: Use Orthogonal Validation Test with ≥2 distinct siRNAs and a rescue experiment. B->C D Decision: Does phenotype still fail to correlate? C->D E Yes: High likelihood of off-target-driven phenotype. D->E Correlation Fails G No: The initial discrepancy was likely due to poor knockdown or siRNA off-target effects. D->G Correlation Established F Action: Perform Chemical Proteomics (e.g., Kinobeads) to identify all cellular targets. E->F H Follow-up: Validate newly identified off-targets using genetic knockdown to see if they recapitulate the inhibitor phenotype. F->H

Caption: Troubleshooting workflow for phenotype-genotype discrepancies.

Part 3: Data Summary Tables

For clarity, the various platforms for assessing kinase inhibitor activity and selectivity are summarized below.

Table 1: Comparison of Kinase Inhibitor Assay Platforms

Assay TypePlatform ExamplesPrincipleKey AdvantageKey Limitation
Biochemical (Activity) Radiometric (e.g., HotSpot), Luminescence (e.g., Kinase-Glo®), TR-FRET (e.g., LanthaScreen®)Measures enzymatic activity (substrate phosphorylation) in a purified system.[20][21][22]Gold standard for determining intrinsic potency (IC50).[20]Lacks physiological context (no cell membrane, non-physiological ATP levels).[23]
Biochemical (Binding) KINOMEscan™, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)Measures direct physical binding of the inhibitor to purified kinase domains.[10]Does not require active enzyme; can detect binders to inactive states.Does not measure functional inhibition of catalytic activity.
Cell-Based (Target Engagement) NanoBRET™, Cellular Thermal Shift Assay (CETSA)Measures compound binding to its target within intact, living cells.[11][12]Confirms target is engaged in a physiological environment; assesses cell permeability.Does not directly measure downstream pathway modulation.
Cell-Based (Functional) Phosphorylation Assays (ELISA, Western), Cell Proliferation Assays (e.g., Ba/F3)Measures the downstream consequences of kinase inhibition in living cells.[11][12]Provides insight into the compound's functional impact on signaling pathways.Effect could be due to off-targets; indirect measure of target inhibition.[23]
Proteomic (Target Deconvolution) Chemical Proteomics (Kinobeads), PhosphoproteomicsUnbiased identification of all protein targets (Kinobeads) or all phosphorylation changes (Phosphoproteomics) in a cellular context.[15][18]Unbiased, proteome-wide view; powerful for identifying unknown off-targets.Technically complex, requires specialized equipment and bioinformatics expertise.

References

Technical Support Center: Crystallization of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS: 1609394-10-6). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for obtaining high-purity crystalline material. This guide combines established principles of crystallization with specific knowledge of related chemical structures to address the unique challenges this molecule may present.

I. Compound Overview & Key Properties

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] Its molecular structure, featuring a methoxy-substituted aniline ring and a methyl-triazole moiety, dictates its physicochemical properties and crystallization behavior.[3]

PropertyValue/InformationSource(s)
Molecular Formula C₁₀H₁₂N₄O[4]
Molecular Weight 204.23 g/mol [4]
Appearance Solid[5]
Solubility Slightly soluble in DMSO[5]
Storage 2-8°C, protected from light, sealed in dry conditions[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical starting point for successfully crystallizing this compound?

A1: The selection of an appropriate solvent system is the most critical factor. An ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility at cooler temperatures, thus promoting crystal formation upon cooling. Given the compound's slight solubility in DMSO, a systematic solvent screening is highly recommended to identify optimal single or mixed-solvent systems.

Q2: Is polymorphism a concern for this compound?

A2: While specific polymorphic forms of this compound are not documented in publicly available literature, polymorphism is a common phenomenon in 1,2,4-triazole derivatives and can significantly impact a drug's physical and chemical properties, including efficacy and stability.[6] Therefore, it is crucial to assume that different crystalline forms may exist and to develop a crystallization protocol that consistently produces the desired polymorph.

Q3: What are the most likely impurities I might encounter?

A3: Impurities often stem from the synthetic route. A known synthesis involves the reduction of a nitro group to form the aniline.[7][8] Therefore, a common impurity could be the unreacted nitro-precursor. Other potential impurities include residual reagents and by-products from preceding synthetic steps. The presence of impurities can inhibit crystallization or lead to the formation of poor-quality crystals.

Q4: Can I use this crystallization process for purification?

A4: Yes, crystallization is a powerful technique for purification. However, for optimal results, the starting material should have a reasonably high purity (ideally >90%). If the crude material contains a high level of impurities, a preliminary purification step, such as column chromatography, may be necessary.

III. Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: The compound fails to crystallize and remains in solution.

Q: I've cooled my solution, but no crystals have formed. What should I do next?

A: This indicates that the solution is not sufficiently supersaturated. Here is a systematic approach to induce crystallization:

  • Mechanical Agitation: Gently scratch the inner wall of the flask at the solution's surface with a clean glass rod. This can create nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of the compound, add a single, small seed crystal to the solution. This will act as a template for further crystallization.

  • Reduce Solvent Volume: If the initial solvent volume was too high, carefully evaporate some of the solvent to increase the concentration of the compound.

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent. Add the anti-solvent dropwise to your solution until it becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[9]

  • Lower the Temperature: If cooling to room temperature is ineffective, try using an ice bath or a refrigerator. Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.[9]

start No Crystals Formed scratch Scratch Inner Flask start->scratch seed Add Seed Crystal scratch->seed If no success success Crystals Form scratch->success evaporate Reduce Solvent Volume seed->evaporate If no success seed->success antisolvent Add Anti-Solvent evaporate->antisolvent If no success evaporate->success cool Lower Temperature antisolvent->cool If no success antisolvent->success cool->success

Caption: Troubleshooting workflow for inducing crystallization.

Problem 2: The compound "oils out" instead of crystallizing.

Q: My compound is forming an oil at the bottom of the flask. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is too concentrated or cooled too quickly.

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system where the compound has a lower solubility.

Problem 3: The resulting crystals are of poor quality (e.g., small needles, powder, or aggregates).

Q: I obtained a solid, but the crystal quality is not suitable for my needs. How can I improve it?

A: Poor crystal quality is often a result of rapid nucleation and crystal growth. The goal is to slow down the crystallization process.

  • Slower Cooling: A slower cooling rate allows for the formation of larger, more well-defined crystals.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not excessively supersaturated upon cooling.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. Sometimes, a small amount of a "good" solvent in a "poor" solvent can promote the growth of higher-quality crystals.

Problem 4: The yield of crystalline material is very low.

Q: After filtration, I have a very small amount of product. What are the common causes of low yield?

A: Low yield is a frequent issue in crystallization. Here are the primary causes and their solutions:

  • Excessive Solvent: Using too much solvent is a common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[10]

    • Solution: Concentrate the filtrate by evaporation and attempt a second crystallization to recover more product.[10]

  • High Solubility in Cold Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A better solvent will have a large difference in solubility between hot and cold conditions.

  • Premature Crystallization: The product may have crystallized in the filter funnel during hot filtration.

    • Solution: Pre-heat the filter funnel and receiving flask before filtration to prevent this.[10]

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time.

    • Solution: Ensure the solution has reached the target low temperature and has been allowed to stand for an adequate period before filtration.

low_yield Low Crystal Yield cause1 Too Much Solvent Used low_yield->cause1 cause2 High Solubility in Cold Solvent low_yield->cause2 cause3 Premature Crystallization low_yield->cause3 cause4 Incomplete Crystallization low_yield->cause4 solution1 Concentrate Mother Liquor for a Second Crop cause1->solution1 solution2 Re-screen for a Better Solvent cause2->solution2 solution3 Pre-heat Filtration Apparatus cause3->solution3 solution4 Increase Cooling Time cause4->solution4

Caption: Common causes of low crystallization yield and their respective solutions.

IV. Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will help you identify a suitable solvent system for the crystallization of this compound.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10-20 mg) into several separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Observe the solubility at room temperature. Note which solvents dissolve the compound completely and which do not.

  • For the solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tubes while agitating.

  • Observe if the compound dissolves completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good yield of crystals upon cooling.

Protocol 2: Recrystallization from a Methanol/Water System

This protocol is adapted from a known synthetic procedure for the compound and utilizes an anti-solvent approach.[7][8]

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Brine (saturated NaCl solution)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolve the crude compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation. A brine solution can also be used for further cooling.[7][8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the crystals under vacuum.

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. Retrieved from Benchchem.

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Triazole Derivatives. Retrieved from Benchchem.

  • CymitQuimica. (n.d.). CAS 1609394-10-6: this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025, August 27). CAS#:1609394-10-6 | this compound. Retrieved from --INVALID-LINK--

  • CrystEngComm. (n.d.). Recent progress in antisolvent crystallization. Retrieved from --INVALID-LINK--

  • Di Profio, G., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. Retrieved from --INVALID-LINK--

  • Clearsynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). Preprints.org.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimal Control of Antisolvent and Cooling Crystallization. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from --INVALID-LINK--

  • MDPI. (2020, August 26). Anti-Solvent Crystallization. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Anisole. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline. Retrieved from --INVALID-LINK--

  • apicule. (n.d.). This compound (CAS No: 1609394-10-6) API Intermediate Manufacturers. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline-Derived Inhibitors in Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline-derived inhibitors, with a primary focus on Deucravacitinib, a first-in-class, selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor. We will delve into its performance against other therapeutic alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Rise of Selective TYK2 Inhibition

The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases. While broad-spectrum JAK inhibitors have demonstrated clinical efficacy, their application can be limited by off-target effects. This has spurred the development of more selective inhibitors. Tyrosine Kinase 2 (TYK2), a member of the JAK family, is instrumental in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathophysiology of conditions like psoriasis and psoriatic arthritis.

The compound this compound serves as a crucial building block for a new class of highly selective TYK2 inhibitors. The most prominent of these is Deucravacitinib (Sotyktu®), which has garnered significant attention for its unique allosteric mechanism of action and impressive clinical outcomes. This guide will validate the efficacy of this class of inhibitors by comparing Deucravacitinib with other TYK2 inhibitors and alternative therapeutic modalities.

The Allosteric Advantage: Deucravacitinib's Mechanism of Action

Deucravacitinib represents a paradigm shift in TYK2 inhibition. Unlike traditional ATP-competitive inhibitors that target the highly conserved active site of the kinase domain (JH1), Deucravacitinib binds to the regulatory pseudokinase domain (JH2).[1] This allosteric binding locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[1] This novel mechanism confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing the risk of off-target effects associated with broader JAK inhibition.[2][3]

TYK2 Signaling Pathway and Deucravacitinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1 or JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates

Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

Comparative Efficacy Analysis

The clinical efficacy of Deucravacitinib, derived from this compound, has been rigorously evaluated in multiple clinical trials, particularly for moderate-to-severe plaque psoriasis. A comparison with other oral and emerging therapies highlights its competitive profile.

Kinase Selectivity Profile

A key differentiator for this class of inhibitors is their selectivity. The table below summarizes the half-maximal inhibitory concentrations (IC50) for Deucravacitinib and its competitors against TYK2 and other JAK kinases. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Selectivity over JAK1Selectivity over JAK2Selectivity over JAK3Reference
Deucravacitinib TYK2 40 >41-fold >250-fold >41-fold [4]
JAK1/31646-[4]
JAK2/2>10,000-[4]
Brepocitinib TYK2 22.7 ~0.74-fold ~3.4-fold ~286-fold [5][6]
JAK116.8-[6]
JAK276.6-[6]
JAK36490-[5]
Ropsacitinib (PF-06826647) TYK2 15 ~25.5-fold ~4.9-fold >666-fold [7]
JAK1383-[7]
JAK274-[7]
JAK3>10,000-[7]
Zasocitinib (TAK-279) TYK2 21.6 - 57.0 >1,000,000-fold No Inhibition No Inhibition [8]
JAK1>30,000-
JAK2>30,000-
JAK3>30,000-

Note: Selectivity is calculated as a ratio of IC50 values (IC50 of off-target JAK / IC50 of TYK2). A higher value indicates greater selectivity for TYK2.

Deucravacitinib and Zasocitinib demonstrate remarkable selectivity for TYK2, a direct consequence of their allosteric binding mechanism. In contrast, Brepocitinib is a dual TYK2/JAK1 inhibitor, and Ropsacitinib, while potent against TYK2, shows less selectivity over JAK2 compared to the allosteric inhibitors.

Clinical Efficacy in Plaque Psoriasis

The Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA) are standard measures of clinical efficacy in psoriasis trials. The following table presents a comparative overview of the performance of Deucravacitinib and its alternatives.

TreatmentTrial(s)PASI 75 Response (Week 12-16)sPGA 0/1 (Clear/Almost Clear) Response (Week 12-16)Reference
Deucravacitinib (6 mg QD) POETYK PSO-1 & PSO-251.8% - 58.4%51.1% - 53.6%[9]
Zasocitinib (15 mg & 30 mg QD) Phase 2b67% - 68%Not Reported[4]
Icotrokinra (Oral IL-23R Antagonist) ICONIC-ADVANCE 1 & 2PASI 90: 55% - 57%IGA 0/1: 68% - 70%[10]
Apremilast (30 mg BID) POETYK PSO-1 & PSO-233.2% - 35.1%32.1%[9]
Placebo POETYK PSO-1 & PSO-2, Phase 2b (Zasocitinib)6% - 12.7%7.2% - 7.88%[4][9]

A network meta-analysis of 20 randomized controlled trials concluded that Deucravacitinib showed superior efficacy and safety for treating moderate-to-severe psoriasis compared to other included oral drugs.[6] Notably, in head-to-head trials, the oral IL-23 receptor antagonist Icotrokinra demonstrated superior skin clearance compared to Deucravacitinib.[10][11] Zasocitinib has also shown promising results in its clinical trials, with a high percentage of patients achieving PASI 75.[4]

Experimental Protocols for Efficacy Validation

To ensure the trustworthiness of these findings, we provide detailed, step-by-step methodologies for key experiments used to validate the efficacy of TYK2 inhibitors.

Biochemical Assay: In Vitro Kinase Activity (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of TYK2 by measuring the amount of ADP produced in the kinase reaction.

ADP-Glo Kinase Assay Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Step1 1. Combine TYK2 Enzyme, Substrate, ATP, and Inhibitor Step2 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step2->Step3 Step4 4. Measure Luminescence Step3->Step4

Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction Setup (5µl per well in a 384-well plate):

    • Prepare a master mix containing 1X kinase buffer, ATP (at a concentration near the Km for TYK2), and the appropriate substrate peptide.

    • Add the test inhibitor (e.g., Deucravacitinib) at various concentrations to the respective wells.

    • Initiate the reaction by adding the purified TYK2 enzyme.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Phospho-STAT3 (pSTAT3) Detection by Flow Cytometry

This assay measures the ability of an inhibitor to block TYK2-mediated signaling within a cellular context by quantifying the phosphorylation of the downstream target STAT3.

pSTAT3 Flow Cytometry Workflow Start Start with cell suspension (e.g., PBMCs) Inhibitor 1. Pre-incubate with TYK2 Inhibitor Start->Inhibitor Stimulation 2. Stimulate with Cytokine (e.g., IL-23) Inhibitor->Stimulation Fixation 3. Fix cells Stimulation->Fixation Permeabilization 4. Permeabilize cells Fixation->Permeabilization Staining 5. Stain with fluorescently-labeled anti-pSTAT3 antibody Permeabilization->Staining Analysis 6. Analyze by Flow Cytometry Staining->Analysis

Workflow for pSTAT3 detection by flow cytometry.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll density gradient centrifugation.

    • Resuspend cells in an appropriate culture medium.

  • Inhibitor Treatment:

    • Aliquot the cell suspension into tubes or a 96-well plate.

    • Add the TYK2 inhibitor at a range of concentrations and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells with a TYK2-dependent cytokine, such as IL-23, at its EC80 concentration for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) to stop the signaling cascade.

    • Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol) to allow antibody access to intracellular proteins.

  • Intracellular Staining:

    • Wash the cells and then stain with a fluorescently-labeled antibody specific for the phosphorylated form of STAT3 (e.g., anti-pSTAT3-Alexa Fluor® 647).

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody and resuspend in FACS buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal in the relevant cell population.

  • Data Analysis:

    • Determine the percentage of pSTAT3-positive cells or the median fluorescence intensity (MFI) for each condition.

    • Calculate the IC50 of the inhibitor based on the reduction in pSTAT3 signaling.

Synthesis of Deucravacitinib from this compound

The synthesis of Deucravacitinib from the key aniline intermediate involves a crucial coupling step. Below is a representative protocol based on published synthetic routes.

Deucravacitinib Synthesis Aniline 2-methoxy-3-(1-methyl- 1H-1,2,4-triazol-3-yl)aniline Coupling Coupling Reaction Aniline->Coupling Pyridazine 6-chloro-N-(methyl-d3)- pyridazine-3-carboxamide derivative Pyridazine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Amidation Amidation with cyclopropanecarboxamide Intermediate->Amidation Deucravacitinib Deucravacitinib Amidation->Deucravacitinib

References

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of targeted therapy, the discovery of novel small molecule kinase inhibitors remains a critical endeavor for advancing treatments in oncology and immunology. The compound 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline has been identified as a key synthetic intermediate in the preparation of modulators for non-receptor tyrosine kinases, suggesting its potential as a scaffold for new therapeutic agents.[1][2][3] Specifically, its role as a precursor to Deucravacitinib, an allosteric TYK2 inhibitor, hints at the possibility of its own intrinsic kinase inhibitory activity.[4]

This guide provides a comprehensive framework for the preclinical benchmarking of this compound (herein referred to as "Compound X" for clarity). As there is no publicly available data on the specific kinase targets or inhibitory profile of Compound X, this document outlines a rigorous, multi-step process for its characterization. We will compare its hypothetical performance against a panel of well-established, FDA-approved kinase inhibitors targeting clinically significant kinases such as c-MET, ALK, and ROS1. This approach is designed to elucidate the potency, selectivity, and cellular efficacy of Compound X, thereby providing a robust foundation for its further development.

The rationale for selecting c-MET, ALK, and ROS1 as initial areas of investigation stems from the frequent overlap in scaffolds designed to target the ATP-binding pocket of these kinases.[5][][7] Crizotinib, for instance, is a multi-targeted inhibitor of all three.[5][][8] By benchmarking against inhibitors with varying selectivity profiles, we can gain a comprehensive understanding of Compound X's potential therapeutic niche.

Comparative Kinase Inhibitors: Establishing a Baseline

To effectively evaluate Compound X, a panel of well-characterized inhibitors with diverse selectivity profiles is essential. The following compounds will serve as our benchmarks:

  • Crizotinib: An ATP-competitive inhibitor of ALK, ROS1, and c-MET, providing a multi-targeted reference point.[5][][7][8][9]

  • Cabozantinib: A potent inhibitor of c-MET and VEGFR2, among other kinases, representing a multi-kinase inhibitor with a different spectrum of activity.[8][9]

  • Alectinib: A second-generation, highly selective ALK inhibitor, useful for assessing the specificity of Compound X against this target.[][10]

  • Entrectinib: An inhibitor of ROS1, ALK, and NTRK, offering another clinically relevant multi-targeted comparator.[5][11][12]

Experimental Workflow: A Step-by-Step Approach to Characterization

The benchmarking process follows a logical progression from broad, cell-free assays to more physiologically relevant cell-based models. This systematic approach ensures that decisions on further development are based on a comprehensive dataset.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Decision Compound_X Compound X Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_X->Biochemical_Assay Test Compound Selectivity_Profiling Kinome Selectivity Profiling (Broad Kinase Panel) Biochemical_Assay->Selectivity_Profiling Potency Data Phosphorylation_Assay Cellular Phosphorylation Assay (Target Engagement) Selectivity_Profiling->Phosphorylation_Assay Identify Primary Targets & Off-Targets Proliferation_Assay Cell Proliferation Assay (Functional Outcome) Phosphorylation_Assay->Proliferation_Assay Confirmed Target Inhibition Data_Analysis Comparative Data Analysis vs. Benchmarks Proliferation_Assay->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: A streamlined workflow for novel kinase inhibitor benchmarking.

Part 1: In Vitro Potency and Selectivity

The initial phase of benchmarking focuses on determining the direct inhibitory activity of Compound X against purified kinase enzymes in a cell-free environment. This approach provides a clean measure of potency without the complexities of cellular uptake, metabolism, or efflux.[13]

IC50 Determination: Quantifying Potency

The half-maximal inhibitory concentration (IC50) is a primary metric of an inhibitor's potency.[14] It will be determined for Compound X against a panel of kinases including c-MET, ALK, and ROS1.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a general method for determining the IC50 of an inhibitor using a luminescence-based assay that quantifies ADP production.[15]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • ATP Solution: Prepare an ATP solution at a concentration approximating the Km of the target kinase to ensure accurate potency assessment.[16][17]

    • Test Compounds: Prepare a serial dilution of Compound X and the benchmark inhibitors (Crizotinib, Cabozantinib, Alectinib, Entrectinib) in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of a master mix containing the purified kinase enzyme and its specific substrate in kinase buffer to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and measuring luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data with positive (DMSO only) and negative (no enzyme) controls.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[18]

Kinome Selectivity Profiling

To understand the specificity of Compound X, it is crucial to screen it against a broad panel of kinases.[19][20][21] This will identify the primary target(s) and any potential off-target liabilities that could lead to toxicity. Several commercial services offer kinase profiling across hundreds of kinases.[19][21]

Methodology:

Compound X will be submitted for screening at a fixed concentration (e.g., 1 µM) against a large kinase panel (e.g., >400 kinases). The percentage of inhibition for each kinase will be determined. Hits that show significant inhibition (e.g., >50%) will be selected for further IC50 determination to confirm their potency.

Data Presentation: Comparative In Vitro IC50 Values

InhibitorPrimary Target(s)c-MET (IC50, nM)ALK (IC50, nM)ROS1 (IC50, nM)Other Notable Targets (IC50, nM)
Compound X To be determinedTBDTBDTBDTBD
Crizotinib c-MET, ALK, ROS18 - 11[22][23]20 - 24[22][23]<0.025 (Ki)[23]-
Cabozantinib c-MET, VEGFR21.3[22][23]>1000[24]Potent inhibitor[11]VEGFR2 (0.035), RET (5.2), KIT (4.6)[22][23]
Alectinib ALKNo activity1.9No activity[24]-
Entrectinib ROS1, ALK, NTRKNo significant activityPotent inhibitor[12]Potent inhibitor[11][12]TRKA/B/C

Note: TBD = To Be Determined experimentally. IC50 values can vary based on assay conditions.

Part 2: Cellular Activity and Target Engagement

While in vitro assays are crucial for determining direct potency, they do not capture the complexities of a cellular environment.[13][25] Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target, and exert a functional effect.[25][26][27]

Cellular Phosphorylation Assay: Confirming Target Engagement

This assay measures the ability of Compound X to inhibit the phosphorylation of a downstream substrate of its target kinase within intact cells.[13][27] A reduction in the phosphorylation of a key signaling node confirms that the inhibitor is engaging its target in a physiologically relevant context.

G HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Activates cMET->P1 Dimerization & Autophosphorylation Gab1 Gab1 P1->Gab1 Recruits & Phosphorylates Compound_X Compound X (Inhibitor) Compound_X->P2 Inhibits Kinase Activity PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Simplified c-MET signaling pathway and point of inhibition.

Experimental Protocol: Western Blot or ELISA-based Assay

  • Cell Culture: Culture a cancer cell line with a known dependency on the target kinase (e.g., EBC-1 cells for c-MET, H3122 cells for ALK).

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X or benchmark inhibitors for 2-4 hours.

  • Stimulation: If necessary, stimulate the pathway with the appropriate ligand (e.g., HGF for the c-MET pathway).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Quantification:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate (e.g., phospho-AKT) and total substrate (e.g., total AKT).

    • ELISA/HTRF: Use a plate-based immunoassay to quantify the levels of the phosphorylated substrate.[19]

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.[14]

Cell Proliferation Assay: Measuring Functional Outcome

The ultimate goal of a kinase inhibitor in oncology is to halt cancer cell growth. This assay measures the effect of Compound X on the proliferation and viability of cancer cells that are dependent on the target kinase for survival.[25][27]

Experimental Protocol: Ba/F3 Cell Transformation Assay

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line.[25] These cells can be engineered to express an oncogenic fusion kinase (e.g., EML4-ALK), which makes their proliferation and survival dependent on the activity of that kinase, even in the absence of IL-3.[15][25]

  • Cell Culture: Culture the engineered Ba/F3 cells in media without IL-3.

  • Compound Treatment: Plate the cells and treat them with a serial dilution of Compound X and the benchmark inhibitors.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Activity

InhibitorTarget-Dependent Cell LineCellular Phosphorylation IC50 (nM)Cell Proliferation GI50 (nM)
Compound X TBDTBDTBD
Crizotinib H3122 (ALK+)~30~30
Cabozantinib EBC-1 (c-MET amplified)TBDPotent inhibitor
Alectinib H3122 (ALK+)~3~20
Entrectinib Ba/F3 (ROS1+)TBDPotent inhibitor

Note: Cellular IC50/GI50 values are highly dependent on the cell line and assay conditions.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically rigorous framework for the initial benchmarking of the novel compound this compound. By systematically evaluating its in vitro potency, kinome-wide selectivity, and cellular activity against well-established benchmarks, researchers can make informed, data-driven decisions about its therapeutic potential.

The successful completion of this workflow will elucidate the primary kinase targets of Compound X, quantify its potency and selectivity in both biochemical and cellular contexts, and establish a clear rationale for its continued investigation. Subsequent studies may include mechanism of action studies, in vivo efficacy testing in animal models, and pharmacokinetic profiling to further assess its drug-like properties. This structured approach is fundamental to navigating the complex path from a promising chemical scaffold to a potential clinical candidate.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. In the development of assays for small molecules like 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a critical intermediate in pharmaceutical synthesis, ensuring that an antibody exclusively binds to its intended target is a cornerstone of reliable data.[1][2] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies developed against this aniline derivative, offering insights into experimental design, data interpretation, and best practices for ensuring assay integrity.

This guide will explore three key immunoassays for evaluating antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC). We will delve into the causality behind experimental choices and present data in a comparative format to aid in the selection of the most specific antibody for your research needs.

Designing the Cross-Reactivity Panel: A Strategic Approach

The first step in any cross-reactivity study is the rational design of a panel of compounds to test. This panel should include the target analyte and a selection of structurally related molecules. For this compound, this would involve its known derivatives, precursors, and metabolites. The goal is to challenge the antibody with molecules that are most likely to cause an unwanted interaction.

A well-designed panel will include compounds with modifications at key positions of the parent molecule, such as:

  • Variations in the alkyl group on the triazole ring.

  • Substitutions on the aniline ring.

  • Absence or modification of the methoxy group.

Below is a logical workflow for designing a cross-reactivity screening experiment.

Cross_Reactivity_Screening_Workflow cluster_0 Phase 1: Panel Design cluster_1 Phase 2: Immunoassay Screening cluster_2 Phase 3: Data Analysis & Interpretation Define_Target Define Target Analyte: This compound Identify_Derivatives Identify Structural Derivatives & Potential Metabolites Define_Target->Identify_Derivatives Synthesize_Compounds Synthesize or Procure Panel Compounds Identify_Derivatives->Synthesize_Compounds Competitive_ELISA Competitive ELISA Synthesize_Compounds->Competitive_ELISA Calculate_Cross_Reactivity Calculate % Cross-Reactivity (IC50 comparison) Competitive_ELISA->Calculate_Cross_Reactivity Western_Blot Western Blot (if applicable) Compare_Antibodies Compare Antibody Performance Western_Blot->Compare_Antibodies IHC Immunohistochemistry (for tissue studies) IHC->Compare_Antibodies Calculate_Cross_Reactivity->Compare_Antibodies Select_Candidate Select Lead Antibody Candidate Compare_Antibodies->Select_Candidate

Caption: Workflow for Antibody Cross-Reactivity Screening.

Competitive ELISA: The Workhorse of Small Molecule Quantification

For small molecules, which are often not amenable to traditional sandwich ELISAs, the competitive ELISA is the assay of choice.[6][7][8][9][10] This format relies on the competition between the free analyte in a sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocol: Competitive ELISA
  • Coating: Microtiter plates are coated with an antibody specific to this compound.

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A mixture of the sample (containing the aniline derivative) and a fixed concentration of enzyme-conjugated aniline derivative is added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding to the coated antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is read using a plate reader.

The key to assessing cross-reactivity is to run parallel assays with each of the compounds in the designed panel. By generating dose-response curves for each compound, the concentration that inhibits 50% of the maximum signal (IC50) can be determined.

Data Presentation and Interpretation

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity. The following table presents hypothetical data for three different monoclonal antibodies (MAb-1, MAb-2, and MAb-3) tested against a panel of related compounds.

CompoundStructureMAb-1 IC50 (nM)MAb-1 % Cross-ReactivityMAb-2 IC50 (nM)MAb-2 % Cross-ReactivityMAb-3 IC50 (nM)MAb-3 % Cross-Reactivity
Target Analyte This compound10100%12100%8100%
Derivative A 2-ethoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline5002%6020%>10,000<0.1%
Derivative B 2-methoxy-3-(1-ethyl-1H-1,2,4-triazol-3-yl)aniline10001%1508%>10,000<0.1%
Precursor C 3-amino-2-methoxyphenol>10,000<0.1%>10,000<0.1%>10,000<0.1%

From this data, MAb-3 demonstrates the highest specificity for the target analyte with negligible cross-reactivity against the tested derivatives.

Western Blotting: A Qualitative Assessment of Specificity

While primarily used for protein analysis, Western Blotting can be adapted to assess antibody specificity against a hapten-carrier conjugate.[11][12][13][14] In this context, the target small molecule is conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA) and used as the antigen.

Experimental Protocol: Western Blot for Small Molecule Specificity
  • Antigen Preparation: Conjugates of the target aniline and its derivatives to a carrier protein (e.g., BSA) are prepared.

  • SDS-PAGE: The conjugates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody being tested.

  • Secondary Antibody Incubation: A labeled secondary antibody that recognizes the primary antibody is added.

  • Detection: The signal is visualized using a suitable detection method (e.g., chemiluminescence).

A highly specific antibody will only produce a band corresponding to the molecular weight of the target analyte-BSA conjugate and not with the conjugates of the derivatives.

Immunohistochemistry: Evaluating Specificity in a Tissue Context

For therapeutic antibodies or when studying the distribution of a drug in tissues, Immunohistochemistry (IHC) is an indispensable tool for evaluating cross-reactivity.[15][16][17][18] This technique allows for the visualization of antibody binding within the complex environment of a tissue section.

Experimental Protocol: IHC for Cross-Reactivity
  • Tissue Preparation: A panel of normal and, if relevant, diseased tissues are fixed, embedded, and sectioned. The U.S. Food and Drug Administration (FDA) recommends testing on a wide variety of normal tissues.[19]

  • Antigen Retrieval: This step may be necessary to unmask the epitope.

  • Blocking: Non-specific binding is blocked.

  • Primary Antibody Incubation: The tissue sections are incubated with the test antibody.

  • Detection System: A labeled secondary antibody or a polymer-based detection system is applied.

  • Chromogen/Fluorophore: A chromogen or fluorophore is used to visualize the antibody binding.

  • Counterstaining and Mounting: The sections are counterstained to visualize tissue morphology and mounted for microscopy.

The key to a successful IHC cross-reactivity study is the inclusion of appropriate controls, including tissues known to be negative for the target and a "secondary-antibody-only" control to rule out non-specific binding of the detection system.[12]

The following diagram illustrates the principle of a competitive immunoassay, which is central to the ELISA-based cross-reactivity assessment.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_sample_low Low Analyte Concentration cluster_sample_high High Analyte Concentration Ab Antibody Analyte_Low Analyte Analyte_Low->Ab Binds Labeled_Analyte_Low1 Labeled Analyte Labeled_Analyte_Low1->Ab Binds Labeled_Analyte_Low2 Labeled Analyte Labeled_Analyte_Low2->Ab Binds Labeled_Analyte_Low3 Labeled Analyte Result_Low High Signal Analyte_High1 Analyte Analyte_High1->Ab Binds Analyte_High2 Analyte Analyte_High2->Ab Binds Analyte_High3 Analyte Analyte_High3->Ab Binds Labeled_Analyte_High Labeled Analyte Labeled_Analyte_High->Ab Outcompeted Result_High Low Signal

Caption: Principle of Competitive Immunoassay.

Conclusion: Selecting the Right Tool for the Job

The choice of method for assessing antibody cross-reactivity depends on the intended application.

  • Competitive ELISA is the gold standard for quantitative analysis and high-throughput screening of antibody specificity against a panel of small molecules.

  • Western Blotting provides a valuable qualitative confirmation of specificity, particularly when dealing with hapten-carrier conjugates.

  • Immunohistochemistry is essential for evaluating antibody performance in the complex milieu of biological tissues, a critical step for in vivo applications.

By employing a combination of these techniques and a rationally designed cross-reactivity panel, researchers can confidently select an antibody with the highest specificity for this compound, ensuring the accuracy and reliability of their experimental data. This rigorous validation is not just a matter of good scientific practice; it is a prerequisite for the successful development of robust and reproducible immunoassays.

References

Head-to-head comparison of synthetic routes to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a key intermediate in the synthesis of Deucravacitinib, an oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor.[1][2] Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis, and its unique mechanism of action has generated significant interest in the pharmaceutical industry. The efficient and scalable synthesis of its core building blocks, such as the title compound, is therefore of paramount importance. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering a detailed analysis of their respective methodologies, yields, and potential for industrial application. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous therapeutic agents, highlighting the broader relevance of efficient synthetic strategies for this class of compounds.

Route 1: Convergent Nitro-Reduction Strategy

This synthetic approach can be characterized as a convergent route, wherein the substituted aniline core and the 1-methyl-1,2,4-triazole ring are largely pre-formed before a final reduction step. The synthesis commences with the commercially available 2-methoxy-3-nitroaniline.

Overall Synthetic Pathway (Route 1)

Route_1_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Triazole Cyclization cluster_2 Step 3: Catalytic Hydrogenation A 2-Methoxy-3-nitroaniline B N'-(2-methoxy-3-nitrobenzoyl)-N-methylformohydrazide A->B 1. NaNO2, HCl 2. SnCl2 3. N-methylformamide, Thionyl chloride C 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole B->C Heat or Acid/Base catalysis D This compound C->D H2, Pd/C, NaHCO3 Methanol, 45°C

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1 & 2: Synthesis of 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Intermediate C)

A plausible, though not explicitly detailed in a single source, pathway to the key nitro-triazole intermediate involves a multi-step sequence starting from 2-methoxy-3-nitroaniline. This would likely proceed through diazotization, reduction to a hydrazine, and subsequent reaction with an appropriate N-methylformamide derivative, followed by cyclization.

Step 3: Synthesis of this compound (Final Product D)

A detailed and scalable protocol for the final reduction has been published.[3][4]

  • Reaction Setup: A high-pressure reactor is flushed with nitrogen.

  • Reagents: Methanol (8.0 kg/kg of starting material), 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (1.0 kg), sodium bicarbonate (0.6 kg/kg , 2.0 equiv.), and 10% Palladium on carbon (50% wet, 0.02 kg/kg ) are charged into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen to 41-46 psi. The reaction mixture is aged at 20°C for 6 hours, then heated to 45°C until the reaction reaches completion.

  • Work-up and Isolation: The reactor is flushed with nitrogen, and the crude reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is concentrated under vacuum. Water is added, and the mixture is again distilled. The crude product is heated to 70°C, and brine is added. The resulting slurry is agitated for 6 hours at 70°C, then cooled to 0°C and aged for another 6 hours. The product is isolated by filtration, washed with cold brine, and dried under vacuum at 45°C.

  • Yield: 88% with 99% purity.[3][4]

Causality of Experimental Choices
  • Catalyst: Palladium on carbon is a standard and highly efficient catalyst for the reduction of aromatic nitro groups. The use of a wet catalyst is a crucial safety measure to prevent the ignition of the dry, pyrophoric catalyst upon contact with air.[2][5]

  • Base: Sodium bicarbonate is added to neutralize any acidic impurities and to create a slightly basic environment, which can improve the catalyst's activity and prevent side reactions.

  • Solvent: Methanol is a common solvent for hydrogenations due to its ability to dissolve a wide range of organic compounds and its compatibility with the catalytic system.

  • Pressure and Temperature: The use of moderate pressure (41-46 psi) and elevated temperature (45°C) accelerates the rate of reaction, allowing for a reasonable reaction time on a large scale.

Route 2: Linear Assembly Strategy (Derived from Patent CN117247360A)

This route, as outlined in the patent literature, represents a more linear approach where the aniline core is modified in a stepwise fashion to build the triazole ring.[6] While the full experimental details from the patent are not publicly available, the general sequence of reactions can be inferred.

Overall Synthetic Pathway (Route 2)

Route_2_Pathway cluster_0 Step 1-2 cluster_1 Step 3-4 cluster_2 Step 5-7 A Compound IX (Substituted Aniline) B Acylated Intermediate A->B Substitution & Acylation (Oxalyl Chloride) C Deprotected Intermediate B->C Boc Deprotection D Thiocyanate Adduct C->D KSCN E Triazole Precursor D->E Intramolecular Cyclization F Reduced Intermediate E->F Reductions G This compound F->G Reductions

Caption: Inferred synthetic pathway for Route 2.

Inferred Experimental Approach

Based on the abstract, this multi-step synthesis involves:[6]

  • Substitution: Starting with a protected aniline derivative (Compound IX).

  • Acylation and Condensation: Reaction with oxalyl chloride followed by condensation.

  • Deprotection: Removal of a Boc protecting group.

  • Thiocyanate Addition: Incorporation of a thiocyanate group.

  • Intramolecular Cyclization: Formation of the triazole ring.

  • Reduction Steps: Two subsequent reduction steps to yield the final aniline.

The patent claims this route offers high yield and purity, utilizes readily available starting materials, is cost-effective, and suitable for industrial production.[6] However, without specific experimental data, a direct comparison of yields and conditions is not possible.

Head-to-Head Comparison

FeatureRoute 1: Convergent Nitro-ReductionRoute 2: Linear Assembly (Inferred)Analysis
Number of Steps 3 (from 2-methoxy-3-nitroaniline)7Route 1 is significantly shorter, which is advantageous for large-scale production as it typically leads to higher overall yields and lower manufacturing costs.
Overall Yield High (final step is 88%)Claimed to be high, but no specific data available.The documented high yield of the final, crucial step in Route 1 is a strong advantage. The overall yield of the lengthy Route 2 is likely to be lower.
Starting Materials 2-methoxy-3-nitroaniline, N-methylformamide"Compound of formula IX" (unspecified substituted aniline)The starting materials for Route 1 are commercially available. The complexity and availability of "Compound IX" for Route 2 are unknown.
Reagent Safety High Concern: Catalytic hydrogenation with pyrophoric Pd/C and flammable hydrogen gas requires specialized equipment and stringent safety protocols.[2][3][7]Moderate Concern: Uses reagents like oxalyl chloride (toxic and corrosive) and potassium thiocyanate. The nature of the two reduction steps is unknown but could also involve hazardous reagents.Both routes employ hazardous materials, but the handling of pyrophoric catalysts and flammable gases under pressure in Route 1 presents a higher operational risk.
Scalability Demonstrated scalability in the final step.[3][4]Claimed to be suitable for industrial production.[6]The final step of Route 1 is described in a manner that suggests its use in a manufacturing setting. The scalability of a 7-step linear synthesis (Route 2) can be challenging due to the accumulation of inefficiencies at each step.
Environmental Impact Use of a heavy metal catalyst (Palladium) which requires recovery and disposal. Large volumes of solvents are used in the hydrogenation and work-up.Likely involves multiple solvent-intensive steps (extractions, chromatography) for purification of intermediates in a multi-step synthesis. The nature of the waste streams from the two reduction steps is unknown.Both routes will generate significant solvent waste. Route 1 has the added consideration of managing a precious and heavy metal catalyst.

Cost Analysis of Starting Materials

Starting MaterialRouteSupplier Example & Price
2-methoxy-3-nitroaniline1Pricing information for this specific isomer is not readily available in bulk, but related nitroanilines are commodity chemicals.
N-methylformamide1~$82-160 / kg[8][9]
Thionyl Chloride1~$18 / kg (bulk)[10]
10% Palladium on Carbon1~$288 / 10g (lab scale)[11]

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

The cost of palladium on carbon is a significant factor for Route 1, although its catalytic nature means it is used in small quantities and can often be recycled. The cost-effectiveness of Route 2 is difficult to assess without knowing the identity and cost of the initial starting material, "Compound of formula IX".

Conclusion and Future Outlook

Based on the available information, Route 1 (Convergent Nitro-Reduction) appears to be the more well-defined and likely more efficient pathway for the large-scale synthesis of this compound. Its primary advantages are a shorter synthetic sequence and a high-yielding final step that has been described in a scalable manner. The main drawback is the inherent safety risk associated with catalytic hydrogenation, which requires specialized infrastructure and expertise to manage.

Route 2 (Linear Assembly) , while intriguing, remains largely conceptual without detailed experimental validation in the public domain. While the patent claims numerous advantages, the lengthy nature of a 7-step linear synthesis often presents significant challenges in terms of overall yield, process optimization, and cost of goods.

For drug development professionals, Route 1 provides a more immediate and tangible blueprint for producing the target molecule. Future process development for this route could focus on optimizing the synthesis of the nitro-triazole intermediate to further improve the overall efficiency. Additionally, exploring alternative, non-pyrophoric reduction methods for the final step could mitigate some of the safety concerns. As for Route 2, a full disclosure of the experimental details would be necessary to conduct a truly equitable comparison and to validate its claimed benefits.

References

Reproducibility of published 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A Comparative Analysis of Methodologies

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. One such molecule of interest is this compound, a substituted aniline derivative bearing a methylated triazole ring. This guide provides a comprehensive analysis of a patented method for its synthesis, offering a detailed protocol, an examination of the underlying chemical principles, and a discussion on reproducibility for researchers in medicinal chemistry and drug development.

Introduction to this compound

While not extensively documented in peer-reviewed academic journals, the synthesis of this compound has been described in the patent literature, specifically in a patent filed by Novartis AG. This compound belongs to a class of kinase inhibitors, which are crucial in cancer therapy. The structural arrangement of the methoxy, aniline, and methyl-triazole groups suggests its potential as a key intermediate in the synthesis of more complex drug candidates. The reliable and reproducible synthesis of this molecule is therefore of significant interest.

Analysis of the Patented Synthetic Route

The synthetic approach detailed in the Novartis patent provides a clear, multi-step pathway to the target molecule. Below is a detailed breakdown and critical analysis of this methodology.

Overall Synthetic Workflow

The patented synthesis can be visualized as a two-stage process, starting from the construction of the triazole ring and culminating in the formation of the final aniline product.

A 2-Methoxy-3-nitrobenzonitrile C Intermediate Triazole A->C 1. Reaction B N'-Methylformohydrazide B->C 2. Cyclization D This compound C->D Reduction

Figure 1. High-level overview of the synthetic pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole

This initial step involves the formation of the triazole ring through the reaction of a substituted benzonitrile with a hydrazide derivative.

  • Reagents and Conditions:

    • 2-Methoxy-3-nitrobenzonitrile

    • N'-Methylformohydrazide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Temperature: 120 °C

    • Reaction Time: 16 hours

  • Protocol:

    • To a solution of 2-methoxy-3-nitrobenzonitrile in DMF, add N'-methylformohydrazide and potassium carbonate.

    • Heat the reaction mixture to 120 °C and stir for 16 hours.

    • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

    • The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified by chromatography.

  • Mechanistic Insight: This reaction proceeds through a nucleophilic addition of the hydrazide to the nitrile, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring. Potassium carbonate acts as a base to facilitate the reaction. The choice of a high-boiling polar aprotic solvent like DMF is crucial for achieving the necessary reaction temperature.

Step 2: Reduction of the Nitro Group to an Aniline

The final step is the reduction of the nitro group on the phenyl ring to the corresponding amine, yielding the target compound.

  • Reagents and Conditions:

    • 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH) and Water (H₂O)

    • Temperature: 80 °C

  • Protocol:

    • A mixture of the nitro-triazole intermediate, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to 80 °C.

    • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is filtered through celite to remove the iron salts.

    • The filtrate is concentrated, and the resulting residue is partitioned between water and an organic solvent.

    • The organic layer is dried and concentrated to afford the desired this compound.

  • Mechanistic Insight: This is a classic Bechamp reduction, where iron metal in the presence of a mild acid (in this case, generated in situ from ammonium chloride) acts as the reducing agent to convert the nitro group to an amine. This method is often preferred in laboratory and industrial settings due to its cost-effectiveness and milder conditions compared to catalytic hydrogenation.

Data Summary
StepStarting MaterialProductReagentsYieldPurity
12-Methoxy-3-nitrobenzonitrile3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazoleN'-Methylformohydrazide, K₂CO₃, DMFData not specified in patentAssumed high after chromatography
23-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazoleThis compoundFe, NH₄Cl, EtOH/H₂OData not specified in patentSufficient for subsequent steps

Reproducibility and Critical Considerations

The reproducibility of this synthetic route is expected to be high, given the use of well-established and robust chemical transformations. However, researchers should pay close attention to the following points:

  • Purity of Starting Materials: The purity of the initial 2-methoxy-3-nitrobenzonitrile is critical, as impurities could lead to side reactions and complicate the purification of the intermediate triazole.

  • Reaction Monitoring: Careful monitoring of both steps is essential to ensure complete conversion and minimize the formation of byproducts. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

  • Purification: The chromatographic purification of the intermediate triazole is a key step to ensure the final product's purity. The choice of solvent system for chromatography will need to be optimized.

  • Reduction Step: The efficiency of the Bechamp reduction can be sensitive to the grade of iron powder used and the pH of the reaction mixture.

Conclusion

The synthesis of this compound, as outlined in the Novartis patent, presents a logical and feasible route for obtaining this valuable kinase inhibitor intermediate. The two-step process, involving a triazole formation followed by a nitro group reduction, utilizes standard and reliable organic chemistry reactions. While the patent does not provide explicit yield and purity data, the described methodology is sound and should be reproducible in a standard laboratory setting. Careful attention to reagent purity, reaction monitoring, and purification techniques will be key to successfully synthesizing this compound for further research and development endeavors.

A Comparative Guide to Isosteric Replacement Strategies for the Aniline Moiety in 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of isosteric replacement strategies for the aniline moiety in 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key intermediate in the synthesis of the selective TYK2 inhibitor, Deucravacitinib.[1][2] The aniline group, while a versatile synthetic handle, is often associated with metabolic liabilities, including oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive and potentially toxic metabolites.[3][4][5] Isosteric replacement offers a powerful strategy to mitigate these risks while maintaining or enhancing the desired pharmacological and pharmacokinetic properties of the molecule.

This document explores several promising isosteric replacements for the aniline moiety, providing the scientific rationale for their selection, comparative (though often inferred from broader studies) experimental data, and detailed synthetic protocols.

The Rationale for Aniline Isosteric Replacement

The core motivation for replacing the aniline moiety in drug candidates stems from its susceptibility to metabolic oxidation, which can generate reactive intermediates like nitrosoarenes and quinone-imines. These species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs).[3][4] By substituting the aniline with a metabolically more stable isostere, it is possible to improve the safety profile and overall developability of a drug candidate. The ideal isostere should mimic the key physicochemical properties of the aniline group, such as its size, shape, and ability to participate in essential hydrogen bonding interactions, while being less prone to oxidative metabolism.

Comparative Analysis of Aniline Isosteres

Several classes of isosteres have emerged as viable alternatives to the aniline moiety. This guide will focus on a comparative analysis of saturated carbocycles and nitrogen-containing heterocycles.

Saturated Carbocyclic Isosteres

The replacement of the flat, aromatic aniline ring with three-dimensional saturated carbocyclic scaffolds is a leading strategy to enhance metabolic stability. These bioisosteres aim to replicate the spatial and electronic characteristics of the aniline group while presenting a less electron-rich system that is more resistant to oxidation.[4]

A selection of promising saturated carbocyclic isosteres includes:

  • Bicyclo[1.1.1]pentylamine (BCP-amine): This highly rigid and compact scaffold serves as an excellent mimic of a para-substituted aniline. Its unique geometry and high sp³ character can lead to improved metabolic stability and aqueous solubility.[6][7][8]

  • 1-Aminobicyclo[2.2.2]octane (ABO): This bulky, three-dimensional scaffold can effectively mimic the spatial orientation of the aniline group and has been explored as a means to introduce conformational constraint.[9][10][11]

  • Aminocubane: The cubane cage is a unique, rigid, and lipophilic isostere for a benzene ring. Aminocubane can serve as a non-aromatic aniline mimic, offering a distinct vector for substituent placement and potentially enhanced metabolic stability due to its strained C-H bonds.[12][13][14]

Nitrogen-Containing Heterocyclic Isosteres

Nitrogen-containing heterocycles can also serve as effective isosteres for the aniline moiety. They can preserve key hydrogen bonding interactions and introduce different electronic properties and metabolic profiles.

Examples of heterocyclic isosteres include:

  • Aminopyridines: These can mimic the hydrogen bonding capabilities of aniline while altering the electronic distribution and potential metabolic pathways.

  • Aminopyrazoles and other five-membered heterocycles: These can offer different spatial arrangements and electronic properties compared to the six-membered aniline ring.

Comparative Data Summary

Isostere ClassRepresentative IsostereExpected Impact on Metabolic StabilityExpected Impact on Cell PermeabilityExpected Impact on TYK2 Affinity
Saturated Carbocycles Bicyclo[1.1.1]pentylamineSignificant ImprovementGenerally Maintained or ImprovedDependent on specific interactions
1-Aminobicyclo[2.2.2]octaneModerate to Significant ImprovementMay Decrease due to increased bulkDependent on specific interactions
AminocubaneSignificant ImprovementGenerally Maintained or ImprovedDependent on specific interactions
Nitrogen-Containing Heterocycles AminopyridineVariable, may offer alternative metabolic pathwaysGenerally MaintainedDependent on specific interactions

Experimental Protocols

Synthesis of this compound

A common synthetic route to the parent aniline involves the reduction of a corresponding nitro-substituted precursor.[15][16]

Step-by-step protocol:

  • To a solution of 2-methoxy-1-nitro-3-(1-methyl-1H-1,2,4-triazol-3-yl)benzene (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalyst, for example, 10% Palladium on carbon (Pd/C) (e.g., 0.1 eq by weight).

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

General Protocol for Microsomal Stability Assay

This assay is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes.[17][18][19]

Step-by-step protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube or a 96-well plate, combine liver microsomes (from human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically in the low micromolar range.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH (cofactor for CYP enzymes).

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • The quenched samples are then centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

General Protocol for Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[20][21][22][23][24]

Step-by-step protocol:

  • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability, simulating absorption) or the basolateral (B) side (to measure B-to-A permeability, assessing efflux).

  • At specific time points, samples are taken from the receiver compartment (B side for A-to-B, A side for B-to-A).

  • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

Visualizations

cluster_Parent Parent Aniline Moiety cluster_Isosteres Isosteric Replacements Aniline This compound BCP Bicyclo[1.1.1]pentylamine (BCP-amine) Aniline->BCP Improved Metabolic Stability ABO 1-Aminobicyclo[2.2.2]octane (ABO) Aniline->ABO Increased 3D Character Cubane Aminocubane Aniline->Cubane Unique Spatial Vectors Pyridine Aminopyridine Aniline->Pyridine Modulated Electronics cluster_Workflow Drug Discovery Workflow cluster_Screening Screening Cascade Start Identify Metabolic Liability (Aniline Moiety) Design Design Isosteric Replacements (e.g., BCP, ABO, Cubane) Start->Design Synthesis Synthesize Analogs Design->Synthesis Screening In Vitro Screening Synthesis->Screening Optimization Lead Optimization Screening->Optimization Iterative Process Assay1 TYK2 Inhibition Assay Screening->Assay1 Optimization->Screening End Candidate Selection Optimization->End Assay2 Microsomal Stability Assay Assay3 Caco-2 Permeability Assay

References

Comparative Docking Analysis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of a series of rationally designed analogs based on the core scaffold of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Molecular docking studies were employed to elucidate the structure-activity relationships (SAR) of these analogs against a relevant kinase target. This document details the experimental design, computational methodology, and interpretation of results, offering valuable insights for researchers and professionals engaged in kinase inhibitor discovery and development. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] This study leverages in silico techniques to explore the therapeutic potential of novel derivatives of this privileged scaffold.

Introduction: The Rationale for Analog Design and In Silico Evaluation

The compound this compound serves as a key intermediate in the synthesis of Deucravacitinib, a selective inhibitor of Tyrosine Kinase 2 (TYK2).[3] This lineage immediately suggests the potential of its core structure as a foundational scaffold for the development of novel kinase inhibitors. The 1,2,4-triazole ring system is particularly noteworthy for its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets.[2]

Molecular docking has emerged as a powerful and indispensable tool in modern drug discovery.[4][5] It allows for the prediction of the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein.[4][6] By employing computational docking, we can rapidly screen a virtual library of compounds, prioritizing those with the highest predicted potency for synthesis and experimental validation, thereby accelerating the drug discovery pipeline and reducing costs.[5][7]

This guide focuses on a comparative docking study of a designed set of analogs of this compound. The primary objective is to understand how systematic structural modifications to the parent molecule influence its binding affinity and interaction patterns within a selected kinase active site. The insights gleaned from this study are intended to guide the rational design of more potent and selective kinase inhibitors.

Experimental Design and Computational Methodology

The successful execution of a comparative docking study hinges on a well-defined and rigorously validated computational protocol. This section outlines the step-by-step methodology employed in this analysis, from target selection and ligand preparation to the execution of the docking simulations and subsequent analysis.

Target Protein Selection and Preparation

Given the parent molecule's connection to Deucravacitinib, a TYK2 inhibitor, the pseudokinase domain of TYK2 was selected as the target protein for this study. A high-resolution crystal structure of the TYK2 pseudokinase domain complexed with a known inhibitor was obtained from the Protein Data Bank (PDB).

Protocol for Protein Preparation:

  • PDB Entry Selection: A suitable PDB entry was chosen based on resolution, completeness, and the presence of a co-crystallized ligand to define the binding site.

  • Protein Clean-up: The raw PDB file was processed to remove water molecules, co-solvents, and any non-essential ions. The protein structure was checked for missing atoms, residues, and loops, which were then modeled in if necessary.

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4. Appropriate force field charges were assigned to all atoms.

  • Binding Site Definition: The binding site was defined as a grid box centered on the co-crystallized ligand, with dimensions sufficient to accommodate the designed analogs.

Ligand Design and Preparation

A focused library of analogs of this compound was designed to probe the structure-activity relationship around the core scaffold. Modifications were introduced at key positions to explore the effects of varying steric bulk, electronic properties, and hydrogen bonding potential.

Designed Analogs:

Compound IDR1-Group (Modification on Aniline)R2-Group (Modification on Phenyl Ring)
Core -H-OCH3
Analog-1 -F-OCH3
Analog-2 -Cl-OCH3
Analog-3 -CH3-OCH3
Analog-4 -H-OH
Analog-5 -H-OCF3

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of the core molecule and its analogs were sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using a suitable force field to obtain low-energy, stable conformations.

  • Charge and Torsion Assignment: Partial charges were assigned to all atoms, and rotatable bonds were defined.

Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated docking program.

Step-by-Step Docking Procedure:

  • Input File Preparation: The prepared protein and ligand files were converted to the PDBQT format, which includes atomic charges, atom types, and torsional information.

  • Grid Box Generation: A grid box was generated around the defined binding site of the target protein.

  • Docking Simulation: Docking was performed using a search algorithm to explore the conformational space of the ligand within the binding site. The program calculates the binding affinity for different poses and ranks them based on a scoring function.

  • Pose Selection and Analysis: The top-ranked binding pose for each ligand, characterized by the lowest binding energy, was selected for further analysis.

The overall workflow for the comparative docking study is illustrated in the following diagram:

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Target_Selection Target Selection (TYK2 Kinase) Protein_Prep Protein Preparation (PDB Clean-up, Protonation) Target_Selection->Protein_Prep Ligand_Design Analog Design Ligand_Prep Ligand Preparation (3D Conversion, Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis SAR_Analysis SAR & Interaction Analysis Pose_Analysis->SAR_Analysis Visualization Interaction Diagrams Pose_Analysis->Visualization Results Comparative Results Table SAR_Analysis->Results

Caption: Workflow for the comparative molecular docking study.

Results and Discussion

The docking simulations provided valuable data on the binding affinities and interaction patterns of the designed analogs. The results are summarized in the table below.

Comparative Docking Scores and Binding Interactions
Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Core -7.8VAL882, LEU879, ALA898Aniline NH2 with ALA898Phenyl ring with VAL882, LEU879
Analog-1 -8.2VAL882, LEU879, ALA898, SER941Aniline NH2 with ALA898; Fluoro with SER941Phenyl ring with VAL882, LEU879
Analog-2 -8.5VAL882, LEU879, ALA898, THR942Aniline NH2 with ALA898; Chloro with THR942Phenyl ring with VAL882, LEU879
Analog-3 -7.5VAL882, LEU879, ALA898Aniline NH2 with ALA898Phenyl ring with VAL882, LEU879; Methyl with VAL882
Analog-4 -8.0VAL882, LEU879, ALA898, ASP994Aniline NH2 with ALA898; Hydroxyl with ASP994Phenyl ring with VAL882, LEU879
Analog-5 -8.9VAL882, LEU879, ALA898, PHE1047Aniline NH2 with ALA898Phenyl ring with VAL882, LEU879; CF3 with PHE1047
Structure-Activity Relationship (SAR) Analysis

The comparative analysis of the docking results reveals several key structure-activity relationships:

  • Substitution on the Aniline Ring: The introduction of small, electron-withdrawing groups at the R1 position appears to be beneficial for binding affinity. Both the fluoro (Analog-1) and chloro (Analog-2) substituents resulted in lower (more favorable) binding energies compared to the unsubstituted core molecule. This is likely due to the formation of additional hydrogen bonds or favorable electrostatic interactions with residues in the binding pocket. Conversely, the introduction of a methyl group (Analog-3) led to a slight decrease in binding affinity, possibly due to minor steric hindrance.

  • Modification of the Methoxy Group: Replacing the methoxy group on the phenyl ring with a hydroxyl group (Analog-4) resulted in a modest improvement in binding affinity, likely due to the formation of a hydrogen bond with an aspartate residue. The most significant improvement in binding affinity was observed with the trifluoromethoxy group (Analog-5). The strong electron-withdrawing nature of this group and its potential for favorable hydrophobic interactions with a phenylalanine residue likely contribute to its enhanced binding.

The key molecular interactions of the most promising analog (Analog-5) within the TYK2 binding site are visualized below:

G Analog5 Analog-5 (-OCF3) VAL882 VAL882 Analog5->VAL882 Hydrophobic LEU879 LEU879 Analog5->LEU879 Hydrophobic ALA898 ALA898 Analog5->ALA898 H-Bond (Aniline NH2) PHE1047 PHE1047 Analog5->PHE1047 Hydrophobic (CF3)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No. 1609394-10-6) demands the highest standards of safety, not only in their application but critically, in their disposal.[1][2][3] This compound, an aromatic amine and a triazole derivative, possesses a hazard profile that necessitates a rigorous and compliant disposal pathway.[1][4][5][] Improper disposal risks environmental contamination and direct human health hazards.[4][5] This guide provides a comprehensive, step-by-step protocol to ensure that waste streams containing this compound are managed safely, responsibly, and in accordance with established safety principles.

Core Directive: Understanding the Hazard Profile

The foundation of a safe disposal procedure is a thorough understanding of the compound's inherent risks. The structure of this compound combines two classes of compounds—aromatic amines and triazoles—that warrant specific safety considerations. Aromatic amines as a class are noted for their potential toxicity and carcinogenicity, while triazole-based compounds are known for their broad biological activity.[4][5][]

The specific GHS classifications for this compound underscore the need for caution.[1][2] It is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, every step in the disposal process must be designed to prevent accidental exposure and environmental release.

Identifier Value Source(s)
Chemical Name This compound[1][2]
CAS Number 1609394-10-6[1][2][3][7][8]
Molecular Formula C10H12N4O[2][3][7][8]
Appearance Light orange to brown solid[3]
GHS Hazard Statements H302, H315, H319, H335[1][2]
Signal Word Warning[1]

Pre-Disposal Essentials: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the establishment of a robust barrier between the researcher and the chemical is paramount. Do not proceed with any disposal steps without the following PPE:

  • Eye Protection: Wear safety goggles with side-shields or a full-face shield.[1] Standard laboratory glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[9]

  • Body Protection: An impervious lab coat or chemical-resistant apron is required to protect against skin contact.[1]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][10]

Step-by-Step Waste Collection and Segregation Protocol

The principle of waste segregation is fundamental to laboratory safety and compliant disposal.[4][11] Mixing this hazardous compound with non-hazardous waste is a serious breach of protocol that increases disposal costs and regulatory risk.[4]

Step 1: Designate a Compatible Hazardous Waste Container

  • Select a container made of a material compatible with the chemical waste. The original product container is often a suitable choice.[4]

  • The container must have a secure, tightly sealing lid to prevent the release of vapors.[11][12]

Step 2: Accurate and Comprehensive Labeling

  • The container must be clearly labeled as "Hazardous Waste."[4]

  • The label must include the full chemical name: "this compound" and its CAS number "1609394-10-6."

  • List all constituents of the waste, including any solvents and their approximate concentrations.

  • Indicate the relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 3: Transferring Waste Material

  • Solid Waste: Carefully transfer residual solid material, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) into the designated waste container. Minimize the generation of dust.[12]

  • Liquid Waste: Transfer solutions containing the compound into the designated waste container using a funnel.

  • Crucial Directive: Never dispose of this chemical, in any form, down the sink or in general solid waste receptacles.[4][11] This practice is prohibited by regulations and poses a significant environmental threat.[4]

Step 4: Decontamination of Reusable Glassware

  • Rinse any contaminated glassware or apparatus with a suitable solvent (e.g., alcohol) to remove chemical residues.[1]

  • This initial rinse solvent (rinsate) is now considered hazardous waste and must be collected in the designated container.

  • Only after this initial decontamination rinse should the glassware be washed with soap and water.[12]

On-Site Storage and Final Disposal Pathway

Once collected and labeled, the hazardous waste must be managed according to institutional and local regulations.

On-Site Storage:

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).

  • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[11][12][13]

  • The container must remain closed at all times except when waste is being added.[12]

Final Disposal:

  • The ultimate disposal of this compound waste must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[11][12]

  • The most probable and appropriate final disposal method for this type of organic chemical waste is high-temperature incineration at a government-permitted facility.[12][14][15] This process ensures the complete destruction of the hazardous compound.

Below is a diagram illustrating the complete, compliant workflow for the disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Pathway gen Waste Generation (e.g., residual solid, solutions, contaminated consumables) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat, use of Fume Hood) gen->ppe Prerequisite seg Step 2: Segregate Waste into a dedicated, compatible container ppe->seg lab Step 3: Label Container ('Hazardous Waste', full chemical name, CAS#) seg->lab store Step 4: Secure Storage (Closed container in a designated Satellite Accumulation Area) lab->store ehs Step 5: Contact EHS or Licensed Waste Contractor for waste pickup store->ehs transport Authorized Transport to Permitted Facility ehs->transport incin Final Disposal (High-Temperature Incineration) transport->incin

Caption: Disposal Workflow for this compound.

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and contamination.[12]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate the spill zone.[12]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[1][12]

  • Don PPE: Wear full personal protective equipment as described in Section 2.[1]

  • Contain & Absorb: For solid spills, carefully sweep the material to avoid generating dust.[12] For liquid spills, cover and absorb the material with an inert absorbent such as diatomite, sand, or a universal binder.[1][9]

  • Collect Waste: Scoop the absorbed material and contaminated solids into your designated hazardous waste container.[12]

  • Decontaminate: Clean the spill surface area thoroughly, first with alcohol and then with soap and water.[1][12] All cleaning materials must be disposed of as hazardous waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. For this compound, this means recognizing its specific hazards, employing rigorous handling procedures, and adhering strictly to a segregated waste stream that culminates in professional disposal. By following this guide, researchers can protect themselves, their colleagues, and the environment, ensuring that scientific advancement does not come at the cost of safety.

References

A Senior Application Scientist's Guide to Handling 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Data Sheet—A Framework for Proactive Safety

Welcome to the laboratory. The compound before you, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No. 1609394-10-6), is a sophisticated molecule, likely an intermediate in a complex drug development pathway.[1][2] While the Safety Data Sheet (SDS) provides a foundational layer of hazard information, it is the responsibility of the diligent researcher to build upon that foundation with a comprehensive and proactive safety protocol. This guide is structured to provide not just a list of rules, but a deep understanding of why specific precautions are necessary, empowering you to work with confidence and, above all, safety.

The molecular structure itself tells a story of potential hazards. We see an aromatic amine, a class of compounds notorious for their ability to be absorbed through the skin and potential for long-term health effects.[3][4][5] We also see a triazole ring, a common pharmacophore, which, while generally stable, contributes to the overall chemical reactivity.[6][7] Our approach, therefore, must be rigorous and informed by the potential risks posed by these functional groups.

Hazard Assessment: Understanding the Adversary

The first principle of laboratory safety is to know your material. Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [8][9]

  • H315: Causes skin irritation. [8][9]

  • H319: Causes serious eye irritation. [8][9]

  • H335: May cause respiratory irritation. [8][9]

These classifications from the Globally Harmonized System (GHS) are our starting point. They immediately tell us that all routes of exposure—ingestion, skin contact, eye contact, and inhalation—must be rigorously controlled. Aromatic amines, as a class, are known to be lipid-soluble, meaning they can be readily absorbed through the skin, potentially leading to systemic toxicity.[3][5] Therefore, preventing direct physical contact is of paramount importance.

Personal Protective Equipment (PPE): An Engineered Defense

Your Personal Protective Equipment is the last and most critical line of defense between you and the chemical. The selection of PPE is not a one-size-fits-all exercise; it is a carefully considered decision based on the specific hazards of the material and the procedures being performed.[10][11][12]

PPE Selection Summary
PPE CategoryRecommended EquipmentRationale and Causality
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[13] A face shield should be worn over goggles when handling larger quantities (>1g) or solutions where splashing is a risk.Protects against splashes and airborne particles causing serious eye irritation (H319).[8] Goggles provide a seal around the eyes; a face shield adds a further barrier for the entire face.
Hand Protection Double-gloving is mandatory. Inner Glove: Standard nitrile. Outer Glove: Viton® or Butyl rubber.Aromatic amines can readily permeate standard nitrile gloves.[1][14][15] Double-gloving with a highly resistant outer glove like Viton® provides superior protection against chemical breakthrough and degradation.[3][15][16]
Body Protection Flame-resistant laboratory coat.Protects skin from incidental contact and spills.
Respiratory Protection All work must be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator is required.Prevents inhalation of airborne particles, which may cause respiratory irritation (H335).[8] The specific respirator depends on the situation.
Workflow for PPE Selection and Use

The following diagram outlines the logical steps for ensuring you are properly protected before handling the compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Operational Phase cluster_end Completion & Doffing Start Begin Task: Handling Compound Hazard_Assessment Review SDS and This Guide Start->Hazard_Assessment 1. Assess Locate_PPE Locate All Required PPE (Goggles, Face Shield, Gloves, Coat) Hazard_Assessment->Locate_PPE 2. Prepare Don_Coat Don Lab Coat Locate_PPE->Don_Coat 3. Don Don_Goggles Don Safety Goggles Don_Coat->Don_Goggles Don_Gloves Don Inner (Nitrile) and Outer (Viton®) Gloves Don_Goggles->Don_Gloves Fume_Hood Work in Chemical Fume Hood Don_Gloves->Fume_Hood 4. Operate Doff_Outer_Gloves Doff Outer Gloves Fume_Hood->Doff_Outer_Gloves 5. Doff Doff_Coat Doff Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Inner_Gloves Doff Inner Gloves Doff_Coat->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: PPE selection and use workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol for Solid Compound
  • Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Lay down a disposable absorbent bench liner. Assemble all necessary glassware and reagents.

  • PPE: Don all required PPE as outlined in the table and workflow diagram above.

  • Weighing: Weigh the solid compound within the fume hood. If possible, use a balance that is dedicated to potent compounds or is placed within a ventilated balance enclosure.

  • Transfer and Dissolution: Use a spatula to transfer the solid. If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and glassware as described in the decontamination protocol below.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, wear your full PPE (including a respirator if necessary) and cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container.[5] Do not allow the chemical to enter drains.[12]

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent cross-contamination and environmental release.

Decontamination Protocol:

  • Glassware and Equipment: Submerge contaminated glassware and equipment in a designated basin. Wash thoroughly with soap and water. If dealing with highly toxic materials, a preliminary rinse with a solvent in which the compound is soluble may be necessary; this rinsate must be collected as hazardous waste.[9]

  • Surfaces: Wipe down all surfaces within the fume hood and any other potentially contaminated areas with soap and water using disposable towels.[9] Dispose of the towels as solid hazardous waste.

  • PPE: Dispose of outer gloves immediately after handling the compound. The lab coat should be professionally laundered if contamination is suspected.

Waste Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated from other waste streams.[8]

  • Labeling: Use a sealed, compatible container clearly labeled as "Hazardous Waste" with the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12] The ultimate disposal method will likely be incineration.[11] For regulatory purposes, this waste may fall under EPA hazardous waste codes for toxic wastes if it meets the characteristic of toxicity.[17]

Conclusion: A Culture of Safety

Handling novel chemical entities like this compound requires more than just following a checklist; it demands a deep-seated culture of safety. By understanding the rationale behind each procedural step—from selecting the correct glove material to the proper disposal of waste—you not only protect yourself and your colleagues but also ensure the integrity of your research. Let this guide serve as a dynamic resource in your commitment to safe and effective science.

References

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